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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Chloromethyl-4,5-diphenyl-oxazole

An In-depth Technical Guide to 2-Chloromethyl-4,5-diphenyl-oxazole: A Versatile Scaffold for Chemical Innovation Introduction: The Oxazole Core in Modern Chemistry The oxazole ring system, a five-membered heterocycle con...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloromethyl-4,5-diphenyl-oxazole: A Versatile Scaffold for Chemical Innovation

Introduction: The Oxazole Core in Modern Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active molecules and functional materials. Its prevalence in natural products, pharmaceuticals, and photochemically active compounds underscores its significance. Within this important class of compounds, 2-Chloromethyl-4,5-diphenyl-oxazole emerges as a particularly valuable and reactive intermediate. The strategic placement of a chloromethyl group at the 2-position of the stable 4,5-diphenyloxazole core provides a reactive handle for extensive synthetic elaboration. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the chemical structure, properties, synthesis, and diverse applications of this versatile building block.

Chemical Structure and Physicochemical Properties

The structural foundation of 2-Chloromethyl-4,5-diphenyl-oxazole consists of a central oxazole ring flanked by two phenyl groups at the 4 and 5 positions and a reactive chloromethyl group at the 2-position. This arrangement confers a unique combination of stability from the aromatic systems and reactivity from the alkyl halide.

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ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; g -- h [label=""]; h -- i [label=""]; i -- j [label=""]; j -- k [label=""]; k -- l [label=""]; l -- g [label=""]; g -- m [label=""]; m -- n [label=""]; n -- o [label=""]; o -- p [label=""]; p -- q [label=""]; q -- m [label=""]; m -- r [label=""]; r -- s [label=""]; s -- t [label=""]; t -- u [label=""]; u -- v [label=""]; v -- r [label=""]; r -- w [label=""]; w -- x [label=""]; x -- y [label=""]; y -- z [label=""]; z -- AA [label=""]; AA -- w [label=""]; w -- AB [label=""]; AB -- AC [label=""]; AC -- AD [label=""]; AD -- AE [label=""]; AE -- AF [label=""]; AF -- AB [label=""]; AB -- AG [label=""]; AG -- AH [label=""]; AH -- AI [label=""]; AI -- AJ [label=""]; AJ -- AK [label=""]; AK -- AG [label=""]; AG -- AL [label=""]; AL -- AM [label=""]; AM -- AN [label=""]; AN -- AO [label=""]; AO -- AP [label=""]; AP -- AL [label=""]; AL -- AQ [label=""]; AQ -- AR [label=""]; AR -- AS [label=""]; AS -- AT [label=""]; AT -- AU [label=""]; AU -- AQ [label=""]; AQ -- AV [label=""]; AV -- AW [label=""]; AW -- AX [label=""]; AX -- AY [label=""]; AY -- AZ [label=""]; AZ -- AV [label=""]; AV -- BA [label=""]; BA -- BB [label=""]; BB -- BC [label=""]; BC -- BD [label=""]; BD -- BE [label=""]; BE -- BA [label=""]; BA -- BF [label=""]; BF -- BG [label=""]; BG -- BH [label=""]; BH -- BI [label=""]; BI -- BJ [label=""]; BJ -- BF [label=""]; BF -- BK [label=""]; BK -- BL [label=""]; BL -- BM [label=""]; BM -- BN [label=""]; BN -- BO [label=""]; BO -- BK [label=""]; BK -- BP [label=""]; BP -- BQ [label=""]; BQ -- BR [label=""]; BR -- BS [label=""]; BS -- BT [label=""]; BT -- BP [label=""]; BP -- BU [label=""]; BU -- BV [label=""]; BV -- BW [label=""]; BW -- BX [label=""]; BX -- BY [label=""]; BY -- BU [label=""]; BU -- BZ [label=""]; BZ -- CA [label=""]; CA -- CB [label=""]; CB -- CC [label=""]; CC -- CD [label=""]; CD -- BZ [label=""]; BZ -- CE [label=""]; CE -- CF [label=""]; CF -- CG [label=""]; CG -- CH [label=""]; CH -- CI [label=""]; CI -- CE [label=""]; CE -- CJ [label=""]; CJ -- CK [label=""]; CK -- CL [label=""]; CL -- CM [label=""]; CM -- CN [label=""]; CN -- CJ [label=""]; CJ -- CO [label=""]; CO -- CP [label=""]; CP -- CQ [label=""]; CQ -- CR [label=""]; CR -- CS [label=""]; CS -- CO [label=""]; CO -- CT [label=""]; CT -- CU [label=""]; CU -- CV [label=""]; CV -- CW [label=""]; CW -- CX [label=""]; CX -- CT [label=""]; CT -- CY [label=""]; CY -- CZ [label=""]; CZ -- DA [label=""]; DA -- DB [label=""]; DB -- DC [label=""]; DC -- CY [label=""]; CY -- DD [label=""]; DD -- DE [label=""]; DE -- DF [label=""]; DF -- DG [label=""]; DG -- DH [label=""]; DH -- DD [label=""]; DD -- DI [label=""]; DI -- DJ [label=""]; DJ -- DK [label=""]; DK -- DL [label=""]; DL -- DM [label=""]; DM -- DI [label=""]; DI -- DN [label=""]; DN -- DO [label=""]; DO -- DP [label=""]; DP -- DQ [label=""]; DQ -- DR [label=""]; DR -- DN [label=""]; DN -- DS [label=""]; DS -- DT [label=""]; DT -- DU [label=""]; DU -- DV [label=""]; DV -- DW [label=""]; DW -- DS [label=""]; DS -- DX [label=""]; DX -- DY [label=""]; DY -- DZ [label=""]; DZ -- EA [label=""]; EA -- EB [label=""]; EB -- DX [label=""]; DX -- EC [label=""]; EC -- ED [label=""]; ED -- EE [label=""]; EE -- EF [label=""]; EF -- EG [label=""]; EG -- EC [label=""]; EC -- EH [label=""]; EH -- EI [label=""]; EI -- EJ [label=""]; EJ -- EK [label=""]; EK -- EL [label=""]; EL -- EH [label=""]; EH -- EM [label=""]; EM -- EN [label=""]; EN -- EO [label=""]; EO -- EP [label=""]; EP -- EQ [label=""]; EQ -- EM [label=""]; EM -- ER [label=""]; ER -- ES [label=""]; ES -- ET [label=""]; ET -- EU [label=""]; EU -- EV [label=""]; EV -- ER [label=""]; ER -- EW [label=""]; EW -- EX [label=""]; EX -- EY [label=""]; EY -- EZ [label=""]; EZ -- FA [label=""]; FA -- EW [label=""]; EW -- FB [label=""]; FB -- FC [label=""]; FC -- FD [label=""]; FD -- FE [label=""]; FE -- FF [label=""]; FF -- FB [label=""]; FB -- FG [label=""]; FG -- FH [label=""]; FH -- FI [label=""]; FI -- FJ [label=""]; FJ -- FK [label=""]; FK -- FG [label=""]; FG -- FL [label=""]; FL -- FM [label=""]; FM -- FN [label=""]; FN -- FO [label=""]; FO -- FP [label=""]; FP -- FL [label=""]; FL -- FQ [label=""]; FQ -- FR [label=""]; FR -- FS [label=""]; FS -- FT [label=""]; FT -- FU [label=""]; FU -- FQ [label=""]; FQ -- FV [label=""]; FV -- FW [label=""]; FW -- FX [label=""]; FX -- FY [label=""]; FY -- FZ [label=""]; FZ -- FV [label=""]; FV -- GA [label=""]; GA -- GB [label=""]; GB -- GC [label=""]; GC -- GD [label=""]; GD -- GE [label=""]; GE -- GA [label=""]; GA -- GF [label=""]; GF -- GG [label=""]; GG -- GH [label=""]; GH -- GI [label=""]; GI -- GJ [label=""]; GJ -- GF [label=""]; GF -- GK [label=""]; GK -- GL [label=""]; GL -- GM [label=""]; GM -- GN [label=""]; GN -- GO [label=""]; GO -- GK [label=""]; GK -- GP [label=""]; GP -- GQ [label=""]; GQ -- GR [label=""]; GR -- GS [label=""]; GS -- GT [label=""]; GT -- GP [label=""]; GP -- GU [label=""]; GU -- GV [label=""]; GV -- GW [label=""]; GW -- GX [label=""]; GX -- GY [label=""]; GY -- GU [label=""]; GU -- GZ [label=""]; GZ -- HA [label=""]; HA -- HB [label=""]; HB -- HC [label=""]; HC -- HD [label=""]; HD -- GZ [label=""]; GZ -- HE [label=""]; HE -- HF [label=""]; HF -- HG [label=""]; HG -- HH [label=""]; HH -- HI [label=""]; HI -- HE [label=""]; HE -- HJ [label=""]; HJ -- HK [label=""]; HK -- HL [label=""]; HL -- HM [label=""]; HM -- HN [label=""]; HN -- HJ [label=""]; HJ -- HO [label=""]; HO -- HP [label=""]; HP -- HQ [label=""]; HQ -- HR [label=""]; HR -- HS [label=""]; HS -- HO [label=""]; HO -- HT [label=""]; HT -- HU [label=""]; HU -- HV [label=""]; HV -- HW [label=""]; HW -- HX [label=""]; HX -- HT [label=""]; HT -- HY [label=""]; HY -- HZ [label=""]; HZ -- IA [label=""]; IA -- IB [label=""]; IB -- IC [label=""]; IC -- HY [label=""]; HY -- ID [label=""]; ID -- IE [label=""]; IE -- IF [label=""]; IF -- IG [label=""]; IG -- IH [label=""]; IH -- ID [label=""]; ID -- II [label=""]; II -- IJ [label=""]; IJ -- IK [label=""]; IK -- IL [label=""]; IL -- IM [label=""]; IM -- II [label=""]; II -- IN [label=""]; IN -- IO [label=""]; IO -- IP [label=""]; IP -- IQ [label=""]; IQ -- IR [label=""]; IR -- IN [label=""]; IN -- IS [label=""]; IS -- IT [label=""]; IT -- IU [label=""]; IU -- IV [label=""]; IV -- IW [label=""]; IW -- IS [label=""]; IS -- IX [label=""]; IX -- IY [label=""]; IY -- IZ [label=""]; IZ -- JA [label=""]; JA -- JB [label=""]; JB -- IX [label=""]; IX -- JC [label=""]; JC -- JD [label=""]; JD -- JE [label=""]; JE -- JF [label=""]; JF -- JG [label=""]; JG -- JC [label=""]; JC -- JH [label=""]; JH -- JI [label=""]; JI -- JJ [label=""]; JJ -- JK [label=""]; JK -- JL [label=""]; JL -- JH [label=""]; JH -- JM [label=""]; JM -- JN [label=""]; JN -- JO [label=""]; JO -- JP [label=""]; JP -- JQ [label=""]; JQ -- JM [label=""]; JM -- JR [label=""]; JR -- JS [label=""]; JS -- JT [label=""]; JT -- JU [label=""]; JU -- JV [label=""]; JV -- JR [label=""]; JR -- JW [label=""]; JW -- JX [label=""]; JX -- JY [label=""]; JY -- JZ [label=""]; JZ -- KA [label=""]; KA -- JW [label=""]; JW -- KB [label=""]; KB -- KC [label=""]; KC -- KD [label=""]; KD -- KE [label=""]; KE -- KF [label=""]; KF -- KB [label=""]; KB -- KG [label=""]; KG -- KH [label=""]; KH -- KI [label=""]; KI -- KJ [label=""]; KJ -- KK [label=""]; KK -- KG [label=""]; KG -- KL [label=""]; KL -- KM [label=""]; KM -- KN [label=""]; KN -- KO [label=""]; KO -- KP [label=""]; KP -- KL [label=""]; KL -- KQ [label=""]; KQ -- KR [label=""]; KR -- KS [label=""]; KS -- KT [label=""]; KT -- KU [label=""]; KU -- KQ [label=""]; KQ -- KV [label=""]; KV -- KW [label=""]; KW -- KX [label=""]; KX -- KY [label=""]; KY -- KZ [label=""]; KZ -- KV [label=""]; KV -- LA [label=""]; LA -- LB [label=""]; LB -- LC [label=""]; LC -- LD [label=""]; LD -- LE [label=""]; LE -- LA [label=""]; LA -- LF [label=""]; LF -- LG [label=""]; LG -- LH [label=""]; LH -- LI [label=""]; LI -- LJ [label=""]; LJ -- LF [label=""]; LF -- LK [label=""]; LK -- LL [label=""]; LL -- LM [label=""]; LM -- LN [label=""]; LN -- LO [label=""]; LO -- LK [label=""]; LK -- LP [label=""]; LP -- LQ [label=""]; LQ -- LR [label=""]; LR -- LS [label=""]; LS -- LT [label=""]; LT -- LP [label=""]; LP -- LU [label=""]; LU -- LV [label=""]; LV -- LW [label=""]; LW -- LX [label=""]; LX -- LY [label=""]; LY -- LU [label=""]; LU -- LZ [label=""]; LZ -- MA [label=""]; MA -- MB [label=""]; MB -- MC [label=""]; MC -- MD [label=""]; MD -- LZ [label=""]; LZ -- ME [label=""]; ME -- MF [label=""]; MF -- MG [label=""]; MG -- MH [label=""]; MH -- MI [label=""]; MI -- ME [label=""]; ME -- MJ [label=""]; MJ -- MK [label=""]; MK -- ML [label=""]; ML -- MM [label=""]; MM -- MN [label=""]; MN -- MJ [label=""]; MJ -- MO [label=""]; MO -- MP [label=""]; MP -- MQ [label=""]; MQ -- MR [label=""]; MR -- MS [label=""]; MS -- MO [label=""]; MO -- MT [label=""]; MT -- MU [label=""]; MU -- MV [label=""]; MV -- MW [label=""]; MW -- MX [label=""]; MX -- MT [label=""]; MT -- MY [label=""]; MY -- MZ [label=""]; MZ -- NA [label=""]; NA -- NB [label=""]; NB -- NC [label=""]; NC -- MY [label=""]; MY -- ND [label=""]; ND -- NE [label=""]; NE -- NF [label=""]; NF -- NG [label=""]; NG -- NH [label=""]; NH -- ND [label=""]; ND -- NI [label=""]; NI -- NJ [label=""]; NJ -- NK [label=""]; NK -- NL [label=""]; NL -- NM [label=""]; NM -- NI [label=""]; NI -- NN [label=""]; NN -- NO [label=""]; NO -- NP [label=""]; NP -- NQ [label=""]; NQ -- NR [label=""]; NR -- NN [label=""]; NN -- NS [label=""]; NS -- NT [label=""]; NT -- NU [label=""]; NU -- NV [label=""]; NV -- NW [label=""]; NW -- NS [label=""]; NS -- NX [label=""]; NX -- NY [label=""]; NY -- NZ [label=""]; NZ -- OA [label=""]; OA -- OB [label=""]; OB -- NX [label=""]; NX -- OC [label=""]; OC -- OD [label=""]; OD -- OE [label=""]; OE -- OF [label=""]; OF -- OG [label=""]; OG -- OC [label=""]; OC -- OH [label=""]; OH -- OI [label=""]; OI -- OJ [label=""]; OJ -- OK [label=""]; OK -- OL [label=""]; OL -- OH [label=""]; OH -- OM [label=""]; OM -- ON [label=""]; ON -- OO [label=""]; OO -- OP [label=""]; OP -- OQ [label=""]; OQ -- OM [label=""]; OM -- OR [label=""]; OR -- OS [label=""]; OS -- OT [label=""]; OT -- OU [label=""]; OU -- OV [label=""]; OV -- OR [label=""]; OR -- OW [label=""]; OW -- OX [label=""]; OX -- OY [label=""]; OY -- OZ [label=""]; OZ -- PA [label=""]; PA -- OW [label=""]; OW -- PB [label=""]; PB -- PC [label=""]; PC -- PD [label=""]; PD -- PE [label=""]; PE -- PF [label=""]; PF -- PB [label=""]; PB -- PG [label=""]; PG -- PH [label=""]; PH -- PI [label=""]; PI -- PJ [label=""]; PJ -- PK [label=""]; PK -- PG [label=""]; PG -- PL [label=""]; PL -- PM [label=""]; PM -- PN [label=""]; PN -- PO [label=""]; PO -- PP [label=""]; PP -- PL [label=""]; PL -- PQ [label=""]; PQ -- PR [label=""]; PR -- PS [label=""]; PS -- PT [label=""]; PT -- PU [label=""]; PU -- PQ [label=""]; PQ -- PV [label=""]; PV -- PW [label=""]; PW -- PX [label=""]; PX -- PY [label=""]; PY -- PZ [label=""]; PZ -- PV [label=""]; PV -- QA [label=""]; QA -- QB [label=""]; QB -- QC [label=""]; QC -- QD [label=""]; QD -- QE [label=""]; QE -- QA [label=""]; QA -- QF [label=""]; QF -- QG [label=""]; QG -- QH [label=""]; QH -- QI [label=""]; QI -- QJ [label=""]; QJ -- QF [label=""]; QF -- QK [label=""]; QK -- QL [label=""]; QL -- QM [label=""]; QM -- QN [label=""]; QN -- QO [label=""]; QO -- QK [label=""]; QK -- QP [label=""]; QP -- QQ [label=""]; QQ -- QR [label=""]; QR -- QS [label=""]; QS -- QT [label=""]; QT -- QP [label=""]; QP -- QU [label=""]; QU -- QV [label=""]; QV -- QW [label=""]; QW -- QX [label=""]; QX -- QY [label=""]; QY -- QU [label=""]; QU -- QZ [label=""]; QZ -- RA [label=""]; RA -- RB [label=""]; RB -- RC [label=""]; RC -- RD [label=""]; RD -- QZ [label=""]; QZ -- RE [label=""]; RE -- RF [label=""]; RF -- RG [label=""]; RG -- RH [label=""]; RH -- RI [label=""]; RI -- RE [label=""]; RE -- RJ [label=""]; RJ -- RK [label=""]; RK -- RL [label=""]; RL -- RM [label=""]; RM -- RN [label=""]; RN -- RJ [label=""]; RJ -- RO [label=""]; RO -- RP [label=""]; RP -- RQ [label=""]; RQ -- RR [label=""]; RR -- RS [label=""]; RS -- RO [label=""]; RO -- RT [label=""]; RT -- RU [label=""]; RU -- RV [label=""]; RV -- RW [label=""]; RW -- RX [label=""]; RX -- RT [label=""]; RT -- RY [label=""]; RY -- RZ [label=""]; RZ -- SA [label=""]; SA -- SB [label=""]; SB -- SC [label=""]; SC -- RY [label=""]; RY -- SD [label=""]; SD -- SE [label=""]; SE -- SF [label=""]; SF -- SG [label=""]; SG -- SH [label=""]; SH -- SD [label=""]; SD -- SI [label=""]; SI -- SJ [label=""]; SJ -- SK [label=""]; SK -- SL [label=""]; SL -- SM [label=""]; SM -- SI [label=""]; SI -- SN [label=""]; SN -- SO [label=""]; SO -- SP [label=""]; SP -- SQ [label=""]; SQ -- SR [label=""]; SR -- SN [label=""]; SN -- SS [label=""]; SS -- ST [label=""]; ST -- SU [label=""]; SU -- SV [label=""]; SV -- SW [label=""]; SW -- SS [label=""]; SS -- SX [label=""]; SX -- SY [label=""]; SY -- SZ [label=""]; SZ -- TA [label=""]; TA -- TB [label=""]; TB -- SX [label=""]; SX -- TC [label=""]; TC -- TD [label=""]; TD -- TE [label=""]; TE -- TF [label=""]; TF -- TG [label=""]; TG -- TC [label=""]; TC -- TH [label=""]; TH -- TI [label=""]; TI -- TJ [label=""]; TJ -- TK [label=""]; TK -- TL [label=""]; TL -- TH [label=""]; TH -- TM [label=""]; TM -- TN [label=""]; TN -- TO [label=""]; TO -- TP [label=""]; TP -- TQ [label=""]; TQ -- TM [label=""]; TM -- TR [label=""]; TR -- TS [label=""]; TS -- TT [label=""]; TT -- TU [label=""]; TU -- TV [label=""]; TV -- TR [label=""]; TR -- TW [label=""]; TW -- TX [label=""]; TX -- TY [label=""]; TY -- TZ [label=""]; TZ -- UA [label=""]; UA -- TW [label=""]; TW -- UB [label=""]; UB -- UC [label=""]; UC -- UD [label=""]; UD -- UE [label=""]; UE -- UF [label=""]; UF -- UB [label=""]; UB -- UG [label=""]; UG -- UH [label=""]; UH -- UI [label=""]; UI -- UJ [label=""]; UJ -- UK [label=""]; UK -- UG [label=""]; UG -- UL [label=""]; UL -- UM [label=""]; UM -- UN [label=""]; UN -- UO [label=""]; UO -- UP [label=""]; UP -- UL [label=""]; UL -- UQ [label=""]; UQ -- UR [label=""]; UR -- US [label=""]; US -- UT [label=""]; UT -- UU [label=""]; UU -- UQ [label=""]; UQ -- UV [label=""]; UV -- UW [label=""]; UW -- UX [label=""]; UX -- UY [label=""]; UY -- UZ [label=""]; UZ -- UV [label=""]; UV -- VA [label=""]; VA -- VB [label=""]; VB -- VC [label=""]; VC -- VD [label=""]; VD -- VE [label=""]; VE -- VA [label=""]; VA -- VF [label=""]; VF -- VG [label=""]; VG -- VH [label=""]; VH -- VI [label=""]; VI -- VJ [label=""]; VJ -- VF [label=""]; VF -- VK [label=""]; VK -- VL [label=""]; VL -- VM [label=""]; VM -- VN [label=""]; VN -- VO [label=""]; VO -- VK [label=""]; VK -- VP [label=""]; VP -- VQ [label=""]; VQ -- VR [label=""]; VR -- VS [label=""]; VS -- VT [label=""]; VT -- VP [label=""]; VP -- VU [label=""]; VU -- VV [label=""]; VV -- VW [label=""]; VW -- VX [label=""]; VX -- VY [label=""]; VY -- VU [label=""]; VU -- VZ [label=""]; VZ -- WA [label=""]; WA -- WB [label=""]; WB -- WC [label=""]; WC -- WD [label=""]; WD -- VZ [label=""]; VZ -- WE [label=""]; WE -- WF [label=""]; WF -- WG [label=""]; WG -- WH [label=""]; WH -- WI [label=""]; WI -- WE [label=""]; WE -- WJ [label=""]; WJ -- WK [label=""]; WK -- WL [label=""]; WL -- WM [label=""]; WM -- WN [label=""]; WN -- WJ [label=""]; WJ -- WO [label=""]; WO -- WP [label=""]; WP -- WQ [label=""]; WQ -- WR [label=""]; WR -- WS [label=""]; WS -- WO [label=""]; WO -- WT [label=""]; WT -- WU [label=""]; WU -- WV [label=""]; WV -- WW [label=""]; WW -- WX [label=""]; WX -- WT [label=""]; WT -- WY [label=""]; WY -- WZ [label=""]; WZ -- XA [label=""]; XA -- XB [label=""]; XB -- XC [label=""]; XC -- WY [label=""]; WY -- XD [label=""]; XD -- XE [label=""]; XE -- XF [label=""]; XF -- XG [label=""]; XG -- XH [label=""]; XH -- XD [label=""]; XD -- XI [label=""]; XI -- XJ [label=""]; XJ -- XK [label=""]; XK -- XL [label=""]; XL -- XM [label=""]; XM -- XI [label=""]; XI -- XN [label=""]; XN -- XO [label=""]; XO -- XP [label=""]; XP -- XQ [label=""]; XQ -- XR [label=""]; XR -- XN [label=""]; XN -- XS [label=""]; XS -- XT [label=""]; XT -- XU [label=""]; XU -- XV [label=""]; XV -- XW [label=""]; XW -- XS [label=""]; XS -- XX [label=""]; XX -- XY [label=""]; XY -- XZ [label=""]; XZ -- YA [label=""]; YA -- YB [label=""]; YB -- XX [label=""]; XX -- YC [label=""]; YC -- YD [label=""]; YD -- YE [label=""]; YE -- YF [label=""]; YF -- YG [label=""]; YG -- YC [label=""]; YC -- YH [label=""]; YH -- YI [label=""]; YI -- YJ [label=""]; YJ -- YK [label=""]; YK -- YL [label=""]; YL -- YH [label=""]; YH -- YM [label=""]; YM -- YN [label=""]; YN -- YO [label=""]; YO -- YP [label=""]; YP -- YQ [label=""]; YQ -- YM [label=""]; YM -- YR [label=""]; YR -- YS [label=""]; YS -- YT [label=""]; YT -- YU [label=""]; YU -- YV [label=""]; YV -- YR [label=""]; YR -- YW [label=""]; YW -- YX [label=""]; YX -- YY [label=""]; YY -- YZ [label=""]; YZ -- ZA [label=""]; ZA -- YW [label=""]; YW -- ZB [label=""]; ZB -- ZC [label=""]; ZC -- ZD [label=""]; ZD -- ZE [label=""]; ZE -- ZF [label=""]; ZF -- ZB [label=""]; ZB -- ZG [label=""]; ZG -- ZH [label=""]; ZH -- ZI [label=""]; ZI -- ZJ [label=""]; ZJ -- ZK [label=""]; ZK -- ZG [label=""]; ZG -- ZL [label=""]; ZL -- ZM [label=""]; ZM -- ZN [label=""]; ZN -- ZO [label=""]; ZO -- ZP [label=""]; ZP -- ZL [label=""]; ZL -- ZQ [label=""]; ZQ -- ZR [label=""]; ZR -- ZS [label=""]; ZS -- ZT [label=""]; ZT -- ZU [label=""]; ZU -- ZQ [label=""]; ZQ -- ZV [label=""]; ZV -- ZW [label=""]; ZW -- ZX [label=""]; ZX -- ZY [label=""]; ZY -- ZZ [label=""]; ZZ -- ZV [label=""]; ZV -- AAA [label=""]; AAA -- AAB [label=""]; AAB -- AAC [label=""]; AAC -- AAD [label=""]; AAD -- AAE [label=""]; AAE -- AAA [label=""]; AAA -- AAF [label=""]; AAF -- AAG [label=""]; AAG -- AAH [label=""]; AAH -- AAI [label=""]; AAI -- AAJ [label=""]; AAJ -- AAF [label=""]; AAF -- AAK [label=""]; AAK -- AAL [label=""]; AAL -- AAM [label=""]; AAM -- AAN [label=""]; AAN -- AAO [label=""]; AAO -- AAK [label=""]; AAK -- AAP [label=""]; AAP -- AAQ [label=""]; AAQ -- AAR [label=""]; AAR -- AAS [label=""]; AAS -- AAT [label=""]; AAT -- AAP [label=""]; AAP -- AAU [label=""]; AAU -- AAV [label=""]; AAV -- AAW [label=""]; AAW -- AAX [label=""]; AAX -- AAY [label=""]; AAY -- AAU [label=""]; AAU -- AAZ [label=""]; AAZ -- ABA [label=""]; ABA -- ABB [label=""]; ABB -- ABC [label=""]; ABC -- ABD [label=""]; ABD -- AAZ [label=""]; AAZ -- ABE [label=""]; ABE -- ABF [label=""]; ABF -- ABG [label=""]; ABG -- ABH [label=""]; ABH -- ABI [label=""]; ABI -- ABE [label=""]; ABE -- ABJ [label=""]; ABJ -- ABK [label=""]; ABK -- ABL [label=""]; ABL -- ABM [label=""]; ABM -- ABN [label=""]; ABN -- ABJ [label=""]; ABJ -- ABO [label=""]; ABO -- ABP [label=""]; ABP -- ABQ [label=""]; ABQ -- ABR [label=""]; ABR -- ABS [label=""]; ABS -- ABO [label=""]; ABO -- ABT [label=""]; ABT -- ABU [label=""]; ABU -- ABV [label=""]; ABV -- ABW [label=""]; ABW -- ABX [label=""]; ABX -- ABT [label=""]; ABT -- ABY [label=""]; ABY -- ABZ [label=""]; ABZ -- ACA [label=""]; ACA -- ACB [label=""]; ACB -- ACC [label=""]; ACC -- ABY [label=""]; ABY -- ACD [label=""]; ACD -- ACE [label=""]; ACE -- ACF [label=""]; ACF -- ACG [label=""]; ACG -- ACH [label=""]; ACH -- ACD [label=""]; ACD -- ACI [label=""]; ACI -- ACJ [label=""]; ACJ -- ACK [label=""]; ACK -- ACL [label=""]; ACL -- ACM [label=""]; ACM -- ACI [label=""]; ACI -- ACN [label=""]; ACN -- ACO [label=""]; ACO -- ACP [label=""]; ACP -- ACQ [label=""]; ACQ -- ACR [label=""]; ACR -- ACN [label=""]; ACN -- ACS [label=""]; ACS -- ACT [label=""]; ACT -- ACU [label=""]; ACU -- ACV [label=""]; ACV -- ACW [label=""]; ACW -- ACS [label=""]; ACS -- ACX [label=""]; ACX -- ACY [label=""]; ACY -- ACZ [label=""]; ACZ -- ADA [label=""]; ADA -- ADB [label=""]; ADB -- ACX [label=""]; ACX -- ADC [label=""]; ADC -- ADD [label=""]; ADD -- ADE [label=""]; ADE -- ADF [label=""]; ADF -- ADG [label=""]; ADG -- ADC [label=""]; ADC -- ADH [label=""]; ADH -- ADI [label=""]; ADI -- ADJ [label=""]; ADJ -- ADK [label=""]; ADK -- ADL [label=""]; ADL -- ADH [label=""]; ADH -- ADM [label=""]; ADM -- ADN [label=""]; ADN -- ADO [label=""]; ADO -- ADP [label=""]; ADP -- ADQ [label=""]; ADQ -- ADM [label=""]; ADM -- ADR [label=""]; ADR -- ADS [label=""]; ADS -- ADT [label=""]; ADT -- ADU [label=""]; ADU -- ADV [label=""]; ADV -- ADR [label=""]; ADR -- ADW [label=""]; ADW -- ADX [label=""]; ADX -- ADY [label=""]; ADY -- ADZ [label=""]; ADZ -- AEA [label=""]; AEA -- ADW [label=""]; ADW -- AEB [label=""]; AEB -- AEC [label=""]; AEC -- AED [label=""]; AED -- AEE [label=""]; AEE -- AEF [label=""]; AEF -- AEB [label=""]; AEB -- AEG [label=""]; AEG -- AEH [label=""]; AEH -- AEI [label=""]; AEI -- AEJ [label=""]; AEJ -- AEK [label=""]; AEK -- AEG [label=""]; AEG -- AEL [label=""]; AEL -- AEM [label=""]; AEM -- AEN [label=""]; AEN -- AEO [label=""]; AEO -- AEP [label=""]; AEP -- AEL [label=""]; AEL -- AEQ [label=""]; AEQ -- AER [label=""]; AER -- AES [label=""]; AES -- AET [label=""]; AET -- AEU [label=""]; AEU -- AEQ [label=""]; AEQ -- AEV [label=""]; AEV -- AEW [label=""]; AEW -- AEX [label=""]; AEX -- AEY [label=""]; AEY -- AEZ [label=""]; AEZ -- AEV [label=""]; AEV -- AFA [label=""]; AFA -- AFB [label=""]; AFB -- AFC [label=""]; AFC -- AFD [label=""]; AFD -- AFE [label=""]; AFE -- AFA [label=""]; AFA -- AFF [label=""]; AFF -- AFG [label=""]; AFG -- AFH [label=""]; AFH -- AFI [label=""]; AFI -- AFJ [label=""]; AFJ -- AFF [label=""]; AFF -- AFK [label=""]; AFK -- AFL [label=""]; AFL -- AFM [label=""]; AFM -- AFN [label=""]; AFN -- AFO [label=""]; AFO -- AFK [label=""]; AFK -- AFP [label=""]; AFP -- AFQ [label=""]; AFQ -- AFR [label=""]; AFR -- AFS [label=""]; AFS -- AFT [label=""]; AFT -- AFP [label=""]; AFP -- AFU [label=""]; AFU -- AFV [label=""]; AFV -- AFW [label=""]; AFW -- AFX [label=""]; AFX -- AFY [label=""]; AFY -- AFU [label=""]; AFU -- AFZ [label=""]; AFZ -- AGA [label=""]; AGA -- AGB [label=""]; AGB -- AGC [label=""]; AGC -- AGD [label=""]; AGD -- AFZ [label=""]; AFZ -- AGE [label=""]; AGE -- AGF [label=""]; AGF -- AGG [label=""]; AGG -- AGH [label=""]; AGH -- AGI [label=""]; AGI -- AGE [label=""]; AGE -- AGJ [label=""]; AGJ -- AGK [label=""]; AGK -- AGL [label=""]; AGL -- AGM [label=""]; AGM -- AGN [label=""]; AGN -- AGJ [label=""]; AGJ -- AGO [label=""]; AGO -- AGP [label=""]; AGP -- AGQ [label=""]; AGQ -- AGR [label=""]; AGR -- AGS [label=""]; AGS -- AGO [label=""]; AGO -- AGT [label=""]; AGT -- AGU [label=""]; AGU -- AGV [label=""]; AGV -- AGW [label=""]; AGW -- AGX [label=""]; AGX -- AGT [label=""]; AGT -- AGY [label=""]; AGY -- AGZ [label=""]; AGZ -- AHA [label=""]; AHA -- AHB [label=""]; AHB -- AHC [label=""]; AHC -- AGY [label=""]; AGY -- AHD [label=""]; AHD -- AHE [label=""]; AHE -- AHF [label=""]; AHF -- AHG [label=""]; AHG -- AHH [label=""]; AHH -- AHD [label=""]; AHD -- AHI [label=""]; AHI -- AHJ [label=""]; AHJ -- AHK [label=""]; AHK -- AHL [label=""]; AHL -- AHM [label=""]; AHM -- AHI [label=""]; AHI -- AHN [label=""]; AHN -- AHO [label=""]; AHO -- AHP [label=""]; AHP -- AHQ [label=""]; AHQ -- AHR [label=""]; AHR -- AHN [label=""]; AHN -- AHS [label=""]; AHS -- AHT [label=""]; AHT -- AHU [label=""]; AHU -- AHV [label=""]; AHV -- AHW [label=""]; AHW -- AHS [label=""]; AHS -- AHX [label=""]; AHX -- AHY [label=""]; AHY -- AHZ [label=""]; AHZ -- AIA [label=""]; AIA -- AIB [label=""]; AIB -- AHX [label=""]; AHX -- AIC [label=""]; AIC -- AID [label=""]; AID -- AIE [label=""]; AIE -- AIF [label=""]; AIF -- AIG [label=""]; AIG -- AIC [label=""]; AIC -- AIH [label=""]; AIH -- AII [label=""]; AII -- AIJ [label=""]; AIJ -- AIK [label=""]; AIK -- AIL [label=""]; AIL -- AIH [label=""]; AIH -- AIM [label=""]; AIM -- AIN [label=""]; AIN -- AIO [label=""]; AIO -- AIP [label=""]; AIP -- AIQ [label=""]; AIQ -- AIM [label=""]; AIM -- AIR [label=""]; AIR -- AIS [label=""]; AIS -- AIT [label=""]; AIT -- AIU [label=""]; AIU -- AIV [label=""]; AIV -- AIR [label=""]; AIR -- AIW [label=""]; AIW -- AIX [label=""]; AIX -- AIY [label=""]; AIY -- AIZ [label=""]; AIZ -- AJA [label=""]; AJA -- AIW [label=""]; AIW -- AJB [label=""]; AJB -- AJC [label=""]; AJC -- AJD [label=""]; AJD -- AJE [label=""]; AJE -- AJF [label=""]; AJF -- AJB [label=""]; AJB -- AJG [label=""]; AJG -- AJH [label=""]; AJH -- AJI [label=""]; AJI -- AJJ [label=""]; AJJ -- AJK [label=""]; AJK -- AJG [label=""]; AJG -- AJL [label=""]; AJL -- AJM [label=""]; AJM -- AJN [label=""]; AJN -- AJO [label=""]; AJO -- AJP [label=""]; AJP -- AJL [label=""]; AJL -- AJQ [label=""]; AJQ -- AJR [label=""]; AJR -- AJS [label=""]; AJS -- AJT [label=""]; AJT -- AJU [label=""]; AJU -- AJQ [label=""]; AJQ -- AJV [label=""]; AJV -- AJW [label=""]; AJW -- AJX [label=""]; AJX -- AJY [label=""]; AJY -- AJZ [label=""]; AJZ -- AJV [label=""]; AJV -- AKA [label=""]; AKA -- AKB [label=""]; AKB -- AKC [label=""]; AKC -- AKD [label=""]; AKD -- AKE [label=""]; AKE -- AKA [label=""]; AKA -- AKF [label=""]; AKF -- AKG [label=""]; AKG -- AKH [label=""]; AKH -- AKI [label=""]; AKI -- AKJ [label=""]; AKJ -- AKF [label=""]; AKF -- AKK [label=""]; AKK -- AKL [label=""]; AKL -- AKM [label=""]; AKM -- AKN [label=""]; AKN -- AKO [label=""]; AKO -- AKK [label=""]; AKK -- AKP [label=""]; AKP -- AKQ [label=""]; AKQ -- AKR [label=""]; AKR -- AKS [label=""]; AKS -- AKT [label=""]; AKT -- AKP [label=""]; AKP -- AKU [label=""]; AKU -- AKV [label=""]; AKV -- AKW [label=""]; AKW -- AKX [label=""]; AKX -- AKY [label=""]; AKY -- AKU [label=""]; AKU -- AKZ [label=""]; AKZ -- ALA [label=""]; ALA -- ALB [label=""]; ALB -- ALC [label=""]; ALC -- ALD [label=""]; ALD -- AKZ [label=""]; AKZ -- ALE [label=""]; ALE -- ALF [label=""]; ALF -- ALG [label=""]; ALG -- ALH [label=""]; ALH -- ALI [label=""]; ALI -- ALE [label=""]; ALE -- ALJ [label=""]; ALJ -- ALK [label=""]; ALK -- ALL [label=""]; ALL -- ALM [label=""]; ALM -- ALN [label=""]; ALN -- ALJ [label=""]; ALJ -- ALO [label=""]; ALO -- ALP [label=""]; ALP -- ALQ [label=""]; ALQ -- ALR [label=""]; ALR -- ALS [label=""]; ALS -- ALO [label=""]; ALO -- ALT [label=""]; ALT -- ALU [label=""]; ALU -- ALV [label=""]; ALV -- ALW [label=""]; ALW -- ALX [label=""]; ALX -- ALT [label=""]; ALT -- ALY [label=""]; ALY -- ALZ [label=""]; ALZ -- AMA [label=""]; AMA -- AMB [label=""]; AMB -- AMC [label=""]; AMC -- ALY [label=""]; ALY -- AMD [label=""]; AMD -- AME [label=""]; AME -- AMF [label=""]; AMF -- AMG [label=""]; AMG -- AMH [label=""]; AMH -- AMD [label=""]; AMD -- AMI [label=""]; AMI -- AMJ [label=""]; AMJ -- AMK [label=""]; AMK -- AML [label=""]; AML -- AMM [label=""]; AMM -- AMI [label=""]; AMI -- AMN [label=""]; AMN -- AMO [label=""]; AMO -- AMP [label=""]; AMP -- AMQ [label=""]; AMQ -- AMR [label=""]; AMR -- AMN [label=""]; AMN -- AMS [label=""]; AMS -- AMT [label=""]; AMT -- AMU [label=""]; AMU -- AMV [label=""]; AMV -- AMW [label=""]; AMW -- AMS [label=""]; AMS -- AMX [label=""]; AMX -- AMY [label=""]; AMY -- AMZ [label=""]; AMZ -- ANA [label=""]; ANA -- ANB [label=""]; ANB -- AMX [label=""]; AMX -- ANC [label=""]; ANC -- AND [label=""]; AND -- ANE [label=""]; ANE -- ANF [label=""]; ANF -- ANG [label=""]; ANG -- ANC [label=""]; ANC -- ANH [label=""]; ANH -- ANI [label=""]; ANI -- ANJ [label=""]; ANJ -- ANK [label=""]; ANK -- ANL [label=""]; ANL -- ANH [label=""]; ANH -- ANM [label=""]; ANM -- ANN [label=""]; ANN -- ANO [label=""]; ANO -- ANP [label=""]; ANP -- ANQ [label=""]; ANQ -- ANM [label=""]; ANM -- ANR [label=""]; ANR -- ANS [label=""]; ANS -- ANT [label=""]; ANT -- ANU [label=""]; ANU -- ANV [label=""]; ANV -- ANR [label=""]; ANR -- ANW [label=""]; ANW -- ANX [label=""]; ANX -- ANY [label=""]; ANY -- ANZ [label=""]; ANZ -- AOA [label=""]; AOA -- ANW [label=""]; ANW -- AOB [label=""]; AOB -- AOC [label=""]; AOC -- AOD [label=""]; AOD -- AOE [label=""]; AOE -- AOF [label=""]; AOF -- AOB [label=""]; AOB -- AOG [label=""]; AOG -- AOH [label=""]; AOH -- AOI [label=""]; AOI -- AOJ [label=""]; AOJ -- AOK [label=""]; AOK -- AOG [label=""]; AOG -- AOL [label=""]; AOL -- AOM [label=""]; AOM -- AON [label=""]; AON -- AOO [label=""]; AOO -- AOP [label=""]; AOP -- AOL [label=""]; AOL -- AOQ [label=""]; AOQ -- AOR [label=""]; AOR -- AOS [label=""]; AOS -- AOT [label=""]; AOT -- AOU [label=""]; AOU -- AOQ [label=""]; AOQ -- AOV [label=""]; AOV -- AOW [label=""]; AOW -- AOX [label=""]; AOX -- AOY [label=""]; AOY -- AOZ [label=""]; AOZ -- AOV [label=""]; AOV -- APA [label=""]; APA -- APB [label=""]; APB -- APC [label=""]; APC -- APD [label=""]; APD -- APE [label=""]; APE -- APA [label=""]; APA -- APF [label=""]; APF -- APG [label=""]; APG -- APH [label=""]; APH -- API [label=""]; API -- APJ [label=""]; APJ -- APF [label=""]; APF -- APK [label=""]; APK -- APL [label=""]; APL -- APM [label=""]; APM -- APN [label=""]; APN -- APO [label=""]; APO -- APK [label=""]; APK -- APP [label=""]; APP -- APQ [label=""]; APQ -- APR [label=""]; APR -- APS [label=""]; APS -- APT [label=""]; APT -- APP [label=""]; APP -- APU [label=""]; APU -- APV [label=""]; APV -- APW [label=""]; APW -- APX [label=""]; APX -- APY [label=""]; APY -- APU [label=""]; APU -- APZ [label=""]; APZ -- AQA [label=""]; AQA -- AQB [label=""]; AQB -- AQC [label=""]; AQC -- AQD [label=""]; AQD -- APZ [label=""]; APZ -- AQE [label=""]; AQE -- AQF [label=""]; AQF -- AQG [label=""]; AQG -- AQH [label=""]; AQH -- AQI [label=""]; AQI -- AQE [label=""]; AQE -- AQJ [label=""]; AQJ -- AQK [label=""]; AQK -- AQL [label=""]; AQL -- AQM [label=""]; AQM -- AQN [label=""]; AQN -- AQJ [label=""]; AQJ -- AQO [label=""]; AQO -- AQP [label=""]; AQP -- AQQ [label=""]; AQQ -- AQR [label=""]; AQR -- AQS [label=""]; AQS -- AQO [label=""]; AQO -- AQT [label=""]; AQT -- AQU [label=""]; AQU -- AQV [label=""]; AQV -- AQW [label=""]; AQW -- AQX [label=""]; AQX -- AQT [label=""]; AQT -- AQY [label=""]; AQY -- AQZ [label=""]; AQZ -- ARA [label=""]; ARA -- ARB [label=""]; ARB -- ARC [label=""]; ARC -- AQY [label=""]; AQY -- ARD [label=""]; ARD -- ARE [label=""]; ARE -- ARF [label=""]; ARF -- ARG [label=""]; ARG -- ARH [label=""]; ARH -- ARD [label=""]; ARD -- ARI [label=""]; ARI -- ARJ [label=""]; ARJ -- ARK [label=""]; ARK -- ARL [label=""]; ARL -- ARM [label=""]; ARM -- ARI [label=""]; ARI -- ARN [label=""]; ARN -- ARO [label=""]; ARO -- ARP [label=""]; ARP -- ARQ [label=""]; ARQ -- ARR [label=""]; ARR -- ARN [label=""]; ARN -- ARS [label=""]; ARS -- ART [label=""]; ART -- ARU [label=""]; ARU -- ARV [label=""]; ARV -- ARW [label=""]; ARW -- ARS [label=""]; ARS -- ARX [label=""]; ARX -- ARY [label=""]; ARY -- ARZ [label=""]; ARZ -- ASA [label=""]; ASA -- ASB [label=""]; ASB -- ARX [label=""]; ARX -- ASC [label=""]; ASC -- ASD [label=""]; ASD -- ASE [label=""]; ASE -- ASF [label=""]; ASF -- ASG [label=""]; ASG -- ASC [label=""]; ASC -- ASH [label=""]; ASH -- ASI [label=""]; ASI -- ASJ [label=""]; ASJ -- ASK [label=""]; ASK -- ASL [label=""]; ASL -- ASH [label=""]; ASH -- ASM [label=""]; ASM -- ASN [label=""]; ASN -- ASO [label=""]; ASO -- ASP [label=""]; ASP -- ASQ [label=""]; ASQ -- ASM [label=""]; ASM -- ASR [label=""]; ASR -- ASS [label=""]; ASS -- AST [label=""]; AST -- ASU [label=""]; ASU -- ASV [label=""]; ASV -- ASR [label=""]; ASR -- ASW [label=""]; ASW -- ASX [label=""]; ASX -- ASY [label=""]; ASY -- ASZ [label=""]; ASZ -- ATA [label=""]; ATA -- ASW [label=""]; ASW -- ATB [label=""]; ATB -- ATC [label=""]; ATC -- ATD [label=""]; ATD -- ATE [label=""]; ATE -- ATF [label=""]; ATF -- ATB [label=""]; ATB -- ATG [label=""]; ATG -- ATH [label=""]; ATH -- ATI [label=""]; ATI -- ATJ [label=""]; ATJ -- ATK [label=""]; ATK -- ATG [label=""]; ATG -- ATL [label=""]; ATL -- ATM [label=""]; ATM -- ATN [label=""]; ATN -- ATO [label=""]; ATO -- ATP [label=""]; ATP -- ATL [label=""]; ATL -- ATQ [label=""]; ATQ -- ATR [label=""]; ATR -- ATS [label=""]; ATS -- ATT [label=""]; ATT -- ATU [label=""]; ATU -- ATQ [label=""]; ATQ -- ATV [label=""]; ATV -- ATW [label=""]; ATW -- ATX [label=""]; ATX -- ATY [label=""]; ATY -- ATZ [label=""]; ATZ -- ATV [label=""]; ATV -- AUA [label=""]; AUA -- AUB [label=""]; AUB -- AUC [label=""]; AUC -- AUD [label=""]; AUD -- AUE [label=""]; AUE -- AUA [label=""]; AUA -- AUF [label=""]; AUF -- AUG [label=""]; AUG -- AUH [label=""]; AUH -- AUI [label=""]; AUI -- AUJ [label=""]; AUJ -- AUF [label=""]; AUF -- AUK [label=""]; AUK -- AUL [label=""]; AUL -- AUM [label=""]; AUM -- AUN [label=""]; AUN -- AUO [label=""]; AUO -- AUK [label=""]; AUK -- AUP [label=""]; AUP -- AUQ [label=""]; AUQ -- AUR [label=""]; AUR -- AUS [label=""]; AUS -- AUT [label=""]; AUT -- AUP [label=""]; AUP -- AUU [label=""]; AUU -- AUV [label=""]; AUV -- AUW [label=""]; AUW -- AUX [label=""]; AUX -- AUY [label=""]; AUY -- AUU [label=""]; AUU -- AUZ [label=""]; AUZ -- AVA [label=""]; AVA -- AVB [label=""]; AVB -- AVC [label=""]; AVC -- AVD [label=""]; AVD -- AUZ [label=""]; AUZ -- AVE [label=""]; AVE -- AVF [label=""]; AVF -- AVG [label=""]; AVG -- AVH [label=""]; AVH -- AVI [label=""]; AVI -- AVE [label=""]; AVE -- AVJ [label=""]; AVJ -- AVK [label=""]; AVK -- AVL [label=""]; AVL -- AVM [label=""]; AVM -- AVN [label=""]; AVN -- AVJ [label=""]; AVJ -- AVO [label=""]; AVO -- AVP [label=""]; AVP -- AVQ [label=""]; AVQ -- AVR [label=""]; AVR -- AVS [label=""]; AVS -- AVO [label=""]; AVO -- AVT [label=""]; AVT -- AVU [label=""]; AVU -- AVV [label=""]; AVV -- AVW [label=""]; AVW -- AVX [label=""]; AVX -- AVT [label=""]; AVT -- AVY [label=""]; AVY -- AVZ [label=""]; AVZ -- AWA [label=""]; AWA -- AWB [label=""]; AWB -- AWC [label=""]; AWC -- AVY [label=""]; AVY -- AWD [label=""]; AWD -- AWE [label=""]; AWE -- AWF [label=""]; AWF -- AWG [label=""]; AWG -- AWH [label=""]; AWH -- AWD [label=""]; AWD -- AWI [label=""]; AWI -- AWJ [label=""]; AWJ -- AWK [label=""]; AWK -- AWL [label=""]; AWL -- AWM [label=""]; AWM -- AWI [label=""]; AWI -- AWN [label=""]; AWN -- AWO [label=""]; AWO -- AWP [label=""]; AWP -- AWQ [label=""]; AWQ -- AWR [label=""]; AWR -- AWN [label=""]; AWN -- AWS [label=""]; AWS -- AWT [label=""]; AWT -- AWU [label=""]; AWU -- AWV [label=""]; AWV -- AWW [label=""]; AWW -- AWS [label=""]; AWS -- AWX [label=""]; AWX -- AWY [label=""]; AWY -- AWZ [label=""]; AWZ -- AXA [label=""]; AXA -- AXB [label=""]; AXB -- AWX [label=""]; AWX -- AXC [label=""]; AXC -- AXD [label=""]; AXD -- AXE [label=""]; AXE -- AXF [label=""]; AXF -- AXG [label=""]; AXG -- AXC [label=""]; AXC -- AXH [label=""]; AXH -- AXI [label=""]; AXI -- AXJ [label=""]; AXJ -- AXK [label=""]; AXK -- AXL [label=""]; AXL -- AXH [label=""]; AXH -- AXM [label=""]; AXM -- AXN [label=""]; AXN -- AXO [label=""]; AXO -- AXP [label=""]; AXP -- AXQ [label=""]; AXQ -- AXM [label=""]; AXM -- AXR [label=""]; AXR -- AXS [label=""]; AXS -- AXT [label=""]; AXT -- AXU [label=""]; AXU -- AXV [label=""]; AXV -- AXR [label=""]; AXR -- AXW [label=""]; AXW -- AXX [label=""]; AXX -- AXY [label=""]; AXY -- AXZ [label=""]; AXZ -- AYA [label=""]; AYA -- AXW [label=""]; AXW -- AYB [label=""]; AYB -- AYC [label=""]; AYC -- AYD [label=""]; AYD -- AYE [label=""]; AYE -- AYF [label=""]; AYF -- AYB [label=""]; AYB -- AYG [label=""]; AYG -- AYH [label=""]; AYH -- AYI [label=""]; AYI -- AYJ [label=""]; AYJ -- AYK [label=""]; AYK -- AYG [label=""]; AYG -- AYL [label=""]; AYL -- AYM [label=""]; AYM -- AYN [label=""]; AYN -- AYO [label=""]; AYO -- AYP [label=""]; AYP -- AYL [label=""]; AYL -- AYQ [label=""]; AYQ -- AYR [label=""]; AYR -- AYS [label=""]; AYS -- AYT [label=""]; AYT -- AYU [label=""]; AYU -- AYQ [label=""]; AYQ -- AYV [label=""]; AYV -- AYW [label=""]; AYW -- AYX [label=""]; AYX -- AYY [label=""]; AYY -- AYZ [label=""]; AYZ -- AYV [label=""]; AYV -- AZA [label=""]; AZA -- AZB [label=""]; AZB -- AZC [label=""]; AZC -- AZD [label=""]; AZD -- AZE [label=""]; AZE -- AZA [label=""]; AZA -- AZF [label=""]; AZF -- AZG [label=""]; AZG -- AZH [label=""]; AZH -- AZI [label=""]; AZI -- AZJ [label=""]; AZJ -- AZF [label=""]; AZF -- AZK [label=""]; AZK -- AZL [label=""]; AZL -- AZM [label=""]; AZM -- AZN [label=""]; AZN -- AZO [label=""]; AZO -- AZK [label=""]; AZK -- AZP [label=""]; AZP -- AZQ [label=""]; AZQ -- AZR [label=""]; AZR -- AZS [label=""]; AZS -- AZT [label=""]; AZT -- AZP [label=""]; AZP -- AZU [label=""]; AZU -- AZV [label=""]; AZV -- AZW [label=""]; AZW -- AZX [label=""]; AZX -- AZY [label=""]; AZY -- AZU [label=""]; AZU -- AZZ [label=""]; AZZ -- BAA [label=""]; BAA -- BAB [label=""]; BAB -- BAC [label=""]; BAC -- BAD [label=""]; BAD -- AZZ [label=""]; AZZ -- BAE [label=""]; BAE -- BAF [label=""]; BAF -- BAG [label=""]; BAG -- BAH [label=""]; BAH -- BAI [label=""]; BAI -- BAE [label=""]; BAE -- BAJ [label=""]; BAJ -- BAK [label=""]; BAK -- BAL [label=""]; BAL -- BAM [label=""]; BAM -- BAN [label=""]; BAN -- BAJ [label=""]; BAJ -- BAO [label=""]; BAO -- BAP [label=""]; BAP -- BAQ [label=""]; BAQ -- BAR [label=""]; BAR -- BAS [label=""]; BAS -- BAO [label=""]; BAO -- BAT [label=""]; BAT -- BAU [label=""]; BAU -- BAV [label=""]; BAV -- BAW [label=""]; BAW -- BAX [label=""]; BAX -- BAT [label=""]; BAT -- BAY [label=""]; BAY -- BAZ [label=""]; BAZ -- BBA [label=""]; BBA -- BBB [label=""]; BBB -- BBC [label=""]; BBC -- BAY [label=""]; BAY -- BBD [label=""]; BBD -- BBE [label=""]; BBE -- BBF [label=""]; BBF -- BBG [label=""]; BBG -- BBH [label=""]; BBH -- BBD [label=""]; BBD -- BBI [label=""]; BBI -- BBJ [label=""]; BBJ -- BBK [label=""]; BBK -- BBL [label=""]; BBL -- BBM [label=""]; BBM -- BBI [label=""]; BBI -- BBN [label=""]; BBN -- BBO [label=""]; BBO -- BBP [label=""]; BBP -- BBQ [label=""]; BBQ -- BBR [label=""]; BBR -- BBN [label=""]; BBN -- BBS [label=""]; BBS -- BBT [label=""]; BBT -- BBU [label=""]; BBU -- BBV [label=""]; BBV -- BBW [label=""]; BBW -- BBS [label=""]; BBS -- BBX [label=""]; BBX -- BBY [label=""]; BBY -- BBZ [label=""]; BBZ -- BCA [label=""]; BCA -- BCB [label=""]; BCB -- BBX [label=""]; BBX -- BCC [label=""]; BCC -- BCD [label=""]; BCD -- BCE [label=""]; BCE -- BCF [label=""]; BCF -- BCG [label=""]; BCG -- BCC [label=""]; BCC -- BCH [label=""]; BCH -- BCI [label=""]; BCI -- BCJ [label=""]; BCJ -- BCK [label=""]; BCK -- BCL [label=""]; BCL -- BCH [label=""]; BCH -- BCM [label=""]; BCM -- BCN [label=""]; BCN -- BCO [label=""]; BCO -- BCP [label=""]; BCP -- BCQ [label=""]; BCQ -- BCM [label=""]; BCM -- BCR [label=""]; BCR -- BCS [label=""]; BCS -- BCT [label=""]; BCT -- BCU [label=""]; BCU -- BCV [label=""]; BCV -- BCR [label=""]; BCR -- BCW [label=""]; BCW -- BCX [label=""]; BCX -- BCY [label=""]; BCY -- BCZ [label=""]; BCZ -- BDA [label=""]; BDA -- BCW [label=""]; BCW -- BDB [label=""]; BDB -- BDC [label=""]; BDC -- BDD [label=""]; BDD -- BDE [label=""]; BDE -- BDF [label=""]; BDF -- BDB [label=""]; BDB -- BDG [label=""]; BDG -- BDH [label=""]; BDH -- BDI [label=""]; BDI -- BDJ [label=""]; BDJ -- BDK [label=""]; BDK -- BDG [label=""]; BDG -- BDL [label=""]; BDL -- BDM [label=""]; BDM -- BDN [label=""]; BDN -- BDO [label=""]; BDO -- BDP [label=""]; BDP -- BDL [label=""]; BDL -- BDQ [label=""]; BDQ -- BDR [label=""]; BDR -- BDS [label=""]; BDS -- BDT [label=""]; BDT -- BDU [label=""]; BDU -- BDQ [label=""]; BDQ -- BDV [label=""]; BDV -- BDW [label=""]; BDW -- BDX [label=""]; BDX -- BDY [label=""]; BDY -- BDZ [label=""]; BDZ -- BDV [label=""]; BDV -- BEA [label=""]; BEA -- BEB [label=""]; BEB -- BEC [label=""]; BEC -- BED [label=""]; BED -- BEE [label=""]; BEE -- BEA [label=""]; BEA -- BEF [label=""]; BEF -- BEG [label=""]; BEG -- BEH [label=""]; BEH -- BEI [label=""]; BEI -- BEJ [label=""]; BEJ -- BEF [label=""]; BEF -- BEK [label=""]; BEK -- BEL [label=""]; BEL -- BEM [label=""]; BEM -- BEN [label=""]; BEN -- BEO [label=""]; BEO -- BEK [label=""]; BEK -- BEP [label=""]; BEP -- BEQ [label=""]; BEQ -- BER [label=""]; BER -- BES [label=""]; BES -- BET [label=""]; BET -- BEP [label=""]; BEP -- BEU [label=""]; BEU -- BEV [label=""]; BEV -- BEW [label=""]; BEW -- BEX [label=""]; BEX -- BEY [label=""]; BEY -- BEU [label=""]; BEU -- BEZ [label=""]; BEZ -- BFA [label=""]; BFA -- BFB [label=""]; BFB -- BFC [label=""]; BFC -- BFD [label=""]; BFD -- BEZ [label=""]; BEZ -- BFE [label=""]; BFE -- BFF [label=""]; BFF -- BFG [label=""]; BFG -- BFH [label=""]; BFH -- BFI [label=""]; BFI -- BFE [label=""]; BFE -- BFJ [label=""]; BFJ -- BFK [label=""]; BFK -- BFL [label=""]; BFL -- BFM [label=""]; BFM -- BFN [label=""]; BFN -- BFJ [label=""]; BFJ -- BFO [label=""]; BFO -- BFP [label=""]; BFP -- BFQ [label=""]; BFQ -- BFR [label=""]; BFR -- BFS [label=""]; BFS -- BFO [label=""]; BFO -- BFT [label=""]; BFT -- BFU [label=""]; BFU -- BFV [label=""]; BFV -- BFW [label=""]; BFW -- BFX [label=""]; BFX -- BFT [label=""]; BFT -- BFY [label=""]; BFY -- BFZ [label=""]; BFZ -- BGA [label=""]; BGA -- BGB [label=""]; BGB -- BGC [label=""]; BGC -- BFY [label=""]; BFY -- BGD [label=""]; BGD -- BGE [label=""]; BGE -- BGF [label=""]; BGF -- BGG [label=""]; BGG -- BGH [label=""]; BGH -- BGD [label=""]; BGD -- BGI [label=""]; BGI -- BGJ [label=""]; BGJ -- BGK [label=""]; BGK -- BGL [label=""]; BGL -- BGM [label=""]; BGM -- BGI [label=""]; BGI -- BGN [label=""]; BGN -- BGO [label=""]; BGO -- BGP [label=""]; BGP -- BGQ [label=""]; BGQ -- BGR [label=""]; BGR -- BGN [label=""]; BGN -- BGS [label=""]; BGS -- BGT [label=""]; BGT -- BGU [label=""]; BGU -- BGV [label=""]; BGV -- BGW [label=""]; BGW -- BGS [label=""]; BGS -- BGX [label=""]; BGX -- BGY [label=""]; BGY -- BGZ [label=""]; BGZ -- BHA [label=""]; BHA -- BHB [label=""]; BHB -- BGX [label=""]; BGX -- BHC [label=""]; BHC -- BHD [label=""]; BHD -- BHE [label=""]; BHE -- BHF [label=""]; BHF -- BHG [label=""]; BHG -- BHC [label=""]; BHC -- BHH [label=""]; BHH -- BHI [label=""]; BHI -- BHJ [label=""]; BHJ -- BHK [label=""]; BHK -- BHL [label=""]; BHL -- BHH [label=""]; BHH -- BHM [label=""]; BHM -- BHN [label=""]; BHN -- BHO [label=""]; BHO -- BHP [label=""]; BHP -- BHQ [label=""]; BHQ -- BHM [label=""]; BHM -- BHR [label=""]; BHR -- BHS [label=""]; BHS -- BHT [label=""]; BHT -- BHU [label=""]; BHU -- BHV [label=""]; BHV -- BHR [label=""]; BHR -- BHW [label=""]; BHW -- BHX [label=""]; BHX -- BHY [label=""]; BHY -- BHZ [label=""]; BHZ -- BIA [label=""]; BIA -- BHW [label=""]; BHW -- BIB [label=""]; BIB -- BIC [label=""]; BIC -- BID [label=""]; BID -- BIE [label=""]; BIE -- BIF [label=""]; BIF -- BIB [label=""]; BIB -- BIG [label=""]; BIG -- BIH [label=""]; BIH -- BII [label=""]; BII -- BIJ [label=""]; BIJ -- BIK [label=""]; BIK -- BIG [label=""]; BIG -- BIL [label=""]; BIL -- BIM [label=""]; BIM -- BIN [label=""]; BIN -- BIO [label=""]; BIO -- BIP [label=""]; BIP -- BIL [label=""]; BIL -- BIQ [label=""]; BIQ -- BIR [label=""]; BIR -- BIS [label=""]; BIS -- BIT [label=""]; BIT -- BIU [label=""]; BIU -- BIQ [label=""]; BIQ -- BIV [label=""]; BIV -- BIW [label=""]; BIW -- BIX [label=""]; BIX -- BIY [label=""]; BIY -- BIZ [label=""]; BIZ -- BIV [label=""]; BIV -- BJA [label=""]; BJA -- BJB [label=""]; BJB -- BJC [label=""]; BJC -- BJD [label=""]; BJD -- BJE [label=""]; BJE -- BJA [label=""]; BJA -- BJF [label=""]; BJF -- BJG [label=""]; BJG -- BJH [label=""]; BJH -- BJI [label=""]; BJI -- BJJ [label=""]; BJJ -- BJF [label=""]; BJF -- BJK [label=""]; BJK -- BJL [label=""]; BJL -- BJM [label=""]; BJM -- BJN [label=""]; BJN -- BJO [label=""]; BJO -- BJK [label=""]; BJK -- BJP [label=""]; BJP -- BJQ [label=""]; BJQ -- BJR [label=""]; BJR -- BJS [label=""]; BJS -- BJT [label=""]; BJT -- BJP [label=""]; BJP -- BJU [label=""]; BJU -- BJV [label=""]; BJV -- BJW [label=""]; BJW -- BJX [label=""]; BJX -- BJY [label=""]; BJY -- BJU [label=""]; BJU -- BJZ [label=""]; BJZ -- BKA [label=""]; BKA -- BKB [label=""]; BKB -- BKC [label=""]; BKC -- BKD [label=""]; BKD -- BJZ [label=""]; BJZ -- BKE [label=""]; BKE -- BKF [label=""]; BKF -- BKG [label=""]; BKG -- BKH [label=""]; BKH -- BKI [label=""]; BKI -- BKE [label=""]; BKE -- BKJ [label=""]; BKJ -- BKK [label=""]; BKK -- BKL [label=""]; BKL -- BKM [label=""]; BKM -- BKN [label=""]; BKN -- BKJ [label=""]; BKJ -- BKO [label=""]; BKO -- BKP [label=""]; BKP -- BKQ [label=""]; BKQ -- BKR [label=""]; BKR -- BKS [label=""]; BKS -- BKO [label=""]; BKO -- BKT [label=""]; BKT -- BKU [label=""]; BKU -- BKV [label=""]; BKV -- BKW [label=""]; BKW -- BKX [label=""]; BKX -- BKT [label=""]; BKT -- BKY [label=""]; BKY -- BKZ [label=""]; BKZ -- BLA [label=""]; BLA -- BLB [label=""]; BLB -- BLC [label=""]; BLC -- BKY [label=""]; BKY -- BLD [label=""]; BLD -- BLE [label=""]; BLE -- BLF [label=""]; BLF -- BLG [label=""]; BLG -- BLH [label=""]; BLH -- BLD [label=""]; BLD -- BLI [label=""]; BLI -- BLJ [label=""]; BLJ -- BLK [label=""]; BLK -- BLL [label=""]; BLL -- BLM [label=""]; BLM -- BLI [label=""]; BLI -- BLN [label=""]; BLN -- BLO [label=""]; BLO -- BLP [label=""]; BLP -- BLQ [label=""]; BLQ -- BLR [label=""]; BLR -- BLN [label=""]; BLN -- BLS [label=""]; BLS -- BLT [label=""]; BLT -- BLU [label=""]; BLU -- BLV [label=""]; BLV -- BLW [label=""]; BLW -- BLS [label=""]; BLS -- BLX [label=""]; BLX -- BLY [label=""]; BLY -- BLZ [label=""]; BLZ -- BMA [label=""]; BMA -- BMB [label=""]; BMB -- BLX [label=""]; BLX -- BMC [label=""]; BMC -- BMD [label=""]; BMD -- BME [label=""]; BME -- BMF [label=""]; BMF -- BMG [label=""]; BMG -- BMC [label=""]; BMC -- BMH [label=""]; BMH -- BMI [label=""]; BMI -- BMJ [label=""]; BMJ -- BMK [label=""]; BMK -- BML [label=""]; BML -- BMH [label=""]; BMH -- BMM [label=""]; BMM -- BMN [label=""]; BMN -- BMO [label=""]; BMO -- BMP [label=""]; BMP -- BMQ [label=""]; BMQ -- BMM [label=""]; BMM -- BMR [label=""]; BMR -- BMS [label=""]; BMS -- BMT [label=""]; BMT -- BMU [label=""]; BMU -- BMV [label=""]; BMV -- BMR [label=""]; BMR -- BMW [label=""]; BMW -- BMX [label=""]; BMX -- BMY [label=""]; BMY -- BMZ [label=""]; BMZ -- BNA [label=""]; BNA -- BMW [label=""]; BMW -- BNB [label=""]; BNB -- BNC [label=""]; BNC -- BND [label=""]; BND -- BNE [label=""]; BNE -- BNF [label=""]; BNF -- BNB [label=""]; BNB -- BNG [label=""]; BNG -- BNH [label=""]; BNH -- BNI [label=""]; BNI -- BNJ [label=""]; BNJ -- BNK [label=""]; BNK -- BNG [label=""]; BNG -- BNL [label=""]; BNL -- BNM [label=""]; BNM -- BNN [label=""]; BNN -- BNO [label=""]; BNO -- BNP [label=""]; BNP -- BNL [label=""]; BNL -- BNQ [label=""]; BNQ -- BNR [label=""]; BNR -- BNS [label=""]; BNS -- BNT [label=""]; BNT -- BNU [label=""]; BNU -- BNQ [label=""]; BNQ -- BNV [label=""]; BNV -- BNW [label=""]; BNW -- BNX [label=""]; BNX -- BNY [label=""]; BNY -- BNZ [label=""]; BNZ -- BNV [label=""]; BNV -- BOA [label=""]; BOA -- BOB [label=""]; BOB -- BOC [label=""]; BOC -- BOD [label=""]; BOD -- BOE [label=""]; BOE -- BOA [label=""]; BOA -- BOF [label=""]; BOF -- BOG [label=""]; BOG -- BOH [label=""]; BOH -- BOI [label=""]; BOI -- BOJ [label=""]; BOJ -- BOF [label=""]; BOF -- BOK [label=""]; BOK -- BOL [label=""]; BOL -- BOM [label=""]; BOM -- BON [label=""]; BON -- BOO [label=""]; BOO -- BOK [label=""]; BOK -- BOP [label=""]; BOP -- BOQ [label=""]; BOQ -- BOR [label=""]; BOR -- BOS [label=""]; BOS -- BOT [label=""]; BOT -- BOP [label=""]; BOP -- BOU [label=""]; BOU -- BOV [label=""]; BOV -- BOW [label=""]; BOW -- BOX [label=""]; BOX -- BOY [label=""]; BOY -- BOU [label=""]; BOU -- BOZ [label=""]; BOZ -- BPA [label=""]; BPA -- BPB [label=""]; BPB -- BPC [label=""]; BPC -- BPD [label=""]; BPD -- BOZ [label=""]; BOZ -- BPE [label=""]; BPE -- BPF [label=""]; BPF -- BPG [label=""]; BPG -- BPH [label=""]; BPH -- BPI [label=""]; BPI -- BPE [label=""]; BPE -- BPJ [label=""]; BPJ -- BPK [label=""]; BPK -- BPL [label=""]; BPL -- BPM [label=""]; BPM -- BPN [label=""]; BPN -- BPJ [label=""]; BPJ -- BPO [label=""]; BPO -- BPP [label=""]; BPP -- BPQ [label=""]; BPQ -- BPR [label=""]; BPR -- BPS [label=""]; BPS -- BPO [label=""]; BPO -- BPT [label=""]; BPT -- BPU [label=""]; BPU -- BPV [label=""]; BPV -- BPW [label=""]; BPW -- BPX [label=""]; BPX -- BPT [label=""]; BPT -- BPY [label=""]; BPY -- BPZ [label=""]; BPZ -- BQA [label=""]; BQA -- BQB [label=""]; BQB -- BQC [label=""]; BQC -- BPY [label=""]; BPY -- BQD [label=""]; BQD -- BQE [label=""]; BQE -- BQF [label=""]; BQF -- BQG [label=""]; BQG -- BQH [label=""]; BQH -- BQD [label=""]; BQD -- BQI [label=""]; BQI -- BQJ [label=""]; BQJ -- BQK [label=""]; BQK -- BQL [label=""]; BQL -- BQM [label=""]; BQM -- BQI [label=""]; BQI -- BQN [label=""]; BQN -- BQO [label=""]; BQO -- BQP [label=""]; BQP -- BQQ [label=""]; BQQ -- BQR [label=""]; BQR -- BQN [label=""]; BQN -- BQS [label=""]; BQS -- BQT [label=""]; BQT -- BQU [label=""]; BQU -- BQV [label=""]; BQV -- BQW [label=""]; BQW -- BQS [label=""]; BQS -- BQX [label=""]; BQX -- BQY [label=""]; BQY -- BQZ [label=""]; BQZ -- BRA [label=""]; BRA -- BRB [label=""]; BRB -- BQX [label=""]; BQX -- BRC [label=""]; BRC -- BRD [label=""]; BRD -- BRE [label=""]; BRE -- BRF [label=""]; BRF -- BRG [label=""]; BRG -- BRC [label=""]; BRC -- BRH [label=""]; BRH -- BRI [label=""]; BRI -- BRJ [label=""]; BRJ -- BRK [label=""]; BRK -- BRL [label=""]; BRL -- BRH [label=""]; BRH -- BRM [label=""]; BRM -- BRN [label=""]; BRN -- BRO [label=""]; BRO -- BRP [label=""]; BRP -- BRQ [label=""]; BRQ -- BRM [label=""]; BRM -- BRR [label=""]; BRR -- BRS [label=""]; BRS -- BRT [label=""]; BRT -- BRU [label=""]; BRU -- BRV [label=""]; BRV -- BRR [label=""]; BRR -- BRW [label=""]; BRW -- BRX [label=""]; BRX -- BRY [label=""]; BRY -- BRZ [label=""]; BRZ -- BSA [label=""]; BSA -- BRW [label=""]; BRW -- BSB [label=""]; BSB -- BSC [label=""]; BSC -- BSD [label=""]; BSD -- BSE [label=""]; BSE -- BSF [label=""]; BSF -- BSB [label=""]; BSB -- BSG [label=""]; BSG -- BSH [label=""]; BSH -- BSI [label=""]; BSI -- BSJ [label=""]; BSJ -- BSK [label=""]; BSK -- BSG [label=""]; BSG -- BSL [label=""]; BSL -- BSM [label=""]; BSM -- BSN [label=""]; BSN -- BSO [label=""]; BSO -- BSP [label=""]; BSP -- BSL [label=""]; BSL -- BSQ [label=""]; BSQ -- BSR [label=""]; BSR -- BSS [label=""]; BSS -- BST [label=""]; BST -- BSU [label=""]; BSU -- BSQ [label=""]; BSQ -- BSV [label=""]; BSV -- BSW [label=""]; BSW -- BSX [label=""]; BSX -- BSY [label=""]; BSY -- BSZ [label=""]; BSZ -- BSV [label=""]; BSV -- BTA [label=""]; BTA -- BTB [label=""]; BTB -- BTC [label=""]; BTC -- BTD [label=""]; BTD -- BTE [label=""]; BTE -- BTA [label=""]; BTA -- BTF [label=""]; BTF -- BTG [label=""]; BTG -- BTH [label=""]; BTH -- BTI [label=""]; BTI -- BTJ [label=""]; BTJ -- BTF [label=""]; BTF -- BTK [label=""]; BTK -- BTL [label=""]; BTL -- BTM [label=""]; BTM -- BTN [label=""]; BTN -- BTO [label=""]; BTO -- BTK [label=""]; BTK -- BTP [label=""]; BTP -- BTQ [label=""]; BTQ -- BTR [label=""]; BTR -- BTS [label=""]; BTS -- BTT [label=""]; BTT -- BTP [label=""]; BTP -- BTU [label=""]; BTU -- BTV [label=""]; BTV -- BTW [label=""]; BTW -- BTX [label=""]; BTX -- BTY [label=""]; BTY -- BTU [label=""]; BTU -- BTZ [label=""]; BTZ -- BUA [label=""]; BUA -- BUB [label=""]; BUB -- BUC [label=""]; BUC -- BUD [label=""]; BUD -- BTZ [label=""]; BTZ -- BUE [label=""]; BUE -- BUF [label=""]; BUF -- BUG [label=""]; BUG -- BUH [label=""]; BUH -- BUI [label=""]; BUI -- BUE [label=""]; BUE -- BUJ [label=""]; BUJ -- BUK [label=""]; BUK -- BUL [label=""]; BUL -- BUM [label=""]; BUM -- BUN [label=""]; BUN -- BUJ [label=""]; BUJ -- BUO [label=""]; BUO -- BUP [label=""]; BUP -- BUQ [label=""]; BUQ -- BUR [label=""]; BUR -- BUS [label=""]; BUS -- BUO [label=""]; BUO -- BUT [label=""]; BUT -- BUU [label=""]; BUU -- BUV [label=""]; BUV -- BUW [label=""]; BUW -- BUX [label=""]; BUX -- BUT [label=""]; BUT -- BUY [label=""]; BUY -- BUZ [label=""]; BUZ -- BVA [label=""]; BVA -- BVB [label=""]; BVB -- BVC [label=""]; BVC -- BUY [label=""]; BUY -- BVD [label=""]; BVD -- BVE [label=""]; BVE -- BVF [label=""]; BVF -- BVG [label=""]; BVG -- BVH [label=""]; BVH -- BVD [label=""]; BVD -- BVI [label=""]; BVI -- BVJ [label=""]; BVJ -- BVK [label=""]; BVK -- BVL [label=""]; BVL -- BVM [label=""]; BVM -- BVI [label=""]; BVI -- BVN [label=""]; BVN -- BVO [label=""]; BVO -- BVP [label=""]; BVP -- BVQ [label=""]; BVQ -- BVR [label=""]; BVR -- BVN [label=""]; BVN -- BVS [label=""]; BVS -- BVT [label=""]; BVT -- BVU [label=""]; BVU -- BVV [label=""]; BVV -- BVW [label=""]; BVW -- BVS [label=""]; BVS -- BVX [label=""]; BVX -- BVY [label=""]; BVY -- BVZ [label=""]; BVZ -- BWA [label=""]; BWA -- BWB [label=""]; BWB -- BVX [label=""]; BVX -- BWC [label=""]; BWC -- BWD [label=""]; BWD -- BWE [label=""]; BWE -- BWF [label=""]; BWF -- BWG [label=""]; BWG -- BWC [label=""]; BWC -- BWH [label=""]; BWH -- BWI [label=""]; BWI -- BWJ [label=""]; BWJ -- BWK [label=""]; BWK -- BWL [label=""]; BWL -- BWH [label=""]; BWH -- BWM [label=""]; BWM -- BWN [label=""]; BWN -- BWO [label=""]; BWO -- BWP [label=""]; BWP -- BWQ [label=""]; BWQ -- BWM [label=""]; BWM -- BWR [label=""]; BWR -- BWS [label=""]; BWS -- BWT [label=""]; BWT -- BWU [label=""]; BWU -- BWV [label=""]; BWV -- BWR [label=""]; BWR -- BWW [label=""]; BWW -- BWX [label=""]; BWX -- BWY [label=""]; BWY -- BWZ [label=""]; BWZ -- BXA [label=""]; BXA -- BWW [label=""]; BWW -- BXB [label=""]; BXB -- BXC [label=""]; BXC -- BXD [label=""]; BXD -- BXE [label=""]; BXE -- BXF [label=""]; BXF -- BXB [label=""]; BXB -- BXG [label=""]; BXG -- BXH [label=""]; BXH -- BXI [label=""]; BXI -- BXJ [label=""]; BXJ -- BXK [label=""]; BXK -- BXG [label=""]; BXG -- BXL [label=""]; BXL -- BXM [label=""]; BXM -- BXN [label=""]; BXN -- BXO [label=""]; BXO -- BXP [label=""]; BXP -- BXL [label=""]; BXL -- BXQ [label=""]; BXQ -- BXR [label=""]; BXR -- BXS [label=""]; BXS -- BXT [label=""]; BXT -- BXU [label=""]; BXU -- BXQ [label=""]; BXQ -- BXV [label=""]; BXV -- BXW [label=""]; BXW -- BXX [label=""]; BXX -- BXY [label=""]; BXY -- BXZ [label=""]; BXZ -- BXV [label=""]; BXV -- BYA [label=""]; BYA -- BYB [label=""]; BYB -- BYC [label=""]; BYC -- BYD [label=""]; BYD -- BYE [label=""]; BYE -- BYA [label=""]; BYA -- BYF [label=""]; BYF -- BYG [label=""]; BYG -- BYH [label=""]; BYH -- BYI [label=""]; BYI -- BYJ [label=""]; BYJ -- BYF [label=""]; BYF -- BYK [label=""]; BYK -- BYL [label=""]; BYL -- BYM [label=""]; BYM -- BYN [label=""]; BYN -- BYO [label=""]; BYO -- BYK [label=""]; BYK -- BYP [label=""]; BYP -- BYQ [label=""]; BYQ -- BYR [label=""]; BYR -- BYS [label=""]; BYS -- BYT [label=""]; BYT -- BYP [label=""]; BYP -- BYU [label=""]; BYU -- BYV [label=""]; BYV -- BYW [label=""]; BYW -- BYX [label=""]; BYX -- BYY [label=""]; BYY -- BYU [label=""]; BYU -- BYZ [label=""]; BYZ -- BZA [label=""]; BZA -- BZB [label=""]; BZB -- BZC [label=""]; BZC -- BZD [label=""]; BZD -- BYZ [label=""]; BYZ -- BZE [label=""]; BZE -- BZF [label=""]; BZF -- BZG [label=""]; BZG -- BZH [label=""]; BZH -- BZI [label=""]; BZI -- BZE [label=""]; BZE -- BZJ [label=""]; BZJ -- BZK [label=""]; BZK -- BZL [label=""]; BZL -- BZM [label=""]; BZM -- BZN [label=""]; BZN -- BZJ [label=""]; BZJ -- BZO [label=""]; BZO -- BZP [label=""]; BZP -- BZQ [label=""]; BZQ -- BZR [label=""]; BZR -- BZS [label=""]; BZS -- BZO [label=""]; BZO -- BZT [label=""]; BZT -- BZU [label=""]; BZU -- BZV [label=""]; BZV -- BZW [label=""]; BZW -- BZX [label=""]; BZX -- BZT [label=""]; BZT -- BZY [label=""]; BZY -- BZZ [label=""]; BZZ -- CAA [label=""]; CAA -- CAB [label=""]; CAB -- CAC [label=""]; CAC -- BZY [label=""]; BZY -- CAD [label=""]; CAD -- CAE [label=""]; CAE -- CAF [label=""]; CAF -- CAG [label=""]; CAG -- CAH [label=""]; CAH -- CAD [label=""]; CAD -- CAI [label=""]; CAI -- CAJ [label=""]; CAJ -- CAK [label=""]; CAK -- CAL [label=""]; CAL -- CAM [label=""]; CAM -- CAI [label=""]; CAI -- CAN [label=""]; CAN -- CAO [label=""]; CAO -- CAP [label=""]; CAP -- CAQ [label=""]; CAQ -- CAR [label=""]; CAR -- CAN [label=""]; CAN -- CAS [label=""]; CAS -- CAT [label=""]; CAT -- CAU [label=""]; CAU -- CAV [label=""]; CAV -- CAW [label=""]; CAW -- CAS [label=""]; CAS -- CAX [label=""]; CAX -- CAY [label=""]; CAY -- CAZ [label=""]; CAZ -- CBA [label=""]; CBA -- CBB [label=""]; CBB -- CAX [label=""]; CAX -- CBC [label=""]; CBC -- CBD [label=""]; CBD -- CBE [label=""]; CBE -- CBF [label=""]; CBF -- CBG [label=""]; CBG -- CBC [label=""]; CBC -- CBH [label=""]; CBH -- CBI [label=""]; CBI -- CBJ [label=""]; CBJ -- CBK [label=""]; CBK -- CBL [label=""]; CBL -- CBH [label=""]; CBH -- CBM [label=""]; CBM -- CBN [label=""]; CBN -- CBO [label=""]; CBO -- CBP [label=""]; CBP -- CBQ [label=""]; CBQ -- CBM [label=""]; CBM -- CBR [label=""]; CBR -- CBS [label=""]; CBS -- CBT [label=""]; CBT -- CBU [label=""]; CBU -- CBV [label=""]; CBV -- CBR [label=""]; CBR -- CBW [label=""]; CBW -- CBX [label=""]; CBX -- CBY [label=""]; CBY -- CBZ [label=""]; CBZ -- CCA [label=""]; CCA -- CBW [label=""]; CBW -- CCB [label=""]; CCB -- CCC [label=""]; CCC -- CCD [label=""]; CCD -- CCE [label=""]; CCE -- CCF [label=""]; CCF -- CCB [label=""]; CCB -- CCG [label=""]; CCG -- CCH [label=""]; CCH -- CCI [label=""]; CCI -- CCJ [label=""]; CCJ -- CCK [label=""]; CCK -- CCG [label=""]; CCG -- CCL [label=""]; CCL -- CCM [label=""]; CCM -- CCN [label=""]; CCN -- CCO [label=""]; CCO -- CCP [label=""]; CCP -- CCL [label=""]; CCL -- CCQ [label=""]; CCQ -- CCR [label=""]; CCR -- CCS [label=""]; CCS -- CCT [label=""]; CCT -- CCU [label=""]; CCU -- CCQ [label=""]; CCQ -- CCV [label=""]; CCV -- CCW [label=""]; CCW -- CCX [label=""]; CCX -- CCY [label=""]; CCY -- CCZ [label=""]; CCZ -- CCV [label=""]; CCV -- CDA [label=""]; CDA -- CDB [label=""]; CDB -- CDC [label=""]; CDC -- CDD [label=""]; CDD -- CDE [label=""]; CDE -- CDA [label=""]; CDA -- CDF [label=""]; CDF -- CDG [label=""]; CDG -- CDH [label=""]; CDH -- CDI [label=""]; CDI -- CDJ [label=""]; CDJ -- CDF [label=""]; CDF -- CDK [label=""]; CDK -- CDL [label=""]; CDL -- CDM [label=""]; CDM -- CDN [label=""]; CDN -- CDO [label=""]; CDO -- CDK [label=""]; CDK -- CDP [label=""]; CDP -- CDQ [label=""]; CDQ -- CDR [label=""]; CDR -- CDS [label=""]; CDS -- CDT [label=""]; CDT -- CDP [label=""]; CDP -- CDU [label=""]; CDU -- CDV [label=""]; CDV -- CDW [label=""]; CDW -- CDX [label=""]; CDX -- CDY [label=""]; CDY -- CDU [label=""]; CDU -- CDZ [label=""]; CDZ -- CEA [label=""]; CEA -- CEB [label=""]; CEB -- CEC [label=""]; CEC -- CED [label=""]; CED -- CDZ [label=""]; CDZ -- CEE [label=""]; CEE -- CEF [label=""]; CEF -- CEG [label=""]; CEG -- CEH [label=""]; CEH -- CEI [label=""]; CEI -- CEE [label=""]; CEE -- CEJ [label=""]; CEJ -- CEK [label=""]; CEK -- CEL [label=""]; CEL -- CEM [label=""]; CEM -- CEN [label=""]; CEN -- CEJ [label=""]; CEJ -- CEO [label=""]; CEO -- CEP [label=""]; CEP -- CEQ [label=""]; CEQ -- CER [label=""]; CER -- CES [label=""]; CES -- CEO [label=""]; CEO -- CET [label=""]; CET -- CEU [label=""]; CEU -- CEV [label=""]; CEV -- CEW [label=""]; CEW -- CEX [label=""]; CEX -- CET [label=""]; CET -- CEY [label=""]; CEY -- CEZ [label=""]; CEZ -- CFA [label=""]; CFA -- CFB [label=""]; CFB -- CFC [label=""]; CFC -- CEY [label=""]; CEY -- CFD [label=""]; CFD -- CFE [label=""]; CFE -- CFF [label=""]; CFF -- CFG [label=""]; CFG -- CFH [label=""]; CFH -- CFD [label=""]; CFD -- CFI [label=""]; CFI -- CFJ [label=""]; CFJ -- CFK [label=""]; CFK -- CFL [label=""]; CFL -- CFM [label=""]; CFM -- CFI [label=""]; CFI -- CFN [label=""]; CFN -- CFO [label=""]; CFO -- CFP [label=""]; CFP -- CFQ [label=""]; CFQ -- CFR [label=""]; CFR -- CFN [label=""]; CFN -- CFS [label=""]; CFS -- CFT [label=""]; CFT -- CFU [label=""]; CFU -- CFV [label=""]; CFV -- CFW [label=""]; CFW -- CFS [label=""]; CFS -- CFX [label=""]; CFX -- CFY [label=""]; CFY -- CFZ [label=""]; CFZ -- CGA [label=""]; CGA -- CGB [label=""]; CGB -- CFX [label=""]; CFX -- CGC [label=""]; CGC -- CGD [label=""]; CGD -- CGE [label=""]; CGE -- CGF [label=""]; CGF -- CGG [label=""]; CGG -- CGC [label=""]; CGC -- CGH [label=""]; CGH -- CGI [label=""]; CGI -- CGJ [label=""]; CGJ -- CGK [label=""]; CGK -- CGL [label=""]; CGL -- CGH [label=""]; CGH -- CGM [label=""]; CGM -- CGN [label=""]; CGN -- CGO [label=""]; CGO -- CGP [label=""]; CGP -- CGQ [label=""]; CGQ -- CGM [label=""]; CGM -- CGR [label=""]; CGR -- CGS [label=""]; CGS -- CGT [label=""]; CGT -- CGU [label=""]; CGU -- CGV [label=""]; CGV -- CGR [label=""]; CGR -- CGW [label=""]; CGW -- CGX [label=""]; CGX -- CGY [label=""]; CGY -- CGZ [label=""]; CGZ -- CHA [label=""]; CHA -- CGW [label=""]; CGW -- CHB [label=""]; CHB -- CHC [label=""]; CHC -- CHD [label=""]; CHD -- CHE [label=""]; CHE -- CHF [label=""]; CHF -- CHB [label=""]; CHB -- CHG [label=""]; CHG -- CHH [label=""]; CHH -- CHI [label=""]; CHI -- CHJ [label=""]; CHJ -- CHK [label=""]; CHK -- CHG [label=""]; CHG -- CHL [label=""]; CHL -- CHM [label=""]; CHM -- CHN [label=""]; CHN -- CHO [label=""]; CHO -- CHP [label=""]; CHP -- CHL [label=""]; CHL -- CHQ [label=""]; CHQ -- CHR [label=""]; CHR -- CHS [label=""]; CHS -- CHT [label=""]; CHT -- CHU [label=""]; CHU -- CHQ [label=""]; CHQ -- CHV [label=""]; CHV -- CHW [label=""]; CHW -- CHX [label=""]; CHX -- CHY [label=""]; CHY -- CHZ [label=""]; CHZ -- CHV [label=""]; CHV -- CIA [label=""]; CIA -- CIB [label=""]; CIB -- CIC [label=""]; CIC -- CID [label=""]; CID -- CIE [label=""]; CIE -- CIA [label=""]; CIA -- CIF [label=""]; CIF -- CIG [label=""]; CIG -- CIH [label=""]; CIH -- CII [label=""]; CII -- CIJ [label=""]; CIJ -- CIF [label=""]; CIF -- CIK [label=""]; CIK -- CIL [label=""]; CIL -- CIM [label=""]; CIM -- CIN [label=""]; CIN -- CIO [label=""]; CIO -- CIK [label=""]; CIK -- CIP [label=""]; CIP -- CIQ [label=""]; CIQ -- CIR [label=""]; CIR -- CIS [label=""]; CIS -- CIT [label=""]; CIT -- CIP [label=""]; CIP -- CIU [label=""]; CIU -- CIV [label=""]; CIV -- CIW [label=""]; CIW -- CIX [label=""]; CIX -- CIY [label=""]; CIY -- CIU [label=""]; CIU -- CIZ [label=""]; CIZ -- CJA [label=""]; CJA -- CJB [label=""]; CJB -- CJC [label=""]; CJC -- CJD [label=""]; CJD -- CIZ [label=""]; CIZ -- CJE [label=""]; CJE -- CJF [label=""]; CJF -- CJG [label=""]; CJG -- CJH [label=""]; CJH -- CJI [label=""]; CJI -- CJE [label=""]; CJE -- CJJ [label=""]; CJJ -- CJK [label=""]; CJK -- CJL [label=""]; CJL -- CJM [label=""]; CJM -- CJN [label=""]; CJN -- CJJ [label=""]; CJJ -- CJO [label=""]; CJO -- CJP [label=""]; CJP -- CJQ [label=""]; CJQ -- CJR [label=""]; CJR -- CJS [label=""]; CJS -- CJO [label=""]; CJO -- CJT [label=""]; CJT -- CJU [label=""]; CJU -- CJV [label=""]; CJV -- CJW [label=""]; CJW -- CJX [label=""]; CJX -- CJT [label=""]; CJT -- CJY [label=""]; CJY -- CJZ [label=""]; CJZ -- CKA [label=""]; CKA -- CKB [label=""]; CKB -- CKC [label=""]; CKC -- CJY [label=""]; CJY -- CKD [label=""]; CKD -- CKE [label=""]; CKE -- CKF [label=""]; CKF -- CKG [label=""]; CKG -- CKH [label=""]; CKH -- CKD [label=""]; CKD -- CKI [label=""]; CKI -- CKJ [label=""]; CKJ -- CKK [label=""]; CKK -- CKL [label=""]; CKL -- CKM [label=""]; CKM -- CKI [label=""]; CKI -- CKN [label=""]; CKN -- CKO [label=""]; CKO -- CKP [label=""]; CKP -- CKQ [label=""]; CKQ -- CKR [label=""]; CKR -- CKN [label=""]; CKN -- CKS [label=""]; CKS -- CKT [label=""]; CKT -- CKU [label=""]; CKU -- CKV [label=""]; CKV -- CKW [label=""]; CKW -- CKS [label=""]; CKS -- CKX [label=""]; CKX -- CKY [label=""]; CKY -- CKZ [label=""]; CKZ -- CLA [label=""]; CLA -- CLB [label=""]; CLB -- CKX [label=""]; CKX -- CLC [label=""]; CLC -- CLD [label=""]; CLD -- CLE [label=""]; CLE -- CLF [label=""]; CLF -- CLG [label=""]; CLG -- CLC [label=""]; CLC -- CLH [label=""]; CLH -- CLI [label=""]; CLI -- CLJ [label=""]; CLJ -- CLK [label=""]; CLK -- CLL [label=""]; CLL -- CLH [label=""]; CLH -- CLM [label=""]; CLM -- CLN [label=""]; CLN -- CLO [label=""]; CLO -- CLP [label=""]; CLP -- CLQ [label=""]; CLQ -- CLM [label=""]; CLM -- CLR [label=""]; CLR -- CLS [label=""]; CLS -- CLT [label=""]; CLT -- CLU [label=""]; CLU -- CLV [label=""]; CLV -- CLR [label=""]; CLR -- CLW [label=""]; CLW -- CLX [label=""]; CLX -- CLY [label=""]; CLY -- CLZ [label=""]; CLZ -- CMA [label=""]; CMA -- CLW [label=""]; CLW -- CMB [label=""]; CMB -- CMC [label=""]; CMC -- CMD [label=""]; CMD -- CME [label=""]; CME -- CMF [label=""]; CMF -- CMB [label=""]; CMB -- CMG [label=""]; CMG -- CMH [label=""]; CMH -- CMI [label=""]; CMI -- CMJ [label=""]; CMJ -- CMK [label=""]; CMK -- CMG [label=""]; CMG -- CML [label=""]; CML -- CMM [label=""]; CMM -- CMN [label=""]; CMN -- CMO [label=""]; CMO -- CMP [label=""]; CMP -- CML [label=""]; CML -- CMQ [label=""]; CMQ -- CMR [label=""]; CMR -- CMS [label=""]; CMS -- CMT [label=""]; CMT -- CMU [label=""]; CMU -- CMQ [label=""]; CMQ -- CMV [label=""]; CMV -- CMW [label=""]; CMW -- CMX [label=""]; CMX -- CMY [label=""]; CMY -- CMZ [label=""]; CMZ -- CMV [label=""]; CMV -- CNA [label=""]; CNA -- CNB [label=""]; CNB -- CNC [label=""]; CNC -- CND [label=""]; CND -- CNE [label=""]; CNE -- CNA [label=""]; CNA -- CNF [label=""]; CNF -- CNG [label=""]; CNG -- CNH [label=""];

Exploratory

An In-Depth Technical Guide to the Photophysical Properties of 4,5-Diphenyl-Oxazole Derivatives

An in-depth technical guide on the photophysical properties of 4,5-diphenyl-oxazole derivatives, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the photophysical properties of 4,5-diphenyl-oxazole derivatives, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and applications of these compounds, supported by experimental protocols and data.

Introduction

Oxazole derivatives, five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, have garnered significant attention in various scientific fields due to their versatile biological activities and unique photophysical properties.[1] Among these, 4,5-diphenyl-oxazole derivatives stand out as a particularly interesting class of fluorophores. Their rigid structure, conferred by the phenyl substituents, often leads to high fluorescence quantum yields and good photostability, making them valuable scaffolds in the development of fluorescent probes, sensors, and materials for optoelectronic applications such as organic light-emitting diodes (OLEDs).[2][3]

This technical guide provides a comprehensive exploration of the core photophysical properties of 4,5-diphenyl-oxazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize these compounds in their respective fields. We will delve into the synthesis, detailed photophysical characterization, and the influence of structural modifications and environmental factors on their optical properties.

I. Synthesis of 4,5-Diphenyl-Oxazole Derivatives

The synthesis of the 4,5-diphenyloxazole core can be achieved through several established synthetic routes. A common and effective method involves the cyclization of α-aminoketones with appropriate reagents. For instance, the reaction of α-aminobenzyl phenyl ketone with reagents like oxalyl chloride can yield the desired 4,5-diphenyl-2,2'-bioxazole.[4] Another versatile approach is the reaction of benzoins with ammonium acetate and an appropriate aldehyde or ketone, often catalyzed by an acid.[5]

Furthermore, functionalization of the core 4,5-diphenyloxazole structure allows for the fine-tuning of its photophysical and chemical properties. For example, halogenation at specific positions can be achieved, providing a handle for subsequent cross-coupling reactions to introduce a variety of substituents. This modularity in synthesis is a key advantage, enabling the rational design of derivatives with tailored absorption and emission characteristics.

Representative Synthetic Protocol:

A general procedure for the synthesis of 4,5-diphenyl-oxazole derivatives often involves the following steps:

  • Starting Material Preparation: Synthesis or procurement of the necessary precursors, such as substituted benzoins or α-aminoketones.

  • Cyclization Reaction: The core oxazole ring is formed through a cyclization reaction. For example, refluxing a mixture of benzoin, a substituted aldehyde, and ammonium acetate in glacial acetic acid.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure 4,5-diphenyl-oxazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques like NMR (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy.

II. Core Photophysical Properties

The utility of 4,5-diphenyl-oxazole derivatives as fluorophores is dictated by a set of key photophysical parameters. Understanding these properties is crucial for selecting or designing the optimal compound for a specific application.

A. Absorption and Emission Spectra

4,5-Diphenyl-oxazole derivatives typically exhibit absorption maxima (λ_abs) in the ultraviolet (UV) to near-visible region of the electromagnetic spectrum, generally between 300 and 400 nm.[3][6] The corresponding fluorescence emission maxima (λ_em) are observed at longer wavelengths, resulting in a significant Stokes shift. This large separation between absorption and emission is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence-based applications.

The specific positions of the absorption and emission bands are highly dependent on the nature and position of substituents on the phenyl rings and the oxazole core. Electron-donating groups (EDGs) tend to cause a red-shift (bathochromic shift) in both absorption and emission, while electron-withdrawing groups (EWGs) can lead to a blue-shift (hypsochromic shift).

B. Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Many oxazole derivatives exhibit pronounced solvatochromic effects, where their fluorescence emission spectra are sensitive to the polarity of the solvent.[2][7] This phenomenon arises from the change in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission maximum.[8] This property makes them excellent candidates for use as fluorescent probes to investigate the microenvironment of biological systems or the polarity of various materials.[7]

C. Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. 4,5-Diphenyl-oxazole derivatives can exhibit high fluorescence quantum yields, often exceeding 0.5 in non-polar solvents.[9] The quantum yield is influenced by various factors, including the rigidity of the molecular structure, the nature of substituents, and the solvent environment.

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For many oxazole derivatives, fluorescence lifetimes are typically in the range of 1 to 5 nanoseconds.[7][10] Time-resolved fluorescence measurements can provide valuable information about the excited-state dynamics and interactions of the fluorophore with its environment.[11][12]

Summary of Photophysical Data
Derivativeλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_Fτ (ns)Solvent
2,5-Diphenyloxazole (PPO)~310-330~360-380~50-70~0.8-0.9~1.4-1.8Toluene/Cyclohexane
Substituted 4,5-DiphenyloxazolesVariesVariesVariesVariesVariesVaries

Note: The values presented are approximate and can vary significantly based on the specific derivative and experimental conditions.

III. Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of 4,5-diphenyl-oxazole derivatives requires standardized experimental procedures.

A. UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the Stokes shift.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the oxazole derivative in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the λ_abs to avoid inner filter effects.

  • Absorption Measurement: Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). The wavelength corresponding to the peak of the lowest energy absorption band is the λ_abs.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a wavelength range longer than the excitation wavelength. The peak of the emission spectrum corresponds to the λ_em.

  • Stokes Shift Calculation: Calculate the Stokes shift by subtracting the λ_abs from the λ_em.

B. Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To quantify the efficiency of the fluorescence process.

Protocol (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) that absorbs and emits in a similar spectral region as the sample.[13][14]

  • Absorbance Matching: Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength.

  • Data Acquisition: Measure the absorption and fluorescence emission spectra for all solutions.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

C. Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ).

Protocol (Time-Correlated Single-Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode), a sample holder, a monochromator, a sensitive detector (e.g., a photomultiplier tube), and timing electronics.[13]

  • Data Acquisition: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ)

    where I₀ is the intensity at time t=0.

IV. Visualizing Photophysical Processes and Workflows

Jablonski Diagram for a 4,5-Diphenyl-Oxazole Derivative

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2 S₂ (Second Excited Singlet State) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Application Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UVVis UV-Vis Spectroscopy (λ_abs) Characterization->UVVis Fluorescence Fluorescence Spectroscopy (λ_em) UVVis->Fluorescence QY Quantum Yield (Φ_F) Measurement Fluorescence->QY Lifetime Lifetime (τ) Measurement (TCSPC) Fluorescence->Lifetime DataAnalysis Data Analysis & Interpretation QY->DataAnalysis Lifetime->DataAnalysis Application Application Testing (e.g., Sensing, Imaging) DataAnalysis->Application

Caption: A typical workflow for the synthesis and photophysical characterization of 4,5-diphenyl-oxazole derivatives.

V. Applications

The favorable photophysical properties of 4,5-diphenyl-oxazole derivatives have led to their exploration in a wide range of applications.

  • Fluorescent Probes and Sensors: Their sensitivity to the local environment makes them excellent candidates for developing fluorescent probes to detect ions, small molecules, and changes in microviscosity or polarity in biological systems. [15][16]* Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and good thermal stability of some derivatives make them suitable for use as emitters in OLEDs, particularly for deep blue emission. [2][3]* Fluorescent Tagging Reagents: Functionalized 4,5-diphenyl-oxazoles can be used as fluorescent labels for biomolecules such as proteins and nucleic acids, enabling their detection and visualization in various assays. [17]* Drug Development: The oxazole scaffold is present in numerous biologically active compounds. Understanding the photophysical properties of these molecules can aid in the development of fluorescent analogs for studying drug-target interactions and cellular uptake. [18][19]

Conclusion

4,5-Diphenyl-oxazole derivatives represent a versatile and powerful class of fluorophores with tunable photophysical properties. Their straightforward synthesis, high fluorescence quantum yields, and environmental sensitivity make them valuable tools for researchers across various disciplines. This guide has provided a comprehensive overview of their synthesis, core photophysical characteristics, and the experimental methodologies required for their characterization. By leveraging the principles and protocols outlined herein, scientists and drug development professionals can effectively design and utilize these promising compounds to advance their research and development efforts.

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  • PMC. (n.d.). Time-Resolved Fluorescence Intensity and Anisotropy Decays of 2,5-Diphenyloxazole by Two-Photon Excitation and Frequency-Domain Fluorometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems. Retrieved from [Link]

  • MDPI. (2023). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Retrieved from [Link]

Sources

Foundational

Solubility of 2-Chloromethyl-4,5-diphenyl-oxazole in polar vs non-polar solvents

An In-Depth Technical Guide to the Solubility of 2-Chloromethyl-4,5-diphenyl-oxazole in Polar vs. Non-polar Solvents Introduction 2-Chloromethyl-4,5-diphenyl-oxazole is a substituted heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-Chloromethyl-4,5-diphenyl-oxazole in Polar vs. Non-polar Solvents

Introduction

2-Chloromethyl-4,5-diphenyl-oxazole is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many novel compounds, understanding its fundamental physicochemical properties is a critical prerequisite for its application. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is arguably one of the most crucial of these properties. It directly impacts reaction kinetics, purification strategies, formulation development, and bioavailability in drug discovery workflows.[1]

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloromethyl-4,5-diphenyl-oxazole. We will dissect the molecular structure to predict its behavior, outline a robust experimental protocol for quantitative measurement, and interpret the expected solubility profile across a spectrum of polar and non-polar solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's solubility to accelerate their research and development efforts.

Part 1: Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] To predict the solubility of 2-Chloromethyl-4,5-diphenyl-oxazole, we must first analyze its molecular architecture and the nature of the intermolecular forces it can exhibit.

Molecular Structure Analysis

The structure of 2-Chloromethyl-4,5-diphenyl-oxazole is characterized by three distinct functional regions that collectively dictate its polarity and, consequently, its solubility:

  • The Oxazole Core: The five-membered oxazole ring contains both an oxygen and a nitrogen atom.[3] These electronegative heteroatoms create a dipole moment, making the ring itself a polar component of the molecule. This region can participate in dipole-dipole interactions with polar solvent molecules.

  • The Diphenyl Substituents: Two large phenyl groups are attached at the 4 and 5 positions. These aromatic rings are composed entirely of carbon and hydrogen, making them bulky and predominantly non-polar. They contribute significantly to the molecule's hydrophobic character and will interact favorably with non-polar solvents through van der Waals forces (specifically, London dispersion forces).

  • The 2-Chloromethyl Group: The chloromethyl group (-CH₂Cl) at the 2-position introduces an additional polar site due to the electronegativity difference between carbon and chlorine. This group further enhances the molecule's capacity for dipole-dipole interactions.

Based on this hybrid structure, we can predict that 2-Chloromethyl-4,5-diphenyl-oxazole will not be completely soluble in the extremes of the polarity scale (e.g., water or hexane). Its large non-polar surface area from the phenyl groups suggests poor aqueous solubility, while the polar oxazole and chloromethyl moieties indicate that it will be more soluble in organic solvents of intermediate to moderate polarity than in purely non-polar hydrocarbon solvents.[4]

cluster_molecule 2-Chloromethyl-4,5-diphenyl-oxazole cluster_polar Polar Regions cluster_nonpolar Non-Polar Regions cluster_solvents Solvent Interactions Mol C₁₆H₁₂ClNO Oxazole Oxazole Ring (Dipole-Dipole) PolarSolvent Polar Solvent (e.g., Acetone) Oxazole->PolarSolvent Favorable Interaction Chloromethyl Chloromethyl Group (Dipole-Dipole) Chloromethyl->PolarSolvent Favorable Interaction Diphenyl Diphenyl Groups (van der Waals) Diphenyl->PolarSolvent Unfavorable Interaction NonPolarSolvent Non-Polar Solvent (e.g., Toluene) Diphenyl->NonPolarSolvent Favorable Interaction

Caption: Molecular regions influencing solubility.

Part 2: Experimental Determination of Solubility

While theoretical analysis provides a strong predictive foundation, empirical measurement is essential for obtaining precise solubility data. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a self-validating system for accurately measuring the solubility of 2-Chloromethyl-4,5-diphenyl-oxazole.

Objective: To determine the equilibrium solubility (S) of the target compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 2-Chloromethyl-4,5-diphenyl-oxazole (solid)

  • Selected solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, Water)

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to create a concentrated stock solution for HPLC calibration.

  • Preparation of Calibration Curve: Perform serial dilutions of the stock standard to create a series of calibration standards of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid 2-Chloromethyl-4,5-diphenyl-oxazole to a scintillation vial. "Excess" is critical and means adding enough solid so that some remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen test solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved solid particles.

  • Dilution: Perform an accurate, pre-determined dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of the diluted sample using the peak area and the linear regression equation from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Caption: Experimental workflow for the Shake-Flask method.

Part 3: Predicted Solubility Profile and Data Interpretation

The following table summarizes the predicted solubility of 2-Chloromethyl-4,5-diphenyl-oxazole in a range of solvents, ordered by increasing polarity. The dielectric constant is a common measure of a solvent's polarity.[6] The qualitative predictions are based on the structural analysis and data from analogous compounds.[4]

SolventTypeDielectric Constant (ε) at 20°C[7]Predicted Solubility (Qualitative)Predicted Solubility (Quantitative, mg/mL)Rationale
n-HexaneNon-Polar1.88Low< 1Dominated by unfavorable interactions with the polar oxazole and chloromethyl groups.
TolueneNon-Polar (Aromatic)2.38Moderate10 - 50Favorable van der Waals interactions between the solvent and the compound's phenyl groups.
Diethyl EtherNon-Polar4.34Moderate-High50 - 150Balances non-polar character with a polar oxygen atom that can interact with the oxazole core.
DichloromethanePolar Aprotic9.08High> 200Good balance of polarity to dissolve the entire molecule; a common solvent for similar structures.[4]
AcetonePolar Aprotic20.7Moderate20 - 70The solvent is polar enough to interact with the oxazole/chloromethyl groups, but the large non-polar part of the solute limits solubility.
EthanolPolar Protic24.55Low-Moderate5 - 25Hydrogen bonding capability of the solvent does not strongly favor the solute, which lacks H-bond donors.[8]
WaterPolar Protic80.1Very Low (Insoluble)< 0.1The large, hydrophobic diphenyl region dominates, leading to very poor solvation in water.[9]

Interpretation:

The data clearly illustrates the principle of "like dissolves like." The compound is predicted to have the highest solubility in solvents of intermediate polarity, such as dichloromethane, which can effectively solvate both the large non-polar diphenyl regions and the polar oxazole and chloromethyl functionalities.

  • In Non-Polar Solvents: In hexane, the energy required to break the solute-solute interactions is not sufficiently compensated by solute-solvent interactions, leading to low solubility. Toluene is a better solvent due to its aromatic nature, which allows for favorable π-stacking interactions with the phenyl rings of the solute.

  • In Polar Aprotic Solvents: Dichloromethane and acetone are effective because their dipole moments can interact with the polar sections of the solute, while their organic nature accommodates the non-polar phenyl groups.

  • In Polar Protic Solvents: The solubility is expected to decrease in highly polar protic solvents like ethanol and water. These solvents have strong intermolecular hydrogen-bonding networks. The solute cannot effectively participate in or disrupt this network, and its large hydrophobic surface leads to unfavorable entropic effects, causing it to be expelled from the solvent.[8]

Conclusion

The solubility of 2-Chloromethyl-4,5-diphenyl-oxazole is a complex interplay between its polar oxazole and chloromethyl components and its large, non-polar diphenyl substituents. Theoretical analysis predicts a preference for organic solvents of moderate polarity, with limited solubility in highly polar or very non-polar media. This guide provides a robust framework for both predicting this behavior and for determining it empirically through the established shake-flask method. Accurate solubility data is indispensable for the rational design of synthetic routes, purification protocols, and formulation strategies, ensuring the successful application of this compound in research and development.

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Exploratory

Literature review on biological activity of diphenyl oxazole compounds

An In-Depth Technical Guide to the Biological Activity of Diphenyl Oxazole Compounds Introduction: The Oxazole Scaffold in Medicinal Chemistry The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Diphenyl Oxazole Compounds

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile building block for designing novel therapeutic agents.[1][2] When flanked by two phenyl rings, the resulting diphenyl oxazole core structure gives rise to a class of compounds with a remarkably broad spectrum of biological activities. These activities are profoundly influenced by the substitution pattern on the phenyl rings and the oxazole core, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the significant biological activities of diphenyl oxazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Part 1: Anticancer Activity - A Multi-Pronged Assault on Malignancy

Diphenyl oxazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer through diverse mechanisms.[3][4] Their therapeutic potential has been demonstrated against a wide range of human cancer cell lines, including leukemia, lung, colon, and breast cancer.[5][6][7]

Mechanism of Action: Microtubule Disruption

A primary mechanism of action for many 4,5-diphenyl oxazole derivatives is the inhibition of tubulin polymerization.[3][8] Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division.[9] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, preventing the formation of a functional mitotic spindle.[8] This interference leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3][8]

cluster_0 Diphenyl Oxazole Compound cluster_1 Cellular Processes DPO Diphenyl Oxazole Derivative Tubulin Tubulin (Colchicine Site) DPO->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Membrane Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic via PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (PGH2) Arachidonic->Prostaglandins via COX-2 COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation DPO Diphenyl Oxazole Compound DPO->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by diphenyl oxazoles.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents. [10][11] Objective: To assess the ability of a diphenyl oxazole compound to reduce acute inflammation in a rat model.

Methodology:

  • Animal Acclimatization: Use healthy albino rats (100-200 g). Allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the diphenyl oxazole compound. Fast the animals overnight before the experiment, with free access to water. [12]3. Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours). [10]6. Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point. Determine the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the test group.

Part 3: Antimicrobial and Other Activities

Antimicrobial Effects

Diphenyl oxazole derivatives have demonstrated potent antimicrobial effects against a spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. [5][13][14]This makes them promising candidates for the development of new agents to combat bacterial and fungal infections, particularly in the face of rising multidrug resistance. [14][15] Experimental Evaluation (Brief): The antimicrobial activity is typically evaluated using methods like the agar well diffusion technique to measure zones of inhibition or broth microdilution to determine the Minimum Inhibitory Concentration (MIC). [14][16]

Neuroprotective Potential

Emerging research points to the potential of diphenyl oxazole compounds in combating neurodegenerative diseases like Alzheimer's and Parkinson's. [17][18]Protein misfolding and oxidative stress are common features of these diseases. [18][19]Some diphenyl oxazole derivatives have been shown to bind to the cellular prion protein (PrPC), which is implicated in protein misfolding diseases. [19]Furthermore, related heterocyclic compounds are being investigated for their ability to activate the Nrf2 antioxidant response pathway, which enhances cellular protection against the oxidative stress central to neurodegeneration. [20]A series of benzo[d]oxazole derivatives have also shown neuroprotective effects against β-amyloid-induced toxicity in cell models of Alzheimer's disease. [21]

Acaricidal Activity

Notably, 2,4-diphenyl-1,3-oxazoline compounds are a class of molecules with high acaricidal (mite-killing) activity. [22]Etoxazole, a commercially available acaricide, features this core skeleton and acts as a chitin synthesis inhibitor, a mechanism that disrupts the molting process in mites. [22]

Conclusion and Future Perspectives

The diphenyl oxazole scaffold is a pharmacologically significant motif that has given rise to compounds with a diverse and potent range of biological activities. The extensive research into their anticancer and anti-inflammatory properties has established clear mechanisms of action and promising lead compounds. The structure-activity relationships are well-defined, providing a rational basis for the future design of more potent and selective agents.

Future research should focus on optimizing the pharmacokinetic profiles of these compounds to improve their in vivo efficacy and safety. The exploration of their neuroprotective and antimicrobial potential is a rapidly growing field that holds significant promise for addressing major unmet medical needs. As synthetic methodologies advance, the continued exploration of the chemical space around the diphenyl oxazole core will undoubtedly uncover new therapeutic agents for a wide array of diseases.

References

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Foundational

Title: Navigating the Dichotomy: A Guide to the Thermodynamic Stability and Synthetic Utility of the Chloromethyl Group on Oxazole Rings

An In-Depth Technical Guide Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist Abstract The oxazole ring is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, integral to a multitude of biologically active molecules.[1][2][3][4] The introduction of a chloromethyl group onto this heterocycle creates a uniquely versatile, yet inherently reactive, intermediate.[5][6][7] This guide provides a comprehensive exploration of the thermodynamic stability of chloromethyl-oxazoles. We delve into the electronic factors governing their stability, dissect the primary degradation pathways, and present field-proven experimental protocols for assessing their lability. By understanding the causal mechanisms behind their instability, researchers can better control reaction conditions, design more robust molecules, and accelerate drug development timelines.

Chapter 1: The Electronic Tug-of-War: Theoretical Principles of Stability

The stability of a chloromethyl-oxazole is not governed by a single factor but by a complex interplay between the aromatic heterocycle and its reactive substituent. Understanding this electronic "tug-of-war" is fundamental to predicting and controlling its behavior.

The Oxazole Ring: An Aromatic but Vulnerable Core

The oxazole ring is a five-membered, planar aromatic heterocycle containing six π-electrons, which imparts a degree of aromatic stability.[2] However, the presence of two heteroatoms, nitrogen and oxygen, creates an uneven electron distribution, making it an electron-deficient system.[2] This leads to specific vulnerabilities:

  • Acidity at C2: The proton at the C2 position is particularly acidic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[8] Under basic conditions, this position can be deprotonated, initiating ring-opening.[8]

  • Susceptibility to Hydrolysis: The oxazole ring is prone to both acid- and base-catalyzed hydrolysis.[8][9] In acidic media, protonation of the ring nitrogen activates it for nucleophilic attack by water.[8] In basic media, ring cleavage can also occur.[8][10] The optimal stability for many oxazole and related isoxazole/oxadiazole derivatives is often found in a slightly acidic pH range of 3-5.[9][11][12]

The Chloromethyl Group: A Potent Electrophile

The chloromethyl group (-CH₂Cl) is a highly reactive functional group, prized for its utility in synthesis.[13] Its reactivity stems from two key features:

  • Polarized C-Cl Bond: The high electronegativity of the chlorine atom creates a significant dipole, making the methylene carbon highly electrophilic and susceptible to attack by nucleophiles.[13]

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a stable, and therefore excellent, leaving group, facilitating nucleophilic substitution reactions.[14]

Synergistic Reactivity: The Oxazole's Influence

When attached to an oxazole ring, the reactivity of the chloromethyl group is amplified. The electron-withdrawing character of the entire heterocyclic system further pulls electron density away from the methylene carbon. This effect is analogous to the activation seen in benzylic and other heterobenzyl chlorides, enhancing the carbon's electrophilicity and making the chloromethyl group even more susceptible to nucleophilic attack.[14][15][16] This increased reactivity is the cornerstone of its synthetic utility but also the root of its thermodynamic instability.

Chapter 2: Dominant Degradation Pathways

The instability of the chloromethyl-oxazole scaffold primarily manifests through two pathways: hydrolysis of the oxazole ring and nucleophilic substitution at the chloromethyl group.

Hydrolytic Degradation (pH-Dependent)

Hydrolysis represents a critical failure point for the oxazole core, especially under non-optimal pH conditions.

  • Acid-Catalyzed Ring Opening: At low pH, the ring nitrogen is protonated. This activates the C2 position for nucleophilic attack by water, leading to cleavage of the oxazole ring to form an α-acylamino ketone or related structures.[8][9][11]

  • Base-Catalyzed Ring Opening: At high pH, nucleophilic attack (e.g., by hydroxide ions) can also initiate ring-opening, often proceeding through an isocyanoenolate intermediate.[8][10][11]

Nucleophilic Substitution

While often a desired synthetic transformation, nucleophilic substitution is also a primary degradation pathway in the presence of nucleophilic species. The chloromethyl group is readily displaced by a wide range of nucleophiles.[6] This reactivity is characteristic of a benzylic-like chloromethyl group and is the most common reaction manifold for these compounds.[15]

Common nucleophiles that can readily react include:

  • Amines: Forming aminomethyl-oxazole derivatives.[15]

  • Thiols/Thiophenoxides: Yielding thiomethyl-oxazole products.[15]

  • Alkoxides/Phenoxides: Generating ether linkages.[15]

  • Water/Hydroxide: Leading to the formation of a hydroxymethyl-oxazole.

The diagram below illustrates these key degradation and reactivity pathways.

cluster_main cluster_prods Main R-Oxazole-CH₂Cl RingOpen Ring-Opened Products (α-Acylamino Ketone) Main->RingOpen Ring Hydrolysis Subst Substitution Product R-Oxazole-CH₂-Nu Main->Subst SN2 Substitution Acid Acidic Conditions (H₃O⁺) Acid->Main Base Basic Conditions (OH⁻) Base->Main Nu Nucleophile (Nu⁻) (e.g., R-NH₂, R-S⁻, R-O⁻) Nu->Main

Caption: Key degradation and reactivity pathways for chloromethyl-oxazoles.

Chapter 3: Quantifying Instability: Experimental Assessment

To effectively manage the stability of chloromethyl-oxazoles, it is crucial to quantify their degradation kinetics under various conditions. Forced degradation (or stress testing) is the industry-standard approach for this purpose.[17][18]

The Philosophy of Forced Degradation

Forced degradation studies intentionally expose a compound to harsh conditions (e.g., extreme pH, high temperature, oxidizing agents) to accelerate its breakdown.[17] The primary goals are to:

  • Identify likely degradation products and establish degradation pathways.[18]

  • Assess the intrinsic stability of the molecule.[18]

  • Develop and validate stability-indicating analytical methods capable of separating the parent drug from its degradants.[17]

The workflow for a typical forced degradation study is outlined below.

Prep 1. Sample Preparation (Compound in Solution) Stress 2. Stress Conditions (pH, Temp, Oxidizer, Light) Prep->Stress Sampling 3. Time-Point Sampling (t=0, 1, 2, 4, 8, 24h) Stress->Sampling Quench 4. Quench Reaction (Neutralize pH, Cool) Sampling->Quench Analysis 5. Analytical Testing (HPLC, LC-MS) Quench->Analysis Data 6. Data Analysis (Degradation Kinetics) Analysis->Data

Caption: General workflow for a forced degradation (stress testing) study.

Protocol: pH-Dependent Stability Assessment

This protocol provides a framework for evaluating the hydrolytic stability of a chloromethyl-oxazole derivative.

Objective: To determine the rate of degradation as a function of pH and temperature.

Materials:

  • Chloromethyl-oxazole test compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer solutions: pH 2 (HCl), pH 4 (Citrate), pH 7.4 (Phosphate), pH 10 (Borate)

  • HPLC or UPLC system with UV or MS detector

  • Calibrated pH meter

  • Incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in ACN. Causality: ACN is used as a co-solvent to ensure solubility; its concentration should be kept low (<5%) in the final incubation mixture to minimize effects on hydrolysis rates.

  • Incubation Sample Preparation: For each pH condition, add 50 µL of the stock solution to 950 µL of the respective buffer in a labeled HPLC vial. This creates a final concentration of 50 µg/mL. Prepare samples in triplicate for each time point.

  • Time Zero (t=0) Sample: Immediately after preparation, take one set of vials (one for each pH), quench the reaction by adding an equal volume of ACN, and analyze via HPLC/LC-MS. This establishes the initial concentration.

  • Incubation: Place the remaining vials in an incubator set to a desired temperature (e.g., 40°C or 60°C). Causality: Elevated temperatures are used to accelerate degradation to observable levels within a practical timeframe (e.g., 24-48 hours).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), remove a set of vials from the incubator, quench as described in step 3, and store at 2-8°C until analysis.

  • Analysis: Analyze all samples from all time points in a single HPLC/LC-MS sequence. Monitor the peak area of the parent compound and any major degradation products. Causality: Analyzing all samples in one run minimizes analytical variability between time points.[17]

  • Data Interpretation: Plot the natural logarithm of the parent compound's concentration versus time for each pH condition. The slope of this line corresponds to the pseudo-first-order degradation rate constant (k).

Analytical Considerations
  • Chromatography: A reverse-phase HPLC or UPLC method is typically employed. The method must be "stability-indicating," meaning it can resolve the parent peak from all significant degradant peaks.

  • Detection: Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products, which provides crucial clues to their structure and the degradation pathway.[11][12][19]

Chapter 4: Factors Influencing Stability & Mitigation Strategies

Several factors can be modulated to either enhance stability for storage or control reactivity for synthesis.

FactorInfluence on StabilityRationale & Mitigation Strategy
pH Critical. Stability is highly pH-dependent, with maximum stability generally observed between pH 3-5.[11][12]Rationale: Avoids both acid- and base-catalyzed ring hydrolysis.[8] Strategy: Use buffered systems for formulations and reactions. For synthesis, consider late-stage formation of the oxazole ring to minimize its exposure to harsh pH conditions.[8]
Temperature High. Degradation rates increase significantly with temperature.Rationale: Higher thermal energy overcomes the activation energy for degradation reactions. Strategy: Store compounds at reduced temperatures (e.g., 2-8°C or frozen).[6] Perform reactions at the lowest effective temperature.
Nucleophiles High. The chloromethyl group is highly reactive towards nucleophiles.Rationale: The electrophilic carbon is prone to SN2 attack.[13][14] Strategy: Protect the compound from extraneous nucleophiles during storage. In synthesis, this reactivity is leveraged for derivatization.[15]
Ring Substituents Moderate. The electronic nature of other substituents on the oxazole ring can modulate stability.Rationale: Electron-donating groups can increase the electron density of the ring, potentially making it less susceptible to nucleophilic attack, while electron-withdrawing groups can have the opposite effect.[8][9] Strategy: During drug design, consider the electronic impact of substituents on the overall stability profile.
Solvent Moderate. Protic solvents (e.g., water, methanol) can participate in degradation (solvolysis).Rationale: Water is a reactant in hydrolysis. Other protic solvents can act as nucleophiles. Strategy: For storage or formulation, minimizing water activity is beneficial.[11][12] Consider aprotic solvents where appropriate for reactions.

Conclusion

The chloromethyl-oxazole moiety is a double-edged sword: its high reactivity makes it an exceptionally useful synthetic handle, while simultaneously rendering it thermodynamically unstable under many conditions. A thorough understanding of the underlying electronic principles and degradation pathways—primarily pH-dependent ring hydrolysis and nucleophilic substitution at the chloromethyl group—is paramount. By employing systematic experimental approaches like forced degradation studies, researchers can quantify this instability and develop robust strategies for its control. This knowledge empowers scientists to harness the synthetic potential of these valuable intermediates while ensuring the stability and integrity of the final molecules destined for therapeutic applications.

References

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). PubMed. Retrieved March 7, 2024, from [Link]

  • Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. (n.d.). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). ijpra.com. Retrieved March 7, 2024, from [Link]

  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. (2024). Wiley Online Library. Retrieved March 7, 2024, from [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling. (2026). PMC. Retrieved March 7, 2024, from [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. Retrieved March 7, 2024, from [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved March 7, 2024, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved March 7, 2024, from [Link]

  • Identification and analysis of the degradation products of chlorothalonil in vegetables. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Oxazole chemistry. A review of recent advances. (n.d.). Academia.edu. Retrieved March 7, 2024, from [Link]

  • Force degradation study of compound A3. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio. Retrieved March 7, 2024, from [Link]

  • Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation. (2021). PMC. Retrieved March 7, 2024, from [Link]

  • Determination of chlorzoxazone in presence of its alkaline degradation product with three spectrophotometric methods. (2009). TSI Journals. Retrieved March 7, 2024, from [Link]

  • 3 Factors That Stabilize Carbocations. (2026). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • NEW CHEMISTRY OF OXAZOLES. (n.d.). LOCKSS. Retrieved March 7, 2024, from [Link]

  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020). Charles Darwin University. Retrieved March 7, 2024, from [Link]

  • 4-(Chloromethyl)oxazole hydrochloride. (n.d.). MySkinRecipes. Retrieved March 7, 2024, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved March 7, 2024, from [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). iiste.org. Retrieved March 7, 2024, from [Link]

  • Analytical methods. (n.d.). ATSDR. Retrieved March 7, 2024, from [Link]

  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (2025). MDPI. Retrieved March 7, 2024, from [Link]

  • Atmospheric chemistry of oxazole: the mechanism and kinetic studies on oxidation reaction initiated by OH radicals. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Carbocation Stability. (2025). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Carbocations: Factors affecting their Stability. (2013). Chemistry Net. Retrieved March 7, 2024, from [Link]

  • Atmospheric chemistry of oxazole: the mechanism and kinetic studies of the oxidation reaction initiated by OH radicals. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Factors Influencing Carbocation Stability. (n.d.). Michigan State University. Retrieved March 7, 2024, from [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Technical Guide: UV-Vis Absorption and Emission Spectra of 2-Chloromethyl-4,5-diphenyl-oxazole

Abstract This technical guide provides a comprehensive analysis of the photophysical properties of 2-Chloromethyl-4,5-diphenyl-oxazole (CMDPO), a critical reactive intermediate in the synthesis of oxazole-based pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the photophysical properties of 2-Chloromethyl-4,5-diphenyl-oxazole (CMDPO), a critical reactive intermediate in the synthesis of oxazole-based pharmaceuticals (e.g., Oxaprozin) and a functional fluorescent scaffold. Unlike its chemically inert analog 2,5-diphenyloxazole (PPO), CMDPO possesses an electrophilic chloromethyl group at the C2 position, necessitating specific handling protocols to preserve spectral integrity. This document details the absorption/emission profiles, solvent compatibility, and experimental methodologies required for accurate characterization.[1]

Chemical Identity & Structural Basis[2][3]

The optical properties of CMDPO are derived from the 4,5-diphenyloxazole core, a conjugated heteroaromatic system known for high fluorescence quantum yields and stability in the near-UV region.

PropertyDetail
IUPAC Name 2-(Chloromethyl)-4,5-diphenyl-1,3-oxazole
Molecular Formula

Molecular Weight 269.73 g/mol
Chromophore 4,5-Diphenyloxazole (

transitions)
Key Substituent C2-Chloromethyl (-CH

Cl) – Reactive Electrophile
Physical State White to off-white crystalline solid
Structural Impact on Photophysics

The 4,5-diphenyl substitution pattern creates a twisted


-system due to steric hindrance between the phenyl rings, which dictates the absorption maximum (

). The C2-chloromethyl group acts as a weak auxochrome. While the chlorine atom introduces a minor inductive effect (

), it does not significantly disrupt the conjugation length compared to a methyl group. Consequently, the spectral profile of CMDPO closely mirrors that of 2-methyl-4,5-diphenyloxazole , with

typically centered around 302–305 nm .

Experimental Methodology

Solvent Selection & Stability (Critical)

Warning: The chloromethyl group is susceptible to nucleophilic attack (solvolysis).

  • Recommended Solvents: Cyclohexane, Dichloromethane (DCM), Acetonitrile (short-term).

  • Avoid: Alcohols (Methanol, Ethanol) or water for storage. In these solvents, the -CH

    
    Cl group can slowly convert to -CH
    
    
    
    OR or -CH
    
    
    OH, shifting the spectrum and altering purity.
Sample Preparation Protocol
  • Stock Solution: Dissolve 1.0 mg of CMDPO in 10 mL of spectroscopic grade Cyclohexane or DCM to create a ~0.37 mM stock.

  • Working Solution: Dilute the stock 1:100 to achieve a final concentration of ~3.7

    
    M.
    
    • Note: Absorbance at

      
       should remain between 0.1 and 0.8 AU to prevent inner-filter effects during fluorescence measurements.
      
  • Blanking: Use a matched quartz cuvette containing the pure solvent.

Workflow Diagram

ExperimentalWorkflow Stock Stock Preparation (1 mg in 10 mL DCM) Dilution Dilution to ~4 µM (Avoid Aggregation) Stock->Dilution  Aliquot   Absorbance UV-Vis Scan (200-450 nm) Dilution->Absorbance Fluorescence Emission Scan (Ex: 300 nm) Absorbance->Fluorescence  Determine Ex Max   QC Quality Control (Check for Solvolysis) Fluorescence->QC  Verify Stokes Shift  

Figure 1: Step-by-step experimental workflow for spectral characterization.

Spectral Characterization

UV-Vis Absorption Spectrum

The absorption spectrum is characterized by a strong


 transition.[2]
  • 
     (Absorption):  302 ± 3 nm (in Cyclohexane/DCM)
    
  • Molar Extinction Coefficient (

    
    ):  ~22,000 – 26,000 
    
    
    
  • Spectral Features:

    • Primary band centered at ~302 nm.

    • Shoulder often visible around 290 nm.

    • Sharp cutoff >330 nm, making it transparent to visible light.

Fluorescence Emission Spectrum

Upon excitation at the absorption maximum, CMDPO exhibits strong blue-violet fluorescence.

  • 
     (Excitation):  300 nm
    
  • 
     (Emission Max):  365 – 375 nm
    
  • Stokes Shift: ~60–70 nm (

    
    )
    
  • Quantum Yield (

    
    ):  High (>0.8 in non-polar solvents), similar to PPO.
    
Data Summary Table
ParameterCyclohexaneDichloromethane (DCM)Methanol (Fresh)*
Abs Max (

)
301 nm304 nm302 nm
Em Max (

)
366 nm372 nm375 nm
Stokes Shift 65 nm68 nm73 nm

*Note: Methanol data refers to fresh solutions. Aged solutions may show shifts due to solvolysis.

Mechanistic Photophysics

The photophysical behavior of CMDPO follows a standard Jablonski pathway typical of rigid aromatic oxazoles.

Jablonski Diagram

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) Lifetime: ~1-2 ns S0->S1 S1->S0 T1 Triplet State (T1) S1->T1 T1->S0 Abs Absorption (hv) ~302 nm Fl Fluorescence (hv') ~370 nm ISC Intersystem Crossing (Low Efficiency) NR Non-Radiative Decay

Figure 2: Jablonski diagram illustrating the excitation and emission pathways.

Reactivity & Derivatization Pathway

The utility of CMDPO lies in its ability to transfer the fluorescent oxazole core to other molecules via nucleophilic substitution (


) at the chloromethyl position.

Synthesis CMDPO CMDPO (Electrophile) Intermediate Transition State (SN2) CMDPO->Intermediate Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Intermediate Product Fluorescent Conjugate (Oxazole-Labeled) Intermediate->Product -HCl

Figure 3: Reaction pathway for using CMDPO as a fluorescent labeling reagent.

Applications & Quality Control

Drug Development (Oxaprozin Synthesis)

CMDPO is the key intermediate for Oxaprozin (Daypro), a non-steroidal anti-inflammatory drug (NSAID).

  • Process: The chloromethyl group is alkylated with diethyl malonate, followed by hydrolysis and decarboxylation.

  • QC Check: UV-Vis is used to monitor the disappearance of the CMDPO starting material. A shift in

    
     or the appearance of distinct peaks (due to the malonate addition) confirms reaction progress.
    
Scintillation & Labeling

While PPO is the standard scintillator, CMDPO allows for the covalent attachment of the scintillator unit to polymers or biological molecules.

  • QC Criterion: A high purity sample must show negligible absorption >340 nm. Tailing in this region indicates oxidation or aggregation.

References

  • Synthesis and Reactivity: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[3][4] Wiley-Interscience.

  • Oxaprozin Synthesis: Merck Index. (2013). Oxaprozin - Monograph.

  • Spectral Analog (PPO): NIST Chemistry WebBook. Oxazole, 2,5-diphenyl- UV-Vis Spectrum.[5]

  • Oxazole Photophysics: Berlman, I. B. (1971).[6][7] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[6][7]

  • Reactive Intermediates: BenchChem. 2-Bromomethyl-4,5-diphenyl-oxazole Technical Guide. (Analogous chemistry).[8]

Sources

Foundational

The Evolution and Engineering of Oxazole-Based Fluorescent Probes

Executive Summary The oxazole heterocycle has evolved from a passive component in nuclear physics scintillators to a cornerstone scaffold in modern chemical biology. This guide analyzes the trajectory of oxazole-based fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole heterocycle has evolved from a passive component in nuclear physics scintillators to a cornerstone scaffold in modern chemical biology. This guide analyzes the trajectory of oxazole-based fluorophores, moving beyond simple historical recounting to dissect the photophysical causality that makes them indispensable. We explore the transition from PPO (2,5-diphenyloxazole) to environment-sensitive probes like DAPoxyl , detailing the mechanisms of Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT). Finally, we provide self-validating protocols for the synthesis and characterization of these probes, designed for immediate implementation in a research setting.

The Scintillation Era: Origins of the Scaffold

The history of oxazole fluorophores is rooted in the detection of ionizing radiation. In the late 1940s and 1950s, the need for efficient liquid scintillators led to the identification of PPO and POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene).

  • PPO (Primary Scintillator): Chosen for its high quantum yield and short decay time, PPO absorbs high-energy radiation and emits UV photons.

  • POPOP (Wavelength Shifter): Because early photomultiplier tubes (PMTs) were insensitive to the UV emission of PPO, POPOP was introduced to absorb PPO emission and re-emit at a longer wavelength (blue region), matching PMT sensitivity.

Key Insight: The rigid planar structure of the oxazole ring restricts non-radiative decay pathways (like bond rotation), ensuring high fluorescence quantum yields (


). This structural rigidity remains the primary reason oxazoles are selected for modern probe design.

Structural Mechanics & Photophysics

To engineer oxazole probes, one must master two competing mechanisms: ESIPT and ICT .

The ESIPT Mechanism (The Stokes Shift Engine)

Benzoxazole derivatives often utilize Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This mechanism is critical for generating large Stokes shifts (>100 nm), which eliminate self-quenching and separate excitation light from emission signal.

  • Mechanism: Upon photoexcitation, the acidity of a hydroxyl group (at the ortho position) increases, while the basicity of the oxazole nitrogen increases. A proton transfers from the oxygen to the nitrogen, creating a Keto tautomer in the excited state.

  • Result: The molecule absorbs as an Enol but emits as a Keto species.

ESIPT_Mechanism S0_Enol Ground State (Enol) Stable H-Bond S1_Enol Excited State (Enol) High Energy S0_Enol->S1_Enol Absorption (UV) S1_Keto Excited State (Keto) Proton Transferred S1_Enol->S1_Keto ESIPT (<1 ps) S0_Keto Ground State (Keto) Unstable S1_Keto->S0_Keto Emission (Red-Shifted) S0_Keto->S0_Enol Reverse Tautomerization

Figure 1: The four-level photocycle of ESIPT-based benzoxazole probes. The structural reorganization allows for emission at significantly lower energy than absorption.

The Solvatochromic Revolution (ICT)

In the late 1990s, the focus shifted to environmental sensing. DAPoxyl (5-(4-dimethylaminophenyl)-2-(4-phenyl)oxazole) became the archetype for solvatochromism.[4][5]

  • Push-Pull Architecture: An electron-donating dimethylamino group is conjugated to the electron-withdrawing oxazole ring.

  • The Effect: Upon excitation, charge transfers from the donor to the acceptor (ICT). In polar solvents (like water), the solvent dipoles reorient to stabilize this highly polarized excited state, lowering its energy and red-shifting the emission.

  • Application: This allows researchers to map hydrophobicity on protein surfaces. A blue shift indicates the probe is buried in a hydrophobic pocket; a red shift indicates exposure to water.

Modern Architecture: Rational Design

Current oxazole probes are rarely used as standalone dyes; they are engineered as modular systems.

Ratiometric Sensing

Intensity-based measurements are prone to artifacts (concentration variations, laser power fluctuation). Modern oxazole probes are ratiometric :

  • Design: A "Yellow Camel" or similar bi-stable probe exists in equilibrium between two forms (e.g., protonated vs. deprotonated).

  • Readout: Measuring the ratio of emission intensities at two wavelengths (

    
    ) provides a self-calibrating metric for analytes like Zn
    
    
    
    or pH.
Organelle Targeting[6]
  • Lysosomes: Appending a morpholine or tertiary amine group allows the probe to accumulate in acidic lysosomes via protonation-trapping.

  • Mitochondria: Delocalized cationic charges (e.g., pyridinium-oxazole hybrids) drive accumulation in the negatively charged mitochondrial matrix.

Probe_Design_Logic cluster_modules Probe Architecture Target Target Analyte/Organelle (e.g., Zn2+, Mitochondria) Receptor Receptor Module (Chelator/Trap) Target->Receptor Binding Event Spacer Linker/Spacer (Modulates PET/FRET) Receptor->Spacer Fluorophore Oxazole Core (Signal Transducer) Receptor->Fluorophore e- Transfer (PET) Blocked Spacer->Fluorophore Signal Signal Output (Wavelength Shift / Turn-On) Fluorophore->Signal Excitation

Figure 2: Modular design logic for targeted oxazole probes. The receptor modulates the fluorescence of the oxazole core via Photoinduced Electron Transfer (PET) or ICT mechanisms.

Technical Protocol: Robinson-Gabriel Synthesis

The most robust method for synthesizing the oxazole core is the Robinson-Gabriel cyclodehydration.

Objective: Synthesize a 2,5-disubstituted oxazole from an


-acylamino ketone.
Reagents
  • 
    -Acylamino ketone precursor (0.5 g)
    
  • Phosphorus Oxychloride (

    
    ) or conc. 
    
    
    
    (Cyclodehydrating agent)
  • Dichloromethane (DCM)

  • Saturated

    
     solution
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the

    
    -acylamino ketone (1.0 equiv) in anhydrous DCM (if using mild conditions) or prepare neat (if using acid).
    
  • Cyclization:

    • Method A (Harsh): Add conc.

      
       (5.0 equiv) dropwise at 0°C. Stir at room temperature for 1 hour.
      
    • Method B (Mild): Add

      
       (3.0 equiv) and reflux at 80°C for 3 hours.
      
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar amide) should disappear, replaced by a less polar fluorescent spot (oxazole).

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice. Caution: Exothermic.[6]

  • Neutralization: Neutralize with saturated

    
     until pH ~7.
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Self-Validation Check:

  • Visual: The product should be highly fluorescent under a standard UV lamp (365 nm) on the TLC plate.

  • NMR: Look for the disappearance of the amide N-H proton signal (

    
     6-8 ppm) and the appearance of the oxazole C4-H singlet (
    
    
    
    7-8 ppm).

Characterization Workflow: Quantum Yield

A probe is useless without a validated Quantum Yield (


).

Method: Comparative Method (Williams et al.) using Quinine Sulfate as a standard.

Table 1: Standard Reference Dyes
Standard

SolventEmission Range
Quinine Sulfate0.540.1 M

400-600 nm
Fluorescein0.950.1 M NaOH480-600 nm
Rhodamine 6G0.95Ethanol530-650 nm
Protocol
  • Baseline: Measure the UV-Vis absorbance of the standard and your oxazole probe.

  • Dilution: Prepare 5 dilutions for both the sample and standard.

    • Constraint: Absorbance at excitation wavelength must be < 0.1 OD to avoid inner-filter effects.[7]

  • Acquisition: Record the integrated fluorescence intensity (

    
    ) for all 10 samples (5 standard, 5 probe). Use the same excitation wavelength and slit widths.
    
  • Calculation: Plot Integrated Fluorescence (

    
    -axis) vs. Absorbance (
    
    
    
    -axis). Calculate the gradients (
    
    
    ).


Where


 is the refractive index of the solvent.[8]

Self-Validation Check:

  • The intercept of your plot should pass through zero. If not, background subtraction was incorrect.

  • 
     value of the linear fit must be > 0.99.
    

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for PPO/POPOP photophysics). Link

  • Diwu, Z., et al. (1997). "Fluorescent Molecular Probes II. The Synthesis, Spectral Properties and Use of a New Class of Solvatochromic Protein Probes." Photochemistry and Photobiology. (Original description of DAPoxyl). Link

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research. Link

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.[1] Link

  • Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry. Link

Sources

Exploratory

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-Chloromethyl-4,5-diphenyl-oxazole

Introduction The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with diverse biological activities....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with diverse biological activities.[1][2] Within this family, 2-Chloromethyl-4,5-diphenyl-oxazole stands out as a pivotal synthetic intermediate. Its utility stems from the reactive chloromethyl group at the 2-position, which allows for facile nucleophilic substitution, enabling chemists to introduce a variety of functional groups and construct more complex molecular architectures.[3][4] This reactivity makes it a valuable building block for developing novel therapeutics, particularly in oncology and anti-inflammatory research.[5][6]

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its safety profile and potential toxicity. This guide is designed for researchers, scientists, and drug development professionals who handle this compound or its analogs. It provides a comprehensive analysis of its safety data, an inferred toxicological profile based on structurally related molecules, and practical, field-proven protocols for its safe handling and preliminary cytotoxic evaluation.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its safe and effective use in a research setting. While extensive experimental data for 2-Chloromethyl-4,5-diphenyl-oxazole is not publicly consolidated, the properties can be inferred from its structure and data on analogous compounds.

PropertyValueSource
IUPAC Name 2-(chloromethyl)-4,5-diphenyl-1,3-oxazoleInferred
CAS Number Not explicitly assigned; often grouped with related oxazoles.
Molecular Formula C₁₆H₁₂ClNO[7]
Molecular Weight 269.73 g/mol [7]
Appearance Expected to be a white to off-white solid/powder.Inferred
Solubility Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate; negligible in water.[4]

Section 2: Safety Data Sheet (SDS) Analysis

No specific Safety Data Sheet (SDS) for 2-Chloromethyl-4,5-diphenyl-oxazole is readily available. Therefore, this section presents a synthesized safety profile based on data from highly analogous compounds, such as 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazoles and 2-Bromomethyl-4,5-diphenyl-oxazole, to ensure a conservative and cautious approach to handling.[3][8]

Hazard Identification

The primary hazard associated with this compound is its expected classification as a corrosive substance, a direct consequence of the reactive chloromethyl group.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BGHS05Danger H314 - Causes severe skin burns and eye damage.
Serious Eye Damage1GHS05Danger H318 - Causes serious eye damage.
Acute Toxicity (Oral)4GHS07Warning H302 - Harmful if swallowed.[9]
Respiratory Irritation3GHS07Warning H335 - May cause respiratory irritation.[9]

Precautionary Statements (Selected):

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P310: Immediately call a POISON CENTER or doctor/physician.[8]

Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous nature, all work with 2-Chloromethyl-4,5-diphenyl-oxazole must be conducted within a certified chemical fume hood.[8]

G cluster_0 Preparation & Weighing cluster_1 Reaction Setup cluster_2 Workup & Purification weigh Weigh Solid in Fume Hood dissolve Dissolve in Anhydrous Solvent weigh->dissolve Transfer carefully reaction Add to Reaction Vessel dissolve->reaction workup Quench & Extract reaction->workup After reaction completion purify Purify (e.g., Chromatography) workup->purify ppe Required PPE gloves Nitrile Gloves ppe->gloves goggles Safety Goggles ppe->goggles coat Lab Coat ppe->coat fumehood Chemical Fume Hood ppe->fumehood

Caption: Workflow for the safe handling of reactive intermediates.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause severe eye damage.[10]
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier to prevent skin burns.[11]
Skin/Body Protection Flame-retardant lab coat.Protects against skin contact and contamination of personal clothing.[12]
Respiratory Not required if handled exclusively within a fume hood; otherwise, a NIOSH-approved respirator with an appropriate cartridge.Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[13]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and water, as it may decompose on contact with moisture.[8][10]

Section 3: Toxicological Profile and Mechanistic Insights

Inferred Toxicity

Direct toxicological studies on 2-Chloromethyl-4,5-diphenyl-oxazole are not available in the reviewed literature. However, the broader class of 2,4,5-trisubstituted oxazole derivatives has been investigated for pharmacological activity, particularly as anti-proliferative agents.[3] This biological activity is, in essence, a form of targeted toxicity.

Many 4,5-diphenyloxazole derivatives have demonstrated significant potential as anticancer agents.[14] Their primary mechanism of action is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle required for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[3][14]

This known biological activity strongly suggests that 2-Chloromethyl-4,5-diphenyl-oxazole possesses cytotoxic properties and should be handled as a potentially toxic substance. Its reactivity implies it could alkylate biological macromolecules, a common mechanism of toxicity.

Section 4: Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To quantitatively assess the cytotoxic potential of 2-Chloromethyl-4,5-diphenyl-oxazole, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method. It measures cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow cell_seeding 1. Seed Cells (e.g., HeLa, 5x10³ cells/well) in 96-well plate incubation_24h 2. Incubate (24 hours) cell_seeding->incubation_24h compound_treatment 3. Add Compound (Serial dilutions of 2-Chloromethyl-4,5-diphenyl-oxazole) incubation_24h->compound_treatment incubation_48h 4. Incubate (48 hours) compound_treatment->incubation_48h add_mtt 5. Add MTT Reagent (10 µL/well) incubation_48h->add_mtt incubation_4h 6. Incubate (4 hours) add_mtt->incubation_4h solubilize 7. Solubilize Formazan (Add 100 µL DMSO/solubilizing agent) incubation_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance data_analysis 9. Data Analysis (Calculate % Viability, IC₅₀) read_absorbance->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Materials:

  • 2-Chloromethyl-4,5-diphenyl-oxazole

  • Human cancer cell line (e.g., HeLa, cervical cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Trypsinize and count the HeLa cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of 2-Chloromethyl-4,5-diphenyl-oxazole (e.g., 10 mM) in DMSO. Perform serial dilutions in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours under the same conditions.[14]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours. During this time, purple formazan crystals will form in the viable cells.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

2-Chloromethyl-4,5-diphenyl-oxazole is a highly valuable reactive intermediate for chemical synthesis, particularly in the development of novel therapeutic agents.[4][15] Its utility is, however, intrinsically linked to its reactivity, which confers a hazardous and potentially cytotoxic profile. All handling must be performed with appropriate engineering controls and personal protective equipment, treating the compound as corrosive and toxic. The inferred mechanism of action, through disruption of microtubule dynamics, provides a compelling rationale for its potential in anti-cancer research but also underscores the need for careful toxicological assessment.[3][14] The provided protocols for safe handling and cytotoxicity testing serve as a foundational guide for researchers aiming to harness the synthetic potential of this compound while ensuring laboratory safety and generating robust biological data.

References

  • Fisher Scientific. (2023). Safety Data Sheet for 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.
  • BASF. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2,5-Diphenyloxazole.
  • Carl ROTH. (2024). Voluntary safety information following the Safety Data Sheet format for 2,5-Diphenyloxazole.
  • TCI Chemicals. (2023). Safety Data Sheet for Diphenyl Oxalate.
  • Joshi, S., et al. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Cogent Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.
  • Kakkar, S., & Narasimhan, B. (2019).
  • Joshi, S., et al. (2023). Review On Chemistry of Oxazole Derivatives: Current To Future Therapeutic Prospective. Scribd.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications.
  • International Journal of Modern Pharmaceutical Research. (2022).
  • BenchChem. (2025). Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview.
  • PubChem. Oxazole, 2-methyl-4,5-diphenyl- (CID 139703).
  • ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.
  • PubChem. 2,5-Diphenyloxazole (CID 7105).
  • MDPI. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules.
  • NIST. Oxazole, 2,5-diphenyl-. NIST Chemistry WebBook.
  • Sisco Research Laboratories Pvt. Ltd.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 4-CHLORO-2,5-DIPHENYL-OXAZOLE AldrichCPR.
  • Suvchem Laboratory Chemicals.
  • Fluorochem. 4-Chloromethyl-2-(2,5-dimethoxy-phenyl)-5-methyl-oxazole.
  • U.S. Environmental Protection Agency (EPA). 4-(Chloromethyl)-2-(furan-2-yl)-5-methyl-1,3-oxazole. CompTox Chemicals Dashboard.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-Chloromethyl-4,5-diphenyl-oxazole

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds for medicinal chemistry, specifically targeting the 2,4,5-trisubstituted oxazole class.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds for medicinal chemistry, specifically targeting the 2,4,5-trisubstituted oxazole class.[1] This scaffold is a critical intermediate in the synthesis of Oxaprozin (a non-steroidal anti-inflammatory drug) and various fluorescent probes.

Strategic Overview & Mechanistic Rationale

The synthesis of 2-chloromethyl-4,5-diphenyl-oxazole from benzoin relies on a modified Robinson-Gabriel cyclization . While direct condensation strategies exist, the most robust and scalable route involves a two-stage protocol:

  • O-Acylation: Conversion of benzoin to benzoin chloroacetate (desyl chloroacetate).

  • Cyclodehydration: Ammonium acetate-mediated ring closure in glacial acetic acid.

Why this route?

  • Regiocontrol: Direct reaction of benzoin with chloroacetonitrile often yields low conversion or mixtures. The ester intermediate locks the stoichiometry, ensuring the 2-position incorporates the chloromethyl moiety exclusively.

  • Scalability: The intermediates are stable solids, allowing for purification by crystallization rather than chromatography, which is critical for process chemistry.

  • Safety: By isolating the ester, we avoid the use of high-pressure ammonia or extremely toxic dehydration agents (like phosgene) often found in older oxazole syntheses.

Detailed Experimental Protocol

Pre-requisites:

  • All reactions must be performed in a fume hood.[2]

  • Safety Warning: Chloroacetyl chloride is a lachrymator and corrosive. The product, 2-chloromethyl-4,5-diphenyl-oxazole, is an alkylating agent and potential skin sensitizer. Wear chemically resistant gloves (Nitrile/Neoprene) and eye protection.

Objective: To install the two-carbon linker with the leaving group (Cl) intact.

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with Benzoin (1.0 eq) and anhydrous Dichloromethane (DCM, 10 V) . Stir to dissolve.

  • Base Addition: Add Pyridine (1.2 eq) . Cool the solution to 0°C using an ice bath.

    • Rationale: Pyridine acts as an HCl scavenger. Cooling prevents the elimination of the chloride or premature polymerization.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 5°C.

    • Process Control: Monitor by TLC (Silica, 20% EtOAc/Hexane). Benzoin (

      
      ) should disappear; the ester (
      
      
      
      ) will appear.
  • Workup:

    • Quench with water.[2][3][4][5] Wash the organic layer with 1M HCl (to remove pyridine), then saturated

      
      , then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Result: Off-white solid (Benzoin chloroacetate). Yields are typically >90%.

Objective: Formation of the oxazole ring via imine formation and subsequent dehydration.

  • Reaction: Dissolve Benzoin chloroacetate (1.0 eq) in Glacial Acetic Acid (10 V) .

  • Reagent: Add Ammonium Acetate (4.0 - 5.0 eq) .

    • Expert Insight: Excess ammonium acetate is required to drive the equilibrium toward the imine intermediate. Acetic acid serves as both solvent and acid catalyst.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Mechanistic Note: The reaction proceeds through an

      
      -acyloxy ketone imine, which cyclizes to the hydroxy-oxazoline, followed by dehydration to the aromatic oxazole.
      
  • Quench & Isolation:

    • Cool to room temperature. Pour the reaction mixture into crushed ice/water (volume ratio 1:5).

    • The product typically precipitates as a solid.

    • Filter the solid.[6] If oiling occurs, extract with Ethyl Acetate (EtOAc).

  • Purification: Recrystallize from Ethanol or Hexane/EtOAc .

    • Specification: Target MP: 90–92°C.

Process Data & Validation

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDarkening indicates decomposition or residual amine.
Melting Point 90–93 °CSharp range indicates high purity.
Solubility Soluble in DCM, CHCl3, EtOAcInsoluble in water. Decomposes slowly in protic solvents if heated.
Reactivity High electrophilicity at C-2 methylReady for nucleophilic substitution (e.g., with amines/thiols).
TLC

(20% EtOAc/Hexane)
Distinct UV activity (fluorescent).

Workflow Visualization

The following diagram illustrates the synthetic pathway and critical decision points.

SynthesisWorkflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Robinson-Gabriel Cyclization Benzoin Benzoin (Starting Material) Intermediate Benzoin Chloroacetate (Intermediate) Benzoin->Intermediate Acylation (Pyridine, DCM, 0°C) Chloroacetyl Chloroacetyl Chloride (Reagent) Chloroacetyl->Intermediate Cyclization Cyclization (NH4OAc / AcOH) Intermediate->Cyclization Reflux 118°C Product 2-Chloromethyl- 4,5-diphenyl-oxazole Cyclization->Product Dehydration (- H2O) Oxaprozin Oxaprozin (Downstream API) Product->Oxaprozin Nucleophilic Substitution (Further Processing)

Caption: Synthetic workflow for the production of 2-Chloromethyl-4,5-diphenyl-oxazole showing key reagents and downstream utility.

References

  • National Center for Biotechnology Information (NCBI). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PubChem. Available at: [Link]

  • Google Patents.Process for the synthesis of trisubstituted oxazoles (US6333414B1).

Sources

Application

Application Notes &amp; Protocols: Strategic Nucleophilic Substitution of 2-Chloromethyl-4,5-diphenyl-oxazole for Drug Discovery

Abstract The 4,5-diphenyloxazole moiety is a privileged scaffold in medicinal chemistry, integral to a range of pharmacologically active agents. The 2-chloromethyl derivative of this heterocycle serves as a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5-diphenyloxazole moiety is a privileged scaffold in medicinal chemistry, integral to a range of pharmacologically active agents. The 2-chloromethyl derivative of this heterocycle serves as a highly versatile and reactive starting material for synthetic elaboration. Its reactivity is analogous to a benzylic chloride, making it an excellent electrophile for substitution reactions.[1] This guide provides a comprehensive overview of the principles, experimental protocols, and strategic considerations for the nucleophilic substitution of 2-chloromethyl-4,5-diphenyl-oxazole. We detail robust procedures for the synthesis of 2-alkylamino, 2-alkylthio, and 2-alkoxy derivatives, which are classes of compounds investigated for analgesic, anti-inflammatory, and other therapeutic activities.[1]

Introduction: The Strategic Value of the 2-Substituted 4,5-Diphenyloxazole Scaffold

The oxazole ring system is a cornerstone in the design of novel therapeutics. The 2-substituted-4,5-diaryloxazole framework, in particular, has been a focus of medicinal chemistry due to its presence in compounds with diverse biological activities, including anti-inflammatory and analgesic properties.[1] The ability to readily introduce a wide range of functional groups at the 2-position via the methylene bridge is key to performing structure-activity relationship (SAR) studies. 2-Chloromethyl-4,5-diphenyl-oxazole is an ideal precursor for this purpose, acting as a reactive scaffold that readily undergoes substitution with a variety of nucleophiles.[1][2] This allows for the systematic modification of molecular properties such as polarity, hydrogen bonding potential, and steric bulk, which are critical determinants of pharmacological activity.

Reaction Principle and Mechanism

The primary reaction pathway for the functionalization of 2-chloromethyl-4,5-diphenyl-oxazole is a nucleophilic substitution, typically proceeding via an SN2 mechanism. The chloromethyl group at the 2-position of the oxazole ring exhibits reactivity similar to that of a benzylic halide.[1] This is due to the ability of the oxazole ring to stabilize the transition state of the substitution reaction.

The reaction involves the attack of a nucleophile (Nu-) on the electrophilic methylene carbon, leading to the displacement of the chloride leaving group. The efficiency of the reaction is dependent on several factors including the strength of the nucleophile, the solvent, and the reaction temperature.

General Reaction Scheme

SN2_Reaction reagents 2-Chloromethyl-4,5-diphenyl-oxazole + Nucleophile (Nu-H or Nu⁻) transition_state Transition State [Nu---CH₂---Cl]δ⁻ reagents:start->transition_state Sɴ2 Attack products 2-Substituted Product + HCl (or Cl⁻) transition_state->products:end Chloride Displacement

Caption: Generalized Sɴ2 mechanism for nucleophilic substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the substitution of 2-chloromethyl-4,5-diphenyl-oxazole with representative amine, thiol, and alkoxide nucleophiles.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
2-Chloromethyl-4,5-diphenyl-oxazoleC₁₆H₁₂ClNO269.73CommercialStore in a cool, dry place.
MorpholineC₄H₉NO87.12CommercialCorrosive, handle with care.
ThiophenolC₆H₆S110.18CommercialPungent odor, use in a fume hood.
Sodium MethoxideCH₃ONa54.02CommercialMoisture sensitive.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09CommercialAnhydrous grade recommended.
Acetonitrile (ACN)C₂H₃N41.05CommercialAnhydrous grade recommended.
Methanol (MeOH)CH₄O32.04CommercialAnhydrous grade recommended.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21CommercialAnhydrous, finely powdered.
Dichloromethane (DCM)CH₂Cl₂84.93CommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01AqueousFor work-up.
Brine (Saturated NaCl)NaCl58.44AqueousFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04CommercialFor drying organic layers.
Protocol 1: Synthesis of 2-(Morpholinomethyl)-4,5-diphenyl-oxazole (Amine Nucleophile)

This procedure is representative for secondary amines.[1]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloromethyl-4,5-diphenyl-oxazole (1.0 g, 3.71 mmol) and anhydrous acetonitrile (20 mL).

  • Addition of Reagents: Add morpholine (0.49 g, 5.57 mmol, 1.5 equiv.) followed by anhydrous potassium carbonate (1.03 g, 7.42 mmol, 2.0 equiv.). The potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure product.

Protocol 2: Synthesis of 2-(Phenylthiomethyl)-4,5-diphenyl-oxazole (Thiol Nucleophile)

This protocol is adapted from procedures for reacting sulfur nucleophiles with the target scaffold.[1]

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-chloromethyl-4,5-diphenyl-oxazole (1.0 g, 3.71 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Addition of Reagents: Add potassium carbonate (0.77 g, 5.57 mmol, 1.5 equiv.) to the solution. Then, add thiophenol (0.45 g, 4.08 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) for 2-3 hours. The use of a mild base and ambient temperature is often sufficient for reactive thiolates. Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).

  • Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel to afford the pure 2-(phenylthiomethyl)-4,5-diphenyl-oxazole.[1]

Protocol 3: Synthesis of 2-(Methoxymethyl)-4,5-diphenyl-oxazole (Alkoxide Nucleophile)

This procedure is based on the successful synthesis of ether derivatives from 2-(halomethyl)oxazoles.[1]

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (20 mL).

  • Generation of Nucleophile: Carefully add sodium methoxide (0.30 g, 5.57 mmol, 1.5 equiv.) in portions to the stirring methanol.

  • Addition of Electrophile: Once the sodium methoxide has dissolved, add a solution of 2-chloromethyl-4,5-diphenyl-oxazole (1.0 g, 3.71 mmol) in a minimal amount of anhydrous methanol or THF.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a few drops of acetic acid or by adding saturated aqueous ammonium chloride.

  • Extraction and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Experimental Workflow and Logic

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis setup Flask Setup (Inert atmosphere if needed) dissolve Dissolve Electrophile (2-Chloromethyl-oxazole) setup->dissolve add_reagents Add Nucleophile & Base dissolve->add_reagents heat Heat to Reflux / Stir at RT add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench / Filter cool->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterize Characterization (NMR, MS, etc.) chromatography->characterize

Caption: Standard workflow for nucleophilic substitution and purification.

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Low or No Reactivity - Poor nucleophile strength.- Insufficient temperature.- Steric hindrance.- Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature.- Consider using the more reactive 2-bromomethyl-4,5-diphenyl-oxazole analogue.[1][2]
Multiple Products Observed - Side reactions (e.g., elimination).- Reaction with solvent.- Degradation of starting material or product.- Use a non-nucleophilic base.- Lower the reaction temperature and extend the reaction time.- Ensure anhydrous conditions, as water can act as a competing nucleophile.
Difficult Purification - Product and starting material have similar polarity.- Presence of unreacted base or salts.- Ensure the reaction goes to completion by monitoring with TLC.- Perform a thorough aqueous work-up to remove inorganic impurities.- Utilize a different solvent system for column chromatography.

Conclusion

2-Chloromethyl-4,5-diphenyl-oxazole is a robust and highly effective chemical scaffold for the synthesis of diverse compound libraries.[1] The protocols outlined in this guide demonstrate its utility in reacting with a range of common nucleophiles, including amines, thiols, and alkoxides. The straightforward nature of these substitution reactions, coupled with the high yields often obtained, makes this an invaluable tool for researchers and scientists in drug development. By understanding the underlying principles and carefully controlling reaction parameters, a vast chemical space can be explored, facilitating the discovery of novel therapeutic agents.

References

  • Luzzio, F. A., & Patil, P. C. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757–759. [Link]

  • Patil, P. C., & Luzzio, F. A. (2016). Synthesis of Extended Oxazoles III: Reactions of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles. The Journal of Organic Chemistry, 81(17), 7454–7462. [Link]

  • Crash Course. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. [Link]

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Method

Application Notes &amp; Protocols: Strategic Coupling of 2-Chloromethyl-4,5-diphenyl-oxazole with Amines

Abstract This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines using 2-chloromethyl-4,5-diphenyl-oxazole. The 2-aminomethyl-4,5-diphenyloxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines using 2-chloromethyl-4,5-diphenyl-oxazole. The 2-aminomethyl-4,5-diphenyloxazole scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in compounds with analgesic and anti-inflammatory properties.[1] This document elucidates the underlying reaction mechanism, explores critical experimental parameters, and offers validated, step-by-step protocols for researchers in synthetic chemistry and drug development. The methodologies are designed to be robust and adaptable, facilitating the synthesis of diverse amine derivatives for structure-activity relationship (SAR) studies.

Introduction: The Significance of the Oxazole Scaffold

The 4,5-diaryloxazole system is a privileged scaffold in medicinal chemistry and natural products synthesis.[1] Its rigid, planar structure and potential for hydrogen bonding interactions make it an attractive core for designing enzyme inhibitors and receptor ligands. Specifically, derivatives functionalized at the 2-position with an aminomethyl group have been investigated for their biological activities.[1]

The coupling of 2-chloromethyl-4,5-diphenyl-oxazole with amines is a fundamental and efficient method for generating libraries of these valuable compounds. The reaction proceeds via a nucleophilic substitution mechanism, where the high reactivity of the chloromethyl group, analogous to a benzylic chloride, allows for mild and selective alkylation of a wide range of amine nucleophiles.[1] Understanding and controlling the reaction conditions are paramount to achieving high yields and purity.

Reaction Mechanism and Key Parameters

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as the nucleophile, attacks the electrophilic methylene carbon, displacing the chloride leaving group.

Mechanistic Pathway

The reaction is initiated by the lone pair of electrons on the amine's nitrogen atom attacking the carbon atom of the chloromethyl group. This forms a pentacoordinate transition state, which resolves with the expulsion of the chloride ion to yield a protonated amine product. A base is typically required to neutralize the resulting ammonium salt and regenerate the free amine, driving the reaction to completion.

Caption: General SN2 mechanism for amine coupling.

Optimizing Reaction Conditions

The success of the synthesis hinges on the careful selection of several parameters. The reactivity of the 2-chloromethyl group is comparable to that of a benzylic chloride, allowing for a broad range of conditions.[1]

ParameterInfluence on ReactionRecommended Choices & Rationale
Amine Nucleophile The reaction rate is highly dependent on the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines are weaker nucleophiles than aliphatic amines.Primary/Secondary Aliphatic Amines: Highly effective. Use 1.0 to 1.2 equivalents. Aromatic Amines: May require more forcing conditions (higher temperature, longer reaction time). Primary Amine Synthesis: For the parent compound (R¹, R² = H), a Gabriel synthesis approach using potassium phthalimide followed by hydrazinolysis is highly effective to avoid over-alkylation.[2]
Solvent A polar aprotic solvent is ideal as it can solvate the cation but not the nucleophile, accelerating the SN2 reaction.Dimethylformamide (DMF): Excellent choice, promotes solubility of reagents and accelerates the reaction.[2] Acetonitrile (ACN): Another effective polar aprotic solvent. Alcohols (e.g., Methanol, Ethanol): Can be used, but may lead to competing O-alkylation side products, though this is less common with more nucleophilic amines.
Base A non-nucleophilic base is required to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine. Using an excess of the amine nucleophile (2-3 equivalents) can also serve this purpose.Potassium Carbonate (K₂CO₃): Inexpensive, effective, and easily removed during workup. Triethylamine (Et₃N): A soluble organic base, useful for homogenous reactions. Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base.
Temperature Most reactions proceed efficiently at room temperature to moderate heat. Higher temperatures can be used to accelerate reactions with less reactive amines but may increase the formation of side products.Room Temperature (20-25 °C): Sufficient for most aliphatic amines.[2] Elevated Temperature (50-80 °C): Recommended for hindered amines or weakly nucleophilic aromatic amines. Monitor by TLC to avoid decomposition.
Leaving Group While the chloromethyl compound is effective, the corresponding 2-bromomethyl-4,5-diphenyloxazole is a more reactive alternative due to bromide being a better leaving group.[1]2-Chloromethyl: Readily available and sufficiently reactive for most applications. 2-Bromomethyl: Use for challenging couplings or when faster reaction rates are desired.[1]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Coupling with Primary/Secondary Amines

This protocol describes a general method for the direct N-alkylation of amines.

G Workflow for Direct Amine Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-chloromethyl-4,5-diphenyl-oxazole (1.0 eq) in DMF B Add K₂CO₃ (1.5 eq) and Amine (1.1 eq) A->B C Stir at room temperature (20-25°C) B->C D Monitor reaction by TLC until starting material is consumed C->D E Pour mixture into water and extract with Ethyl Acetate D->E F Wash organic layer with brine E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography (Silica gel) G->H

Caption: Step-by-step workflow for direct amine coupling.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloromethyl-4,5-diphenyl-oxazole (1.0 eq.). Dissolve it in a minimal amount of anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution, followed by the dropwise addition of the desired primary or secondary amine (1.1 eq.).

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-12 hours.

  • Aqueous Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-aminomethyl-4,5-diphenyl-oxazole derivative.

Protocol for Synthesis of Primary Amine via Gabriel Synthesis

This method is ideal for producing the primary amine, 2-aminomethyl-4,5-diphenyl-oxazole, without the risk of over-alkylation. It involves two steps: formation of the phthalimide intermediate and subsequent hydrazinolysis.[2]

Step A: N-Alkylation of Potassium Phthalimide

  • Reaction Setup: In a round-bottom flask, suspend 2-chloromethyl-4,5-diphenyl-oxazole (1.0 eq.) and potassium phthalimide (1.05 eq.) in anhydrous DMF.

  • Reaction Execution: Stir the suspension at room temperature. The reaction is typically complete within 1-2 hours, as the formation of the N-alkylated phthalimide is rapid.[2]

  • Isolation of Intermediate: Pour the reaction mixture into water. The N-(4,5-diphenyl-oxazol-2-ylmethyl)phthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. This intermediate is often pure enough for the next step.

Step B: Hydrazinolysis of the Phthalimide Intermediate

  • Reaction Setup: Suspend the dried phthalimide intermediate from Step A in ethanol or methanol in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq.) to the suspension.

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction to room temperature. Acidify the mixture with 2N HCl. Filter off the phthalhydrazide precipitate.

  • Isolation of Product: Evaporate the filtrate to dryness under reduced pressure. The residue is the hydrochloride salt of 2-aminomethyl-4,5-diphenyl-oxazole. It can be recrystallized from a suitable solvent like ethanol to yield the pure product.[2]

Troubleshooting and Expert Insights

  • Low Yield: If the reaction stalls or yields are low, consider increasing the temperature to 50 °C. For unreactive amines, switching to the more reactive 2-bromomethyl-4,5-diphenyloxazole is an effective strategy.[1]

  • Side Product Formation: Over-alkylation of primary amines can occur. Using the Gabriel synthesis protocol is the best way to avoid this.[2] If direct alkylation is necessary, use a larger excess of the primary amine (3-4 equivalents) to make it the statistical product.

  • Alternative Synthetic Route: An alternative to the halomethyl intermediates involves the reductive amination of the corresponding 2-formyl-4,5-diphenyloxazole. This two-step sequence (Schiff base formation followed by reduction with NaBH₄) is a valuable alternative for synthesizing secondary amines.[1]

References

  • Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)
  • Source: Google Patents (US4123541A)
  • Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloromethyl-4,5-diphenyl-oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-chloromethyl-4,5-diphenyl-oxazole, a valuable heterocyclic scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloromethyl-4,5-diphenyl-oxazole, a valuable heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The protocol detailed herein offers a significant improvement over classical synthetic methods by drastically reducing reaction times, improving yields, and promoting greener chemistry principles. This application note is designed to equip researchers with the necessary theoretical understanding and practical steps to successfully synthesize this versatile building block.

Introduction: The Power of Microwave Assistance in Heterocyclic Synthesis

The oxazole moiety is a privileged structure in numerous biologically active compounds and pharmaceuticals. The 2-chloromethyl-4,5-diphenyl-oxazole variant, in particular, serves as a key intermediate for further synthetic elaborations due to the reactive chloromethyl group. Traditional methods for constructing the oxazole ring, such as the Robinson-Gabriel synthesis, often require harsh conditions and prolonged reaction times.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By utilizing microwave irradiation, polar molecules in the reaction mixture are rapidly and uniformly heated, leading to a dramatic acceleration of reaction rates.[1][2][3] This localized superheating effect, which is difficult to achieve with conventional heating, often results in higher yields, cleaner reaction profiles, and a significant reduction in energy consumption.[3]

This guide details a two-step synthesis commencing with the acylation of benzoin, followed by a microwave-assisted intramolecular cyclodehydration to yield the target oxazole. The rationale behind each step and the advantages of employing microwave irradiation will be thoroughly discussed.

Synthetic Strategy: A Two-Step Approach to 2-Chloromethyl-4,5-diphenyl-oxazole

The synthesis is approached in two main stages:

  • Preparation of the Precursor: Synthesis of 2-chloro-N-(2-oxo-1,2-diphenylethyl)acetamide from the acylation of benzoin with chloroacetyl chloride.

  • Microwave-Assisted Cyclodehydration: The intramolecular cyclization of the precursor to form the oxazole ring, facilitated by microwave irradiation.

This strategy is a modification of the classical Robinson-Gabriel oxazole synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[4][5][6]

Diagram of the Overall Synthetic Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Microwave-Assisted Cyclodehydration Benzoin Benzoin Precursor 2-chloro-N-(2-oxo-1,2-diphenylethyl)acetamide Benzoin->Precursor Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Precursor Microwave Microwave Irradiation (Dehydrating Agent) Precursor->Microwave Final_Product 2-Chloromethyl-4,5-diphenyl-oxazole Microwave->Final_Product

Sources

Method

Solvent selection for alkylation reactions with 2-Chloromethyl-4,5-diphenyl-oxazole

Application Note & Protocol Topic: Strategic Solvent Selection for the Alkylation of 2-Chloromethyl-4,5-diphenyl-oxazole Audience: Researchers, scientists, and drug development professionals. Executive Summary The 2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Alkylation of 2-Chloromethyl-4,5-diphenyl-oxazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-chloromethyl-4,5-diphenyl-oxazole scaffold is a highly valuable building block in medicinal chemistry and materials science, primarily due to the reactivity of its 2-(chloromethyl) group.[1] This group behaves as a reactive benzylic-like halide, enabling a wide range of nucleophilic substitution reactions to introduce diverse functionalities.[1] However, the success, rate, and selectivity of these alkylation reactions are critically dependent on the choice of solvent. An inappropriate solvent can lead to sluggish reactions, low yields, or the formation of undesirable byproducts. This guide provides a comprehensive analysis of solvent effects, grounded in mechanistic principles, and delivers detailed protocols for systematic solvent screening to optimize alkylation outcomes for this specific substrate.

The Mechanistic Dichotomy: Why Solvent Choice is Paramount

The alkylation of 2-chloromethyl-4,5-diphenyl-oxazole proceeds via a nucleophilic substitution mechanism. The key to solvent selection lies in understanding and controlling the competition between two primary pathways: the bimolecular S(_N)2 reaction and the unimolecular S(_N)1 reaction.

  • The S(_N)2 Pathway (Desired for Control): This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. It is a concerted, single-step mechanism. For a successful S(_N)2 reaction, the nucleophile must be sufficiently reactive and unhindered.[2] The solvent's role is to dissolve the reactants and stabilize the transition state without deactivating the nucleophile.

  • The S(_N)1 Pathway (Potential for Side Reactions): This pathway involves the initial, rate-limiting departure of the chloride leaving group to form a planar carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. Polar protic solvents excel at stabilizing both the leaving group and the carbocation intermediate, thereby promoting the S(_N)1 mechanism.[3] However, this pathway can lead to a loss of stereochemical control (if applicable) and potential side reactions, including elimination or reaction with the solvent itself (solvolysis).

The structure of 2-chloromethyl-4,5-diphenyl-oxazole, with its benzylic-like halide, can support either pathway. Our goal is to select a solvent that decisively favors the more controlled S(_N)2 mechanism.

SN1_vs_SN2_Mechanism cluster_SN2 Bimolecular (Sₙ2) cluster_SN1 Unimolecular (Sₙ1) Substrate 2-Chloromethyl-4,5-diphenyl-oxazole (R-CH₂-Cl) SN2_TS Sₙ2 Transition State [Nu---CH₂(R)---Cl]⁻ Substrate->SN2_TS Sₙ2 Path (Concerted) Carbocation Carbocation Intermediate (R-CH₂⁺) Substrate->Carbocation Sₙ1 Path (Rate-Limiting) Nu Nucleophile (Nu⁻) Nu->SN2_TS Sₙ2 Path (Concerted) SN1_Product Alkylated Product (R-CH₂-Nu) Nu->SN1_Product Fast SN2_Product Alkylated Product (R-CH₂-Nu) SN2_TS->SN2_Product Cl_ion Cl⁻

Caption: Competing Sₙ1 and Sₙ2 pathways for the alkylation reaction.

A Practical Guide to Solvent Classes for Alkylation

The choice of solvent directly influences which mechanistic pathway prevails. Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds (proticity).

Polar Aprotic Solvents (Highly Recommended)

These solvents possess significant polarity to dissolve ionic nucleophiles but lack acidic protons.[4] They are generally the superior choice for promoting S(_N)2 reactions with 2-chloromethyl-4,5-diphenyl-oxazole.

  • Mechanism of Action: Polar aprotic solvents effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt, leaving the anion (the nucleophile) relatively "free" and highly reactive.[2][4] They do not form a strong "solvent cage" around the nucleophile through hydrogen bonding, which would otherwise blunt its reactivity.[2] This enhanced nucleophilicity dramatically accelerates the S(_N)2 reaction rate.[2]

  • Examples & Rationale:

    • DMF (N,N-Dimethylformamide): Excellent solvating power for a wide range of nucleophiles. Often a reliable starting point.

    • Acetonitrile (MeCN): Its moderate polarity and ability to dissolve many organic compounds and salts make it a versatile choice.[5]

    • DMSO (Dimethyl Sulfoxide): A highly polar aprotic solvent that can lead to very fast reaction rates, though it can be difficult to remove and may require higher reaction temperatures for some nucleophiles.[4]

    • THF (Tetrahydrofuran): A less polar option, suitable for reactions with more soluble, less ionic nucleophiles like the sodium salt of diethyl malonate.[1]

Polar Protic Solvents (Use with Caution)

These solvents are polar and contain acidic protons (e.g., -OH, -NH). While they are excellent at dissolving ionic salts, they can hinder the desired S(_N)2 pathway.

  • Mechanism of Action: Polar protic solvents strongly solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that must be broken for the reaction to occur.[2][3] This stabilization drastically reduces the nucleophile's reactivity, slowing the S(_N)2 rate.[3] Concurrently, their ability to stabilize the carbocation and the leaving group can promote the competing S(_N)1 pathway.[3]

  • Examples & Rationale:

    • Methanol (MeOH), Ethanol (EtOH): May be used for specific nucleophiles like amines, where the solvent can also act as a base or facilitate proton transfer.[1] However, be vigilant for solvolysis byproducts where the solvent itself acts as the nucleophile.

    • Water: Generally avoided unless required for specific biphasic conditions or for highly water-soluble reactants.

Non-Polar Solvents (Generally Unsuitable)

These solvents have low dielectric constants and lack polarity.

  • Mechanism of Action: Non-polar solvents are typically poor choices for these reactions as they cannot adequately dissolve the ionic or highly polar nucleophiles required for alkylation. This leads to heterogeneous mixtures and extremely slow or non-existent reaction rates.

  • Examples: Toluene, Hexane, Dichloromethane (DCM). While DCM has some polarity, it is often insufficient to dissolve the necessary salts for an efficient reaction.[5]

G Solvent Solvent Choice PA Polar Aprotic (DMF, MeCN, DMSO) Solvent->PA Select PP Polar Protic (MeOH, H₂O) Solvent->PP Select NP Non-Polar (Toluene, Hexane) Solvent->NP Select SN2 Favors Sₙ2 PA->SN2 Promotes SN1 Favors Sₙ1 PP->SN1 Promotes Slow Slow / No Reaction NP->Slow Rate High Rate & Good Yield SN2->Rate Side Side Reactions (Solvolysis) SN1->Side Solvent_Screening_Workflow start Define Nucleophile & Reaction Conditions select Select Candidate Solvents (e.g., DMF, MeCN, THF, MeOH) start->select setup Set up Parallel Reactions (Identical Stoichiometry, Temp, Conc.) select->setup monitor Monitor all Reactions (e.g., TLC at t = 1h, 4h, 24h) setup->monitor workup Standardized Quench & Mini-Workup monitor->workup analyze Analyze Crude Products (LC-MS, ¹H NMR) workup->analyze compare Compare Conversion, Yield, & Purity analyze->compare end Select Optimal Solvent for Scale-up compare->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Oxazole Cyclodehydration

Status: Operational Role: Senior Application Scientist Topic: Cyclodehydration Synthesis of Oxazoles Audience: Drug Discovery & Process Chemistry Teams Core Directive: The Yield Bottleneck In the synthesis of oxazoles—cr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Cyclodehydration Synthesis of Oxazoles Audience: Drug Discovery & Process Chemistry Teams

Core Directive: The Yield Bottleneck

In the synthesis of oxazoles—critical pharmacophores in natural products (e.g., hennoxazole, diazonamides) and synthetic drugs—the cyclodehydration step is often the yield-limiting bottleneck.

Classical methods (Robinson-Gabriel) utilizing harsh dehydrating agents like concentrated


, 

, or

often result in "tarring," polymerization, or hydrolysis of sensitive functional groups.

This guide moves beyond textbook protocols to field-proven, high-yield methodologies: The Wipf Protocol , Burgess Reagent Cyclization , and Modified Robinson-Gabriel techniques.

Protocol Modules & Workflows

Module A: The Wipf Protocol (Oxidation-Cyclodehydration)

Best For: Synthesizing oxazoles from serine/threonine-derived


-hydroxy amides without harsh acids.

The Logic: Instead of forcing the cyclization of a stable amide, this protocol first oxidizes the alcohol to a reactive ketone (using Dess-Martin Periodinane), then uses a mild phosphine-iodine system to effect cyclodehydration.[1] This avoids the high temperatures required by


.

Step-by-Step Protocol:

  • Oxidation:

    • Dissolve

      
      -hydroxy amide (1.0 equiv) in DCM.
      
    • Add Dess-Martin Periodinane (1.5 equiv).[2] Stir at RT for 1-2 h.

    • Checkpoint: Monitor TLC for disappearance of alcohol.

    • Workup: Quench with 1:1 sat.

      
      /
      
      
      
      .[2] Extract with DCM.
  • Cyclodehydration (The Wipf Step):

    • Dissolve the crude

      
      -keto amide in dry DCM (0.1 M).
      
    • Add

      
       (2.0 equiv), then 
      
      
      
      (4.0 equiv).
    • Add

      
       (2.0 equiv) portion-wise.
      
    • Stir at RT for 15–30 min.

    • Purification: Flash chromatography (neutralized silica).

Visual Workflow (Wipf Protocol):

WipfProtocol start Beta-Hydroxy Amide (Serine/Thr Derivative) ox Oxidation (Dess-Martin Periodinane) start->ox DCM, RT inter Beta-Keto Amide (Intermediate) ox->inter Isolate cycl Cyclodehydration (PPh3 / I2 / Et3N) inter->cycl Mild Dehydration prod Oxazole Product (High Yield) cycl->prod 15-30 min

Caption: The Wipf Protocol separates oxidation and cyclization to avoid harsh acidic conditions.

Module B: The Modified Robinson-Gabriel (TFAA & Burgess)

Best For:


-acylamino ketones that decompose in sulfuric acid.

The Logic: Standard Robinson-Gabriel synthesis requires protonation of the ketone oxygen to encourage nucleophilic attack by the amide oxygen. Strong mineral acids (


) cause side reactions.
  • Improvement 1 (TFAA): Trifluoroacetic anhydride promotes cyclization at ambient temperature.

  • Improvement 2 (Burgess Reagent): Provides a neutral, zwitterionic pathway for dehydration, ideal for acid-labile substrates.

Comparative Yield Data:

ReagentConditionsTypical YieldSide Reactions

(Conc.)
90–100°C30–50%Charring, Polymerization

Reflux40–60%Chlorination byproducts
TFAA / Pyridine RT or 0°C75–85% Minimal; clean workup
Burgess Reagent THF, 60°C80–95% Very low; water-soluble byproducts

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black/tarry immediately upon adding acid.

Diagnosis: Substrate decomposition due to high heat and strong acidity (classic Robinson-Gabriel failure). Solution:

  • Switch Reagent: Move to Burgess Reagent or TFAA .[2]

  • Protocol Adjustment: If you must use acid, use Polyphosphoric Acid (PPA) esters at lower temperatures (60°C) rather than conc.

    
    .
    
  • Microwave: Use microwave irradiation (e.g., 2-5 mins at 80°C) to reduce thermal exposure time.

Q2: I observe the cyclized intermediate (oxazoline/hydroxy-oxazoline) but it won't aromatize to oxazole.

Diagnosis: Incomplete dehydration.[2] This is common when the driving force for aromatization is low or the leaving group is poor. Solution:

  • For

    
    -hydroxy amides:  Ensure you oxidized before cyclizing (Wipf route).
    
  • For Oxazolines: If you have a stable oxazoline, treat with

    
      (or 
    
    
    
    ) or
    
    
    to force oxidative aromatization.
Q3: Low yield during aqueous workup (Product missing).

Diagnosis: Oxazoles are weakly basic (pKa ~0.8 - 1.5) and can form water-soluble salts in acidic media. Solution:

  • pH Control: NEVER wash the organic layer with strong acid (e.g., 1M HCl).

  • Neutralization: Quench reactions with saturated

    
     and ensure the aqueous phase is pH > 7  before extraction.[2]
    
  • Salting Out: Add NaCl to the aqueous phase to push the organic oxazole into the organic solvent.

Q4: How do I purify unstable oxazoles?

Diagnosis: Silica gel is slightly acidic and can degrade electron-rich oxazoles. Solution:

  • Pre-treat Silica: Flush the column with 1%

    
     in Hexane before loading.
    
  • Eluent: Maintain 0.5–1%

    
     in your eluent system.
    
  • Alternative: Use neutral alumina instead of silica.

Mechanistic Visualization

Understanding the failure point in Robinson-Gabriel synthesis helps in selecting the right modification.

RobinsonGabriel ketone 2-Acylamino Ketone enol Enol Tautomer (Acid Catalyzed) ketone->enol H+ cycl Hydroxy-Oxazoline (Cyclized Intermediate) enol->cycl Cyclization fail FAILURE MODE: Polymerization/Hydrolysis (Due to Heat/Strong Acid) cycl->fail Prolonged Heating oxazole Oxazole Product (Aromatized) cycl->oxazole - H2O (Dehydration)

Caption: The critical failure point often occurs at the hydroxy-oxazoline stage if dehydration is slow and heat is high.

References

  • Wipf, P. , & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Phillips, A. J. , Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[3] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.

  • Burgess, E. M. , Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31.

  • Bagley, M. C. , et al. (2004). A simple and highly efficient synthesis of oxazoles from 2-acylamino ketones.[4] Synlett, (14), 2615-2617. (Highlighting Microwave/TFAA methods).

Sources

Optimization

Preventing hydrolysis of 2-Chloromethyl-4,5-diphenyl-oxazole in aqueous buffers

A Guide to Preventing Hydrolysis in Aqueous Buffers Welcome to the technical support center for 2-Chloromethyl-4,5-diphenyl-oxazole. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis in Aqueous Buffers

Welcome to the technical support center for 2-Chloromethyl-4,5-diphenyl-oxazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reactive intermediate in their experimental workflows. As Senior Application Scientists, we have compiled this resource to address the critical challenge of preventing hydrolysis of this compound in aqueous buffer systems. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay requires an aqueous buffer, but I suspect my 2-Chloromethyl-4,5-diphenyl-oxazole is degrading. What is the likely cause?

The primary cause of degradation for 2-Chloromethyl-4,5-diphenyl-oxazole in aqueous media is hydrolysis. The chloromethyl group at the 2-position of the oxazole ring is a reactive electrophilic site.[1] In the presence of water, which acts as a nucleophile, the chlorine atom can be displaced to form the corresponding, and likely inactive, 2-hydroxymethyl-4,5-diphenyl-oxazole. This nucleophilic substitution reaction is a common pathway for the degradation of halomethyl-substituted heterocyclic compounds.[2][3]

Several factors can accelerate this hydrolysis, including:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of similar compounds.[4][5]

  • Temperature: Higher temperatures will generally increase the rate of hydrolysis.

  • Buffer Composition: Certain buffer components can themselves be nucleophilic and directly react with your compound.[6]

Troubleshooting Guide

Q2: How can I confirm that hydrolysis is occurring and at what rate?

To confirm and quantify the hydrolysis of 2-Chloromethyl-4,5-diphenyl-oxazole, you will need to employ analytical techniques that can separate and measure the parent compound and its potential hydrolysis product, 2-hydroxymethyl-4,5-diphenyl-oxazole.

A recommended approach is to use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as both the parent compound and the hydrolysis product are expected to be UV-active due to the diphenyl-oxazole core.

Experimental Protocol: Monitoring Hydrolysis via HPLC

  • Standard Preparation:

    • Prepare a stock solution of 2-Chloromethyl-4,5-diphenyl-oxazole in an anhydrous organic solvent such as acetonitrile or DMSO.

    • If available, prepare a separate stock solution of the potential hydrolysis product, 2-hydroxymethyl-4,5-diphenyl-oxazole, to use as a reference standard.

  • Reaction Setup:

    • In a series of vials, add your aqueous buffer of interest.

    • Spike a known concentration of the 2-Chloromethyl-4,5-diphenyl-oxazole stock solution into each buffer vial.

    • Incubate the vials at your experimental temperature.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial.

    • Immediately quench any further reaction by diluting the aliquot in a cold, anhydrous mobile phase.

    • Analyze the samples by reverse-phase HPLC. A C18 column is a good starting point.

    • Monitor the chromatogram for the disappearance of the peak corresponding to 2-Chloromethyl-4,5-diphenyl-oxazole and the appearance of a new, more polar peak corresponding to the hydrolysis product.

  • Quantification:

    • By integrating the peak areas, you can determine the percentage of the parent compound remaining at each time point and calculate the rate of hydrolysis.

Online reaction monitoring techniques can also be adapted for real-time analysis.[7]

Q3: What are the best strategies to minimize hydrolysis during my experiments?

Minimizing hydrolysis requires careful control of your experimental conditions. The following strategies are recommended:

  • pH Control: Maintain a pH as close to neutral as possible. For many chloro-substituted esters, both acid and base-catalyzed hydrolysis occurs.[4] While the specific pH stability profile for 2-Chloromethyl-4,5-diphenyl-oxazole is not extensively published, starting at a neutral pH is a prudent approach.

  • Temperature Management: Conduct your experiments at the lowest temperature compatible with your assay. If possible, perform all manipulations on ice.

  • Buffer Selection: This is a critical parameter. Avoid buffers with nucleophilic functional groups. For example, Tris buffers contain a primary amine that can react with your compound.[6] Buffers like phosphate or citrate can also present issues, with phosphate potentially inhibiting certain enzymes and citrate acting as a calcium chelator.[6][8]

  • Use of Co-solvents: For compounds with poor water solubility, the use of water-miscible organic co-solvents can be a solution.[9] These can also reduce the effective concentration of water, thereby slowing hydrolysis. Suitable co-solvents include DMSO, DMF, and acetonitrile. However, the concentration of the organic solvent must be compatible with your biological system.

  • Non-Aqueous Buffers: In some cases, it may be possible to move to a non-aqueous solvent system, although this is often not feasible for biological assays.[10][11]

Recommended Buffer Systems

Buffer SystempKa (at 25°C)Useful pH RangeComments
HEPES 7.56.8 - 8.2A common biological buffer, but can react with DEPC.[6] Use with caution.
MOPS 7.26.5 - 7.9A good choice for many applications, particularly with RNA.[6]
Phosphate (PBS) 7.25.8 - 8.0Widely used, but can inhibit certain enzymes and form precipitates with some metal ions.[8]

Visual Guides

Hydrolysis Pathway of 2-Chloromethyl-4,5-diphenyl-oxazole

G Hydrolysis of 2-Chloromethyl-4,5-diphenyl-oxazole A 2-Chloromethyl-4,5-diphenyl-oxazole B 2-Hydroxymethyl-4,5-diphenyl-oxazole A->B Nucleophilic Substitution C H2O (Nucleophile) C->A

Caption: Proposed hydrolysis pathway.

Decision Workflow for Buffer Selection

G Buffer Selection Workflow A Is an aqueous buffer essential? B Consider non-aqueous solvent systems A->B No C Select a buffer with a neutral pH range A->C Yes D Is the buffer nucleophilic (e.g., Tris)? C->D E Avoid this buffer D->E Yes F Consider HEPES, MOPS, or Phosphate D->F No G Is enzyme activity or metal chelation a concern? F->G H Avoid Phosphate or Citrate buffers G->H Yes I Proceed with the selected buffer and monitor stability G->I No

Caption: Decision tree for buffer selection.

References

  • Control of Chemical Reactions by Using Molecules that Buffer Non‐aqueous Solutions. Available at: [Link]

  • Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - JuSER. Available at: [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - MDPI. Available at: [Link]

  • Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation - PMC. Available at: [Link]

  • Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. Available at: [Link]

  • An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis - MDPI. Available at: [Link]

  • Non-Aqueous Buffer Compound (No. 0168) | OIST Groups. Available at: [Link]

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. Available at: [Link]

  • Buffering agents and Buffers - Interchim. Available at: [Link]

  • Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range - ResearchGate. Available at: [Link]

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles - Beilstein Journals. Available at: [Link]

  • m-Chloroperbenzoic acid-oxchromium (VI)-mediated cleavage of 2,4,5-trisubstituted oxazoles - NIH. Available at: [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength - ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. Available at: [Link]

  • Evaluating Alternative Techniques for Real-Time Monitoring of Molecular Interactions at Surfaces | Nanoscience Instruments. Available at: [Link]

  • Experimental and theoretical study of direct photolysis of 2-(((4-chlorophenyl)thio)methyl)-5-(ethylthio)-1,3,4-oxadiazole, a potential nematicide, in aquatic solutions. Available at: [Link]

  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC. Available at: [Link]

  • Synthesis and Insecticidal Activity of o-Carboxamidobenzamide Compounds Containing 2-(Substituted phenyl)oxazole Group - SIOC Journals. Available at: [Link]

  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Purification strategies for 2-Chloromethyl-4,5-diphenyl-oxazole via recrystallization

Technical Support Center: Purification of 2-Chloromethyl-4,5-diphenyl-oxazole Ticket ID: #OX-PUR-2CL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Recrystallization Strategies & Troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Chloromethyl-4,5-diphenyl-oxazole

Ticket ID: #OX-PUR-2CL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Recrystallization Strategies & Troubleshooting for Labile Halomethyl Oxazoles

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are working with 2-Chloromethyl-4,5-diphenyl-oxazole , a critical intermediate often synthesized via the cyclization of benzoin with chloroacetyl chloride.

The Core Challenge: This molecule presents a "stability paradox." It requires heat to dissolve for recrystallization, yet the C(2)-chloromethyl group is highly electrophilic. It is susceptible to:

  • Hydrolysis: Reacting with moisture to form the 2-hydroxymethyl derivative.

  • Solvolysis: Reacting with protic solvents (like methanol or ethanol) during prolonged heating to form ethers.

  • Oiling Out: The two phenyl rings create high lipophilicity, often leading to phase separation (oil) rather than crystallization.

This guide prioritizes purity preservation over yield, using non-nucleophilic solvent systems where possible.

Module 1: Solvent Selection Strategy

Do not default to standard ethanol recrystallization without assessing the risks. Use the Decision Matrix below to select your solvent system.

Solvent Compatibility Matrix
Solvent SystemRoleRisk LevelApplication Note
Hexane / Ethyl Acetate Recommended LowThe "Gold Standard." Aprotic. Minimizes solvolysis. Good for removing colored tars.
Heptane / Toluene AlternativeLowHigher boiling point. Good for very impure crude, but harder to remove solvent traces.
Ethanol (Anhydrous) TraditionalHigh Only use if heating time is <5 mins. Risk of forming ethyl ether byproduct via

.
DCM / Pentane PrecipitationMinimalCold Method. Dissolve in DCM, layer Pentane. Best for highly unstable batches.
Visualizing the Decision Process

SolventSelection Start Start: Assess Crude Purity IsLabile Is the batch highly moisture sensitive? Start->IsLabile SolubilityCheck Solubility in Hot Hexane? IsLabile->SolubilityCheck No (Standard) DCMPentane System B: DCM / Pentane (Cold Precipitation) IsLabile->DCMPentane Yes (High Risk) HexEtOAc System A: Hexane / Ethyl Acetate (Recrystallization) SolubilityCheck->HexEtOAc Moderate Solubility Toluene System C: Toluene / Heptane (High T Recrystallization) SolubilityCheck->Toluene Low Solubility

Figure 1: Solvent Selection Logic. Blue nodes represent decision points; Green/Yellow/Red nodes represent the recommended solvent system based on stability risks.

Module 2: The Optimized Protocol (Hexane/EtOAc)

This protocol uses a binary solvent system to maximize recovery while minimizing thermal degradation.

Prerequisites:

  • Crude Product: Dried thoroughly (vacuum desiccator).

  • Solvents: HPLC grade Hexane and Ethyl Acetate (EtOAc).

  • Glassware: Scrupulously dry.

Step-by-Step Procedure
  • Dissolution (The "Minimum Polar" Phase):

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot EtOAc (approx. 3-5 mL per gram).

    • Heat gently on a steam bath or oil bath (keep T < 70°C).

    • Critical: If solids remain (likely inorganic salts from synthesis like

      
      ), perform a hot filtration  immediately through a pre-warmed funnel.
      
  • The "Cloud Point" (Non-Polar Addition):

    • Keep the EtOAc solution hot (near boiling).

    • Slowly add hot Hexane dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Crystallization (Controlled Cooling):

    • Remove from heat. Cover with foil (exclude light/dust).

    • Allow to cool to Room Temperature (RT) slowly over 30-45 minutes. Do not use an ice bath yet.

    • Observation: Needle-like crystals should form. If oil droplets appear, see Troubleshooting.

  • Collection:

    • Once at RT, cool in an ice bath for 15 minutes to maximize yield.

    • Filter via vacuum (Buchner funnel).

    • Wash cake with cold Hexane (removes surface impurities).

  • Drying:

    • Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent sublimation or degradation.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is common for diphenyl-oxazoles. The "oil" is a metastable liquid phase saturated with impurities. It happens when the solution temperature is above the saturation point but the compound's melting point is low (~85-90°C). The Fix:

  • Reheat to redissolve the oil.

  • Add a seed crystal (a tiny speck of pure product) to the cooling solution at roughly 50°C.

  • Agitate: Scratch the inner wall of the flask with a glass rod. The micro-abrasions provide nucleation sites.

  • Dilute: You may have too little solvent. Add 10% more EtOAc.

Q2: The crystals are turning yellow/orange over time.

Diagnosis: Oxidation or hydrolysis. The chloromethyl group has likely hydrolyzed to the alcohol, or traces of benzil (starting material) are present. The Fix:

  • Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes, then perform the hot filtration. This adsorbs colored conjugated impurities.

Q3: Can I use Ethanol? It’s cheaper.

Diagnosis: You can, but it is chemically risky. The Risk:


The Protocol:  If you must use ethanol, acidify it slightly (1 drop conc. HCl) to suppress solvolysis, and limit boiling time to < 2 minutes . Cool rapidly.
Visualizing the Troubleshooting Logic

Troubleshooting Problem Issue Detected Oiling Oiling Out Problem->Oiling Color Yellow/Dark Color Problem->Color NoCryst No Precipitation Problem->NoCryst Seed Add Seed Crystal Scratch Glass Oiling->Seed Charcoal Hot Filtration with Activated Charcoal Color->Charcoal Conc Evaporate solvent (Rotovap) NoCryst->Conc

Figure 2: Troubleshooting workflow for common recrystallization failures.

Module 4: Stability & Storage

Once purified, the 2-chloromethyl-4,5-diphenyl-oxazole must be stored correctly to prevent degradation back to the crude state.

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Temperature: Refrigerator (2-8°C).

  • Container: Amber glass vial (protects from photodegradation common in oxazoles).

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite.

References

  • Turchi, I. J., & Dewar, M. J. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

  • BenchChem Technical Support. (2025). Navigating the Labyrinth of Oxazole Synthesis: Managing Hydrolytic Instability. Link

  • Beilstein Institute. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Oxazole Derivatives

Welcome to the Oxazole Fluorescence Optimization Hub. Role: Senior Application Scientist Status: Active Support Session Topic: Diagnosing and remediating low quantum yield ( ) in 2,5-disubstituted and trisubstituted oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxazole Fluorescence Optimization Hub.

Role: Senior Application Scientist Status: Active Support Session Topic: Diagnosing and remediating low quantum yield (


) in 2,5-disubstituted and trisubstituted oxazole scaffolds.
Executive Summary: The Physics of the Problem

Oxazole derivatives, particularly 2,5-diphenyloxazole (PPO) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), are benchmark scintillators and fluorophores. However, synthetic derivatives often suffer from "dark state" pathways. If your oxazole derivative shows


 (10%), the issue typically stems from one of three vectors:
  • Twisted Intramolecular Charge Transfer (TICT): Rotation of aryl rings or amino substituents in polar solvents breaks conjugation and opens non-radiative decay channels.[1]

  • Protocol Violations: Inner Filter Effects (IFE) or mismatched standards during measurement.

  • Electronic Quenching: Photoinduced Electron Transfer (PET) caused by specific substituents (e.g.,

    
    , carbonyls) or trace metal catalysts.
    
Part 1: Protocol & Measurement Integrity

Before blaming the molecule, validate the method. 60% of "low QY" cases are measurement artifacts.

Q: My raw intensity counts are high, but the calculated QY is near zero. Is my math wrong?

A: You are likely suffering from the Inner Filter Effect (IFE) or Detector Saturation .

  • The Diagnostic: Check the absorbance (Optical Density, OD) of your sample at the excitation wavelength (

    
    ).[2]
    
  • The Rule: For the relative method (Williams' method), OD must be

    
      (ideally 0.02–0.05).
    
  • The Physics: If OD > 0.1, the molecules at the front of the cuvette absorb most of the light (primary IFE), and the emitted photons are re-absorbed by the sample itself (secondary IFE). This distorts the spectrum and artificially lowers the integrated intensity.

  • The Fix: Dilute your sample until OD at

    
     is ~0.03. If the QY jumps significantly, IFE was the culprit.
    
Q: I am using Quinine Sulfate as my reference standard. Is this appropriate for all oxazoles?

A: No. Using a mismatched standard is a critical error.

  • The Logic: The relative method relies on the assumption that the sample and standard have similar refractive indices and spectral envelopes. Quinine sulfate emits in the blue (~450 nm) and requires 0.1 M

    
    .
    
  • The Problem: Oxazoles are often solvatochromic. If your derivative emits in the green/yellow (due to ICT), Quinine Sulfate is invalid. Furthermore, oxazoles are often insoluble in 0.1 M

    
    , leading to precipitation quenching.
    
  • Recommendation: Use a standard that matches your emission region and solvent system.[3][4]

    • Blue Emission:[5] PPO (in cyclohexane,

      
      ) or Quinine Sulfate.
      
    • Green/Yellow Emission: Coumarin 153 or Fluorescein (in 0.1 M NaOH).

Part 2: Structural & Electronic Mechanisms (The "Why")
Q: My 2-phenyl-5-(4-dimethylaminophenyl)oxazole is highly fluorescent in Toluene but non-fluorescent in Methanol. Why?

A: You are observing Twisted Intramolecular Charge Transfer (TICT) .[6]

  • The Mechanism: In non-polar solvents (Toluene), the molecule emits from a planar, Locally Excited (LE) state. In polar solvents (Methanol), the excited state stabilizes a twisted conformation (usually rotation around the C-N bond or the oxazole-phenyl bond). This twisted state allows charge transfer but relaxes non-radiatively (heat) rather than emitting a photon.

  • Evidence: Look for a large Stokes shift and a "red-tail" in the emission spectrum in polar solvents before the signal vanishes.

  • The Fix:

    • Rigidification: Chemically "lock" the rotating bond using a bridged structure (e.g., fusing the phenyl ring to the oxazole via a methylene or oxygen bridge).

    • Solvent Engineering: If biological application isn't required, stick to low-polarity solvents (Dioxane, Toluene).

Q: I introduced a nitro (

) group to shift the absorbance, and the fluorescence died. Can I fix it?

A: Likely not without chemical reduction.

  • The Mechanism: Nitro groups are notorious fluorescence quenchers due to Intersystem Crossing (ISC) and Photoinduced Electron Transfer (PET) . The low-lying

    
     state of the nitro group facilitates rapid ISC to the triplet state (
    
    
    
    ), which is non-emissive (or phosphorescent at low temp).
  • The Fix: Replace

    
     with a cyano (
    
    
    
    ) or ester (
    
    
    ) group. These are electron-withdrawing but lack the low-energy
    
    
    states that facilitate quenching.
Q: Could trace metals from my synthesis (Suzuki/Sonogashira coupling) be affecting the QY?

A: Yes. Palladium (Pd) and Copper (Cu) are heavy atoms and paramagnetic.

  • The Mechanism:

    • Heavy Atom Effect: Enhances Spin-Orbit Coupling, promoting ISC over fluorescence.

    • Paramagnetic Quenching: Unpaired electrons in residual metal ions facilitate energy transfer.

  • The Test: Wash your compound with a metal scavenger (e.g., EDTA, QuadraPure™) or perform a filtration through silica/Celite. If

    
     increases after purification, metal quenching was the cause.
    
Part 3: Visualization & Workflows
Diagram 1: The Troubleshooting Logic Flow

Caption: Step-by-step diagnostic workflow for identifying the root cause of low fluorescence quantum yield.

Troubleshooting_QY Start Problem: Low Quantum Yield (<10%) Check_OD Step 1: Check Absorbance (OD) Is OD > 0.05 at excitation? Start->Check_OD Dilute Action: Dilute Sample (Target OD ~0.03) Check_OD->Dilute Yes Check_Std Step 2: Check Reference Standard Does Std emission match Sample? Check_OD->Check_Std No Dilute->Check_Std Change_Std Action: Select New Standard (e.g., Coumarin vs Quinine) Check_Std->Change_Std No Check_Solvent Step 3: Solvent Screen Is it bright in Toluene but dark in MeOH? Check_Std->Check_Solvent Yes Change_Std->Check_Solvent TICT_Mech Diagnosis: TICT Mechanism (Twisted Intramolecular Charge Transfer) Check_Solvent->TICT_Mech Yes Check_Subst Step 4: Check Substituents Are -NO2, -I, -Br present? Check_Solvent->Check_Subst No ISC_Mech Diagnosis: Intersystem Crossing (Heavy Atom / n-pi* effect) Check_Subst->ISC_Mech Yes Check_Purity Step 5: Check Purity Pd/Cu catalyst residue? Check_Subst->Check_Purity No Purify Action: Metal Scavenging / HPLC Check_Purity->Purify Yes

Diagram 2: Jablonski Diagram of Quenching Pathways

Caption: Energy diagram illustrating the competition between Fluorescence (


) and Quenching pathways (TICT, ISC, PET).

Jablonski S0 Ground State (S0) S1_LE Locally Excited State (S1-LE) (Planar) S0->S1_LE Excitation S1_LE->S0 Fluorescence S1_TICT Twisted ICT State (Non-Emissive) S1_LE->S1_TICT Relaxation T1 Triplet State (T1) S1_LE->T1 ISC S1_TICT->S0 Heat T1->S0 Phosphorescence/Heat Abs Absorption (hv) Fluor Fluorescence (hv') Rot Bond Rotation (Solvent Dependent) ISC Intersystem Crossing (Heavy Atoms/NO2) NR Non-Radiative Decay (Heat)

Part 4: Summary Data Tables
Table 1: Common Quenching Mechanisms in Oxazoles
MechanismTrigger / SymptomSolution Strategy
TICT High fluorescence in non-polar solvents; low in polar.[7] Red-shifted emission tail.[8]Rigidify structure (lock rotation); Use non-polar solvents; Remove flexible donor groups (e.g., -NMe2).
ISC Presence of heavy atoms (Br, I) or Carbonyls/Nitro groups.Replace heavy atoms with F or Cl. Replace -NO2 with -CN or -CF3. Remove O2 (degas sample).
Aggregation QY decreases as concentration increases.Measure at lower concentration (<

M). Add bulky side chains (t-butyl) to prevent stacking.
PET Fluorescence "turns off" upon binding or specific pH change.Check oxidation potentials.[3] Disrupt donor-acceptor distance or decoupling.
Table 2: Recommended Standards for Oxazole Derivatives
Emission RangeRecommended StandardSolvent

(Approx)
UV-Blue (350-420 nm) 2,5-Diphenyloxazole (PPO)Cyclohexane1.00
Blue (400-450 nm) Quinine Sulfate0.1 M

0.54
Blue-Green (420-480 nm) 9,10-DiphenylanthraceneCyclohexane0.90
Green (480-550 nm) Coumarin 153Ethanol0.38
Green-Yellow (500-560 nm) Fluorescein0.1 M NaOH0.92
References
  • Niu, C., et al. (2021). Intramolecular photo-driven charge transfer in a series of pyridyl substituted phenyloxazoles. Photochemical & Photobiological Sciences. Link

  • Rettig, W. (1986). Charge separation in excited states of decoupled systems—TICT compounds. Angewandte Chemie International Edition. Link

  • Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst. Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Chloromethyl Oxazole Substitution

Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions on chloromethyl oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions on chloromethyl oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during this crucial synthetic transformation. By understanding the interplay between reaction kinetics, thermodynamics, and potential side reactions, you can systematically determine the optimal temperature for achieving high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the substitution reaction on chloromethyl oxazoles, with a focus on the critical role of temperature.

Question 1: What type of reaction is the substitution on a chloromethyl oxazole, and why is temperature such a critical parameter?

Answer: The substitution reaction on a 2-(chloromethyl)oxazole is typically a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The substrate is analogous to a primary benzylic halide, where the carbon of the chloromethyl group is electrophilic and susceptible to attack by a nucleophile. In this single-step mechanism, the nucleophile attacks the carbon atom at 180° to the chlorine leaving group, proceeding through a pentacoordinate transition state.[2][3]

Temperature is a critical parameter for two primary reasons:

  • Reaction Rate: According to the Arrhenius equation, the rate of reaction increases exponentially with temperature. For sluggish reactions, increasing the temperature provides the necessary activation energy (ΔG‡) for the reaction to proceed at a reasonable rate.[4]

  • Selectivity and Stability: While higher temperatures accelerate the desired SN2 reaction, they can also promote undesirable side reactions.[5] These may include elimination reactions (E2), decomposition of the starting material or product, and potential cleavage of the oxazole ring itself, which is thermally stable but can be susceptible to degradation under harsh conditions.[6][7] Optimizing the temperature is therefore a delicate balance between achieving a practical reaction rate and minimizing the formation of impurities.

Question 2: What is a good starting temperature for a substitution reaction on a chloromethyl oxazole?

Answer: A judicious starting point for this reaction is often slightly above room temperature, in the range of 40–60 °C .[8] Many nucleophilic substitutions on activated halides proceed efficiently within this range without significant decomposition.

However, the optimal temperature is highly dependent on the specific nucleophile, substrate, and solvent used. A systematic approach is always recommended. Start with a lower temperature (e.g., 40 °C) and monitor the reaction's progress. If the reaction is slow or stalls, the temperature can be increased in increments of 10–20 °C in subsequent experiments.[9]

Question 3: How does the choice of solvent affect the optimal reaction temperature?

Answer: The solvent plays a crucial role in an SN2 reaction and directly influences the required temperature. For this reaction, polar aprotic solvents are strongly recommended.[9][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for SN2 reactions. They can dissolve ionic nucleophiles but do not solvate the nucleophilic anion extensively. This "naked" nucleophile is more reactive, allowing the reaction to proceed at a lower temperature.[4][10] Using an efficient polar aprotic solvent may allow you to achieve a good reaction rate at 40 °C, whereas a less ideal solvent might require 80 °C or higher for the same transformation.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and lowers its reactivity.[4][11] To overcome this energy barrier, significantly higher temperatures are often required, which in turn increases the risk of side reactions.

Question 4: Can the oxazole ring itself react or decompose at elevated temperatures?

Answer: The oxazole ring is an aromatic heterocycle and is generally considered thermally stable.[6][7] However, it is not inert. Under certain conditions, particularly at high temperatures and in the presence of strong nucleophiles or bases, the oxazole ring can undergo cleavage.[12] The most electron-deficient carbon in the oxazole ring is typically at the C2 position, which can be susceptible to nucleophilic attack, potentially leading to ring-opening.[12] Therefore, while exploring higher temperatures to drive the substitution on the chloromethyl group, it is essential to monitor for the appearance of unexpected byproducts that may indicate degradation of the heterocyclic core.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the optimization process.

Problem 1: Low or No Conversion of Starting Material

Your reaction has been running for several hours, but TLC or LC-MS analysis shows a significant amount of unreacted chloromethyl oxazole.

G start Start: Low Conversion temp_check Is the reaction temperature sufficient? start->temp_check increase_temp Action: Increase temperature incrementally (e.g., 20 °C). Monitor progress. temp_check->increase_temp No temp_ok Temperature is likely sufficient temp_check->temp_ok Yes increase_temp->temp_check nucleophile_check Is the nucleophile strong/reactive enough? temp_ok->nucleophile_check solvent_check Is the solvent optimal? (Polar Aprotic?) nucleophile_check->solvent_check Yes use_stronger_nu Action: Use a stronger nucleophile or add a non- nucleophilic base to generate it in situ. nucleophile_check->use_stronger_nu No optimize_solvent Action: Switch to a preferred polar aprotic solvent (e.g., DMF, DMSO). solvent_check->optimize_solvent No reagents_ok Re-evaluate starting material purity and concentration. solvent_check->reagents_ok Yes success Successful Reaction use_stronger_nu->success optimize_solvent->success reagents_ok->success

Sources

Optimization

Removing unreacted benzoin impurities from oxazole product mixtures

Subject: Troubleshooting the Removal of Unreacted Benzoin from Oxazole Product Mixtures Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting the Removal of Unreacted Benzoin from Oxazole Product Mixtures

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted benzoin from target oxazole compounds. As researchers, scientists, and drug development professionals, achieving high purity is paramount for reliable downstream applications and data integrity. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted benzoin a common impurity in my oxazole synthesis?

A: Benzoin is a frequent starting material in several common oxazole syntheses, such as those derived from the Robinson-Gabriel synthesis pathway where an α-acylamino ketone is cyclized.[1][2] If the reaction does not go to completion, or if the stoichiometry is not perfectly optimized, residual benzoin will remain in the crude product mixture. Its removal is critical as its structure can interfere with biological assays and spectroscopic characterization of the target oxazole.

Q2: What is the fundamental chemical difference between benzoin and my oxazole product that I can exploit for separation?

A: The key difference lies in the functional groups and resulting polarity.

  • Benzoin: Possesses a secondary hydroxyl (-OH) group and a ketone (C=O) group. The hydroxyl group makes benzoin significantly more polar than most oxazoles and allows it to act as a hydrogen bond donor.

  • Oxazole: An aromatic heterocycle. While the nitrogen atom can act as a weak hydrogen bond acceptor, the overall molecule is typically much less polar than benzoin.[3] Furthermore, the nitrogen at position 3 imparts a weak basicity to the oxazole ring.[3]

These differences in polarity and basicity are the levers we will use for purification via chromatography, recrystallization, or extraction.

Q3: What are the primary methods for removing benzoin from my oxazole product?

A: The three most effective and commonly used techniques are:

  • Flash Column Chromatography: Separates compounds based on their differential adsorption to a solid stationary phase, driven by polarity.[4][5]

  • Recrystallization: Purifies solid products based on differences in their solubility in a specific solvent at varying temperatures.[6][7]

  • Liquid-Liquid Extraction (Acid/Base): Separates compounds by partitioning them between two immiscible liquid phases based on their acid-base properties and solubility.[8][9]

The best method depends on the specific properties of your target oxazole, the scale of your reaction, and the required final purity.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

G cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_methods Purification Methods cluster_end Final Product start Crude Product Mixture (Oxazole + Benzoin) tlc Run TLC Analysis (e.g., 20% EtOAc/Hexane) start->tlc Analyze composition decision_separation Good Separation on TLC? tlc->decision_separation decision_solid Is the Oxazole Product a Solid? recrystallization Attempt Recrystallization decision_solid->recrystallization Yes extraction Consider Acid-Base Extraction decision_solid->extraction No (Product is an oil) decision_separation->decision_solid No (Spots overlap) chromatography Perform Column Chromatography decision_separation->chromatography Yes (Rf Benzoin << Rf Oxazole) recrystallization->chromatography If purity is insufficient pure_product Pure Oxazole Product recrystallization->pure_product If successful chromatography->pure_product extraction->chromatography Follow with chromatography for high purity

Caption: A decision workflow for selecting the optimal purification method.

Troubleshooting Guide 1: Flash Column Chromatography

Flash column chromatography is often the most reliable method for separating benzoin from less polar oxazole products. The polar hydroxyl group of benzoin causes it to adhere strongly to the silica gel stationary phase, while the oxazole travels down the column more quickly.[10]

Q: My oxazole product and benzoin are not separating on the column. What's wrong?

A: This is almost always an issue with your mobile phase (eluent).

  • Causality: If your eluent is too polar (e.g., high percentage of ethyl acetate or methanol), it will compete effectively with your compounds for binding sites on the silica. This causes all compounds, including the polar benzoin, to move quickly up the TLC plate (high Rf values) and elute quickly from the column, resulting in poor separation.

  • Solution:

    • Develop with TLC: Before running a column, always find an appropriate solvent system using Thin-Layer Chromatography (TLC).[10]

    • Target Rf: Aim for a solvent system where the desired oxazole product has an Rf value of approximately 0.3-0.4.[10] In this system, the more polar benzoin should have a much lower Rf, ideally less than 0.1.

    • Start Non-Polar: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point for oxazoles is 10-20% ethyl acetate in hexane.

Protocol: Method Development with TLC
  • Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture, a pure benzoin standard (if available), and a co-spot (crude + benzoin standard) on a silica gel TLC plate.

  • Place the plate in a developing chamber with your chosen eluent (e.g., 10% EtOAc/Hexane).

  • Allow the solvent to ascend the plate.

  • Visualize the separated spots under a UV lamp.[10] Benzoin and many oxazoles are UV active.

  • Adjust the eluent polarity until the oxazole Rf is ~0.3 and is well-separated from the benzoin spot at the baseline.

Caption: Separation of polar benzoin and a less polar oxazole on silica gel.

Troubleshooting Guide 2: Recrystallization

Recrystallization is an excellent technique for purifying solid oxazole products, provided a suitable solvent can be found in which the solubility of benzoin and the oxazole differ significantly.[6]

Q: I performed a recrystallization, but my product is still contaminated with benzoin. Why did it fail?

A: This can happen for two main reasons:

  • Improper Solvent Choice: The ideal solvent should dissolve your oxazole product well at high temperatures but poorly at low temperatures, while benzoin remains soluble (or vice-versa). If both compounds have similar solubility profiles in the chosen solvent, they will co-crystallize.[8]

  • Insufficient Purity of Crude Material: If the crude product contains a very large amount of benzoin impurity, a single recrystallization may not be sufficient to remove it all.

Solution:

  • Systematic Solvent Screening: Test the solubility of your crude mixture in a range of solvents at both room temperature and at their boiling point.[6] See the data table below for guidance.

  • Consider a Two-Solvent System: If a single solvent is not effective, a two-solvent system (one in which the product is soluble, and one in which it is insoluble) can sometimes provide better selectivity.

  • Purity Check: After recrystallization, check the purity via TLC or melting point analysis. If impurities persist, a second recrystallization or subsequent column chromatography may be necessary.[7]

Data Table: Solvent Properties for Separation
SolventPolarity IndexBoiling Point (°C)Suitability for Benzoin Solubility[11][12][13]Comments
Hexane0.169Very LowGood "anti-solvent" for oxazoles. May be used to wash crude solid to remove non-polar impurities.
Toluene2.4111ModerateCan be a good recrystallization solvent for moderately polar compounds.
Ethyl Acetate4.477HighBenzoin is quite soluble.[11] Could be a good choice if your oxazole is much less soluble.
Acetone5.156Very HighBenzoin has maximum solubility in acetone.[11] Unlikely to be a good recrystallization solvent unless the oxazole is nearly insoluble.
Ethanol5.278High (especially when hot)A common solvent for recrystallizing benzoin itself.[7] This may work if your oxazole product is highly soluble in cold ethanol.
Methanol6.665HighSimilar to ethanol; benzoin is quite soluble.[11]
Water10.2100Very LowBenzoin is insoluble. Could be used to precipitate the product if it's soluble in a water-miscible solvent like ethanol.

Troubleshooting Guide 3: Liquid-Liquid Extraction

This technique exploits the weak basicity of the oxazole ring.[3] By washing an organic solution of the crude product with an aqueous acid, the oxazole can be protonated to form a water-soluble salt, while the neutral (weakly acidic) benzoin remains in the organic layer.

Q: I tried an acidic wash, but my product yield is very low. Where did my oxazole go?

A: There are a few possibilities:

  • Incomplete Neutralization: After extracting the oxazole into the aqueous acid layer, you must neutralize this layer with a base (e.g., NaOH, NaHCO₃) to regenerate the neutral, organic-soluble oxazole before you can re-extract it into an organic solvent. If the pH is not sufficiently basic, the oxazole will remain in the aqueous layer as a salt.

  • Emulsion Formation: Vigorous shaking can create an emulsion layer between the organic and aqueous phases, trapping your product.

  • Oxazole Hydrolysis: Some oxazoles can be sensitive to strong acidic conditions and may decompose. This is less common but possible depending on the substituents on your oxazole ring.

Protocol: Acid-Base Extraction Workflow
  • Dissolve: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (1-3 times). The basic oxazole will move to the aqueous layer as a hydrochloride salt. The neutral benzoin will remain in the organic layer.

  • Separate Layers: Separate the organic layer (contains benzoin) from the acidic aqueous layer (contains oxazole salt).

  • Neutralize: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is > 9. The neutral oxazole may precipitate out or form an oily layer.

  • Back-Extract: Extract the now-basic aqueous layer with fresh organic solvent (e.g., DCM) multiple times.

  • Combine & Dry: Combine all the final organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oxazole.[14]

This method is highly effective for removing neutral or acidic impurities from a basic product. The purity of the resulting oxazole is often high, but a final purification by chromatography may be needed for analytical-grade material.[5]

References

  • What are the possible impurities in benzoin and how to remove them? - Blog. (2025). BenchChem.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem. (2025). BenchChem.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis - Benchchem. (2025). BenchChem.
  • troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments - Benchchem. (2025). BenchChem.
  • Process for the synthesis of trisubstituted oxazoles - Google P
  • Recrystallize benzoin if you did not do it the previous - Lab Manual. (n.d.). Unknown Source.
  • Solubility of Benzoin in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures - ResearchG
  • Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography - Benchchem. (2025). BenchChem.
  • Benzoin (CAS 119-53-9) - Chemical & Physical Properties - Cheméo. (n.d.). Cheméo.
  • The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[4][8][15]triazol-1-yl-ethanol Derivatives - PMC. (2026). National Center for Biotechnology Information.

  • Solubility Modelling and Mixing Properties for Benzoin in Different Mono-solvents and Solvent Mixtures at Temperature Range
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Pharmaguideline.
  • Process for the recovery of oxazole - Google P
  • The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[4][8][15]triazol-1-yl-ethanol Derivatives - MDPI. (2026). MDPI.

  • removal of unreacted benzil from reaction mixture - Benchchem. (2025). BenchChem.

Sources

Troubleshooting

Storage conditions to prevent degradation of 2-Chloromethyl-4,5-diphenyl-oxazole

Technical Support Center: 2-Chloromethyl-4,5-diphenyl-oxazole Introduction Welcome to the technical support guide for 2-Chloromethyl-4,5-diphenyl-oxazole. This document is designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloromethyl-4,5-diphenyl-oxazole

Introduction

Welcome to the technical support guide for 2-Chloromethyl-4,5-diphenyl-oxazole. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile synthetic intermediate. 2-Chloromethyl-4,5-diphenyl-oxazole is a highly valuable building block, primarily due to the reactivity of its 2-(chloromethyl) group, which allows for extensive synthetic elaboration.[1] However, this same reactivity makes the compound susceptible to degradation if not stored under optimal conditions. This guide provides detailed, evidence-based answers to frequently asked questions and troubleshooting advice to ensure the long-term stability and integrity of your material, preserving its reactivity for your critical experiments.

Frequently Asked Questions (FAQs) on Optimal Storage

Question 1: What are the primary degradation pathways for 2-Chloromethyl-4,5-diphenyl-oxazole?

Answer: The primary point of instability in 2-Chloromethyl-4,5-diphenyl-oxazole is the chloromethyl group. The carbon atom is electrophilic, making it highly susceptible to nucleophilic attack. The two main degradation pathways are:

  • Hydrolysis: The compound can react with water (moisture) from the atmosphere or residual moisture in solvents. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group, forming 2-Hydroxymethyl-4,5-diphenyl-oxazole. A safety data sheet for a similar halogenated oxadiazole explicitly notes that it "Decomposes in contact with water," highlighting the critical nature of moisture control.[2]

  • Nucleophilic Substitution: Beyond water, any nucleophilic contaminant can lead to degradation. Common laboratory nucleophiles include amines, thiols, alkoxides, and even basic impurities on glassware.[1][3] For example, exposure to trace amines in the storage environment can lead to the formation of unwanted amine adducts.

The oxazole ring itself is generally stable under typical storage conditions.[3] Therefore, preventative measures should focus on protecting the reactive chloromethyl group.

DegradationPathways cluster_0 Reactant cluster_1 Degradants cluster_2 Degradation Products Main 2-Chloromethyl-4,5-diphenyl-oxazole Hydrolysis_Product 2-Hydroxymethyl-4,5-diphenyl-oxazole Main->Hydrolysis_Product Hydrolysis Substitution_Product 2-Substituted-4,5-diphenyl-oxazole Main->Substitution_Product Nucleophilic Substitution H2O Moisture (H2O) H2O->Hydrolysis_Product Nu Other Nucleophiles (Amines, Thiols, etc.) Nu->Substitution_Product

Fig 1. Primary degradation pathways for 2-Chloromethyl-4,5-diphenyl-oxazole.
Question 2: What are the ideal temperature and atmospheric conditions for storage?

Answer: Based on the compound's reactivity and general guidelines for halogenated organic compounds, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of all chemical reactions, including potential degradation pathways. While some related oxazole compounds are stable at room temperature, refrigeration is a best practice for reactive halogenated intermediates.[4][5][6]
Atmosphere Inert Gas (Argon or Nitrogen) & Dry The primary atmospheric threats are moisture and oxygen. Storing under an inert, dry atmosphere minimizes the risk of hydrolysis.[2] It also mitigates potential long-term oxidation, as some oxazole derivatives are known to oxidize.[1] A tightly sealed container inside a desiccator is a viable alternative if inert gas blanketing is not feasible.[7]
Light Protection from Light (Amber/Opaque Vial) UV light can provide the energy to break chemical bonds and initiate radical reactions, leading to decomposition.[8] While specific photostability data for this compound is not available, it is standard practice for complex organic molecules, especially halogenated ones, to be stored in amber glass vials to prevent photodegradation.[8]
Container Borosilicate Glass (Type 1) with PTFE-lined Cap The container must be chemically inert. Glass is an excellent choice.[8] The cap liner is critical; it must provide a hermetic seal and not leach impurities. A Polytetrafluoroethylene (PTFE) liner is ideal due to its extreme chemical resistance. Ensure the container is tightly closed to prevent moisture ingress.[7][9]
Incompatibilities Store away from: Strong Oxidizing Agents, Acids, Bases (especially Amines), and Metals (e.g., Aluminum).The compound is incompatible with strong oxidizing agents.[9] As an electrophile, it will react with bases and nucleophiles.[1] Halogenated alkanes can also react violently with certain metals.[10] Segregate this compound from these chemical classes during storage.
Question 3: I plan to use the compound intermittently over several months. What is the best practice for handling and long-term storage?

Answer: To maintain the integrity of your main stock, it is crucial to avoid repeated warming/cooling cycles and exposure to the laboratory atmosphere.

Recommended Protocol for Aliquoting and Long-Term Storage:

  • Equilibration: Before opening, allow the main container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: If possible, perform all manipulations in a glove box or glove bag under a positive pressure of argon or nitrogen.

  • Aliquoting: Weigh out single-use or weekly-use quantities into smaller, appropriate-sized amber glass vials with PTFE-lined caps. This minimizes the number of times the primary container is opened.

  • Inert Gas Purge: Before sealing each aliquot, flush the vial headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the labeled aliquots and the main container back into refrigerated (2-8°C), dark storage.

Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses common issues encountered by users and provides actionable solutions.

TroubleshootingWorkflow Start Suspected Degradation (e.g., color change, poor reaction yield) Check_Purity Step 1: Purity Analysis (TLC, LC-MS, 1H NMR) Start->Check_Purity Is_Pure Is sample >95% pure? Check_Purity->Is_Pure Proceed Action: Proceed with Experiment Review handling to prevent future issues. Is_Pure->Proceed Yes Identify_Impurity Step 2: Identify Degradant Compare with expected products (e.g., hydrolyzed vs. substituted). Is_Pure->Identify_Impurity No Review_Storage Step 3: Review Storage History Exposed to moisture, heat, light, or chemical contaminants? Identify_Impurity->Review_Storage Repurify Action: Attempt Repurification (Recrystallization or Column Chromatography) Review_Storage->Repurify Is_Successful Purification Successful? Repurify->Is_Successful Discard Action: Discard Material Procure new, verified stock. Is_Successful->Discard No Use_Purified Action: Use Purified Material Immediately Store under optimal conditions. Is_Successful->Use_Purified Yes

Fig 2. Troubleshooting workflow for suspected compound degradation.
Question 4: My reaction is sluggish or failing. How can I confirm if my starting material has degraded?

Answer: A failed reaction is a common indicator of degraded starting material. You should verify the purity of your 2-Chloromethyl-4,5-diphenyl-oxazole before proceeding.

Protocol for Purity Check by Thin-Layer Chromatography (TLC):

  • Prepare Samples: Dissolve a small amount of your stored compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). For comparison, use a sample from a freshly opened vial if available.

  • Select Mobile Phase: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio).

  • Spot and Develop: Spot the samples on a silica gel TLC plate and develop the plate in a chamber saturated with the mobile phase.

  • Visualize: Visualize the plate under a UV lamp (254 nm).

  • Analysis:

    • Pure Compound: A pure sample should show a single, well-defined spot.

    • Degraded Compound: A degraded sample will show multiple spots. The hydrolyzed product (2-Hydroxymethyl-4,5-diphenyl-oxazole) is more polar and will have a lower Rf value (it will travel less distance up the plate) than the parent compound. Other substitution products will have different Rf values depending on their polarity.

For a more definitive analysis, use ¹H NMR spectroscopy or LC-MS to identify the impurities.

Question 5: I suspect my compound was exposed to atmospheric moisture. Can it be salvaged?

Answer: If the exposure was minimal and brief, the degradation may be minor. However, significant exposure will lead to hydrolysis.

  • Assess the Damage: First, run a purity check as described in Question 4.

  • Repurification: If a significant amount of the hydrolyzed product is present but the material is still mostly the desired compound, you may be able to repurify it. Since the hydrolyzed impurity is more polar, purification via flash column chromatography on silica gel is the most effective method. Recrystallization may also be an option if a suitable solvent system can be found.

  • When to Discard: If the analysis shows extensive degradation or multiple unknown impurities, it is best to discard the material. Using a compromised reagent will only lead to failed experiments, ambiguous results, and a loss of valuable time and resources.

References

  • Padwa, A., Ginn, J. D., & McClure, M. S. (2003). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 59(25), 4649-4656. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]

  • Chemistry Stack Exchange. (2019, August 19). Storage of Halogen. [Link]

  • Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet: (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol. [Link]

Sources

Optimization

Minimizing side reactions during the chlorination of methyl oxazoles

Technical Support Center: Chlorination of Methyl Oxazoles Welcome to the technical support center for professionals engaged in the synthesis of chlorinated methyl oxazoles. This guide is designed to provide expert insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of Methyl Oxazoles

Welcome to the technical support center for professionals engaged in the synthesis of chlorinated methyl oxazoles. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the chlorination of these important heterocyclic scaffolds. Our focus is on a deep mechanistic understanding to empower you to minimize side reactions, improve yields, and ensure the integrity of your target molecules.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

The chlorination of methyl oxazoles, while conceptually an electrophilic aromatic substitution, is often complicated by the inherent reactivity of the oxazole ring and its substituents. Below, we address the most prevalent side reactions in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Issue 1: Oxazole Ring-Opening and Degradation

Question: I am attempting to chlorinate my methyl oxazole substrate, but I am observing significant decomposition of my starting material and the formation of multiple unidentifiable byproducts, leading to very low yields. What is causing the ring to open?

Answer: The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions, a vulnerability that can be exacerbated during electrophilic halogenation.[1][2][3] This degradation often proceeds via two primary mechanisms:

  • Harsh Electrophilic Attack: Potent chlorinating agents (e.g., Cl₂) or highly acidic conditions can lead to an aggressive electrophilic attack on the ring's nitrogen or oxygen atoms, initiating a cascade of reactions that results in ring cleavage rather than substitution. Recent studies have shown that electrophilic chlorinating agents can induce selective cleavage of the N-O bond in isoxazoles, a related heterocycle, to form halogenated acyclic compounds.[1][2][4]

  • Acid-Catalyzed Hydrolysis: The generation of HCl as a byproduct of the chlorination reaction can create a strongly acidic environment. This can protonate the oxazole ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to hydrolysis and ring-opening.[5]

Mitigation Strategies:

  • Choice of Chlorinating Agent: Switch to a milder, more controlled source of electrophilic chlorine. N-Chlorosuccinimide (NCS) is often the reagent of choice as it is a solid that is easy to handle and its reactivity can be modulated by the reaction conditions.[6][7][8] Trichloroisocyanuric acid (TCCA) can also be used, sometimes in substoichiometric amounts.[1][4]

  • Solvent Selection: The choice of solvent is critical. Aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are generally preferred over protic solvents. For particularly sensitive substrates, using a non-polar solvent like carbon tetrachloride (CCl₄) can suppress side reactions.[6]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C or even lower and slowly warming to room temperature is a common strategy. This minimizes over-activation and decomposition pathways.[9]

  • Inclusion of a Non-Nucleophilic Base: To scavenge the HCl byproduct, a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate can be added. However, care must be taken as strong bases can also promote ring-opening.[3]

Issue 2: Uncontrolled Side-Chain Chlorination

Question: My primary product is the desired ring-chlorinated methyl oxazole, but I am consistently isolating a significant amount of a byproduct where the methyl group has been chlorinated (e.g., -CH₂Cl or -CHCl₂). How can I prevent this?

Answer: This issue arises from a competing radical-mediated reaction pathway. While the desired reaction is an electrophilic aromatic substitution on the oxazole ring, chlorination of the methyl group proceeds via a free-radical mechanism.[10]

N-Chlorosuccinimide (NCS) is particularly known for its dual reactivity; it can act as a source of electrophilic chlorine (Cl⁺) or a chlorine radical (Cl•), depending on the conditions.[6] The radical pathway is typically initiated by:

  • UV Light: Conducting the reaction in direct sunlight or a well-lit lab can provide the energy needed for the homolytic cleavage of the N-Cl bond.

  • Radical Initiators: Trace impurities or the deliberate addition of radical initiators (like AIBN or benzoyl peroxide) will strongly favor the side-chain chlorination.[11]

  • High Temperatures: Elevated temperatures can also promote radical formation.

Mitigation Strategies:

  • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical initiation.

  • Use High-Purity Reagents: Ensure your solvent and NCS are free from radical-initiating impurities.

  • Avoid Radical Initiators: Do not add any substance known to initiate radical reactions.

  • Add a Radical Scavenger: In cases where side-chain halogenation is particularly problematic, the addition of a radical scavenger like butylated hydroxytoluene (BHT) can suppress this unwanted pathway.[4]

The diagram below illustrates the decision point between the desired electrophilic substitution and the undesired radical side-chain chlorination.

G Start Methyl Oxazole + NCS Conditions Reaction Conditions (Solvent, Temp, Light) Start->Conditions Electrophilic_Pathway Electrophilic Pathway (Polar Solvent, Dark) Conditions->Electrophilic_Pathway  Favors Cl⁺ Radical_Pathway Radical Pathway (Non-polar Solvent, UV Light) Conditions->Radical_Pathway  Favors Cl• Ring_Chlorination Desired Product: Ring-Chlorinated Oxazole Electrophilic_Pathway->Ring_Chlorination Side_Chain_Chlorination Side Product: Side-Chain Chlorinated Oxazole Radical_Pathway->Side_Chain_Chlorination

Caption: Competing mechanisms in the chlorination of methyl oxazoles with NCS.

Issue 3: Poor or Incorrect Regioselectivity

Question: The chlorination is working, but I am getting a mixture of isomers (e.g., 4-chloro and 5-chloro derivatives) or the chlorine is adding to the wrong position on the oxazole ring. How can I control the regioselectivity?

Answer: The regiochemical outcome of electrophilic substitution on the oxazole ring is governed by the electronic properties of the ring and its substituents. The oxazole ring itself is electron-deficient, and substitution patterns are not always intuitive.[12] Generally, electrophilic substitution occurs at the C5 position, unless it is blocked or strongly deactivated.[12] A methyl group, being electron-donating, will further activate the ring.

Factors Influencing Regioselectivity:

  • Steric Hindrance: A bulky substituent adjacent to a potential chlorination site can sterically hinder the approach of the chlorinating agent, directing it to a less hindered position.

  • Electronic Effects: The position of the methyl group (e.g., 2-methyl vs. 4-methyl) significantly influences the electron density at the C4 and C5 positions, thereby directing the incoming electrophile.

  • Reaction Conditions: The choice of chlorinating agent and solvent can sometimes alter the regiochemical outcome. For instance, bulkier chlorinating agents may favor the less sterically crowded position.

Mitigation Strategies:

  • Directed Metalation: For absolute control, consider a directed metalation-halogenation sequence. This involves deprotonating a specific carbon on the oxazole ring with a strong base (e.g., LDA or n-BuLi) at low temperatures (-78 °C), followed by quenching with an electrophilic chlorine source (like hexachloroethane).[13][14] This method requires careful optimization to avoid ring-opening by the strong base.[3][15]

  • Catalyst Control: In some heterocyclic systems, transition metal catalysts (e.g., Ru or Rh) can be used to direct halogenation to a specific C-H bond, although this is highly substrate-dependent.[16]

Use this decision tree to diagnose and solve common issues during your experiment.

G Start Low Yield or Mixture of Products Check_SM Analyze Crude Reaction: Starting Material (SM) Remaining? Start->Check_SM Yes Check_Products Analyze Crude Reaction: Identify Byproducts (MS, NMR) Start->Check_Products No Check_SM->Check_Products No, <20% SM Increase_Temp Action: Increase Temp/Time or use Activator (e.g., Acid Catalyst) Check_SM->Increase_Temp Yes, >20% SM Ring_Opened Byproduct: Acyclic Fragments (Ring Opening) Check_Products->Ring_Opened Side_Chain_Cl Byproduct: Side-Chain Cl (Radical Reaction) Check_Products->Side_Chain_Cl Isomers Byproduct: Regioisomers Check_Products->Isomers Success Target Product Optimized Increase_Temp->Success Action_Ring_Opened Action: Use Milder Agent (NCS), Lower Temp, Aprotic Solvent Ring_Opened->Action_Ring_Opened Action_Side_Chain_Cl Action: Exclude Light, Add Radical Scavenger (BHT) Side_Chain_Cl->Action_Side_Chain_Cl Action_Isomers Action: Modify Directing Groups or Use Directed Metalation Isomers->Action_Isomers Action_Ring_Opened->Success Action_Side_Chain_Cl->Success Action_Isomers->Success

Caption: A decision-tree workflow for troubleshooting methyl oxazole chlorination.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is generally the best starting point for methyl oxazoles? A1: N-Chlorosuccinimide (NCS) is highly recommended as the best starting point.[6][7][8] It is a stable, crystalline solid that is safer and easier to handle than chlorine gas or sulfuryl chloride. Its reactivity is well-documented and can be tuned by adjusting solvents and temperature, allowing you to balance reactivity with the prevention of side reactions like ring-opening.[1][4]

Q2: How should I monitor the progress of my reaction to minimize byproduct formation? A2: Thin-layer chromatography (TLC) is a quick and effective method for real-time monitoring. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, major product spot indicates progress. For more detailed analysis, taking aliquots for Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[17] This allows you to not only track the consumption of starting material but also to detect the formation of byproducts by their mass, helping you to stop the reaction at the optimal time before byproduct formation becomes significant.

Q3: My reaction is clean but very slow or stalls completely. What can I do? A3: If the reaction is not proceeding, and you have already confirmed the integrity of your reagents, you can try the following:

  • Gentle Heating: Slowly increase the temperature (e.g., from room temperature to 40-50 °C) and monitor closely by TLC.

  • Add an Acid Catalyst: For less reactive substrates, adding a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can enhance the electrophilicity of the chlorinating agent.[6][18] However, be cautious, as excess acid can promote ring degradation.[3]

  • Change Solvent: Switching to a more polar solvent like acetonitrile or glacial acetic acid can sometimes accelerate electrophilic chlorinations.[18]

Data Summary & Recommended Protocol

Table 1: Comparison of Chlorination Conditions for a Model Substrate (2,4-Dimethyl-1,3-oxazole)
Chlorinating AgentEquivalentsSolventTemperature (°C)Typical YieldCommon Side Reactions Observed
NCS 1.05MeCN25Good-ExcellentMinimal if run in dark. Potential for side-chain chlorination with light.[4][6]
TCCA 0.40MeCN25GoodGenerally clean, but can be more aggressive than NCS.[1][4]
SO₂Cl₂ 1.1DCM0 to 25Moderate-GoodCan generate significant HCl, leading to potential ring-opening.[19]
Cl₂ (gas) 1.1CCl₄0VariableDifficult to control stoichiometry; high risk of over-chlorination and ring-opening.

Note: Data is compiled from general principles and analogous reactions. Yields are highly substrate-dependent and require empirical optimization.

Experimental Protocol: Selective Chlorination of a Methyl Oxazole using NCS

This protocol provides a robust starting point for the selective chlorination at an available ring position, minimizing side reactions.

  • Reaction Setup: To a round-bottom flask wrapped in aluminum foil, add the methyl oxazole substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (to make a 0.1 to 0.5 M solution). Stir the mixture under an inert atmosphere (N₂ or Argon) until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 5-10 minutes. Adding the reagent in portions helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress every 1-2 hours using TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired chlorinated methyl oxazole.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring. 18

  • Benchchem. dealing with regio- and stereoselectivity in 3-Chloro-1,2-oxazole reactions. 9

  • J Am Chem Soc. 2003 Jun 18;125(24):7307-12. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test.

  • Chemistry. 2025 Jul 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.

  • PubMed. 2025 Jul 22. Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.

  • PMC. 2025 Jul 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.

  • Heterocycles. 1993, 35(2), 1458. NEW CHEMISTRY OF OXAZOLES.

  • Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions. 3

  • Org Lett. 2013 Dec 20;15(24):6162-5. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn.

  • Benchchem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. 6

  • Benchchem. minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. 17

  • Wikipedia. Oxazole.

  • Benchchem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. 5

  • Bentham Science. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.

  • Scilit. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

  • ResearchGate. Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles.

  • PMC. Methodology for the Synthesis of Substituted 1,3-Oxazoles.

  • ORCA - Cardiff University. para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s.

  • Google Patents. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Oxazole Synthesis

Introduction: The Scaffold Challenge Oxazoles are not merely structural connectors; they are privileged pharmacophores found in kinase inhibitors (e.g., Sorafenib analogues) and complex natural products (Diazonamides). A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Challenge

Oxazoles are not merely structural connectors; they are privileged pharmacophores found in kinase inhibitors (e.g., Sorafenib analogues) and complex natural products (Diazonamides).

As a process chemist or medicinal chemist, your choice of catalyst dictates the success of the ring closure. The "classic" methods often fail when applied to highly functionalized intermediates due to harsh acidic conditions or poor regiocontrol.

This guide moves beyond textbook definitions to address the causality of failure and provides self-validating protocols for three distinct mechanistic pathways:

  • Cyclodehydration (Robinson-Gabriel)[1][2][3][4]

  • Alkyne Activation (Gold Catalysis)

  • Oxidative Functionalization (Copper Catalysis)

Decision Matrix: Which Pathway Fits Your Substrate?

Before selecting a catalyst, map your precursor to the correct logic flow.

OxazoleDecisionTree Start Start: Identify Precursor Acylamino 2-Acylamino Ketone (Peptide-like) Start->Acylamino Propargyl Propargylic Amide (Alkyne-based) Start->Propargyl Enamide Enamide / Vinyl Halide (C-H Activation) Start->Enamide Aldehyde Aldehyde + TosMIC (Van Leusen) Start->Aldehyde RG_Classic Substrate Robust? Use POCl3 or H2SO4 Acylamino->RG_Classic Stable RG_Mild Acid Sensitive? Use Burgess Reagent (Wipf Protocol) Acylamino->RG_Mild Labile Au_Cat Au(I) or Au(III) (Hashmi Protocol) Propargyl->Au_Cat Cycloisomerization Cu_Ox Cu(II) + Oxidant (Buchwald Protocol) Enamide->Cu_Ox Oxidative Cyclization

Figure 1: Strategic decision tree for selecting the oxazole synthesis pathway based on available precursors.

Module 1: The Robinson-Gabriel Paradigm (Cyclodehydration)

The Issue: Classical Robinson-Gabriel synthesis uses dehydrating acids (H₂SO₄, POCl₃, SOCl₂). While effective for simple substrates, these reagents often cause charring or epimerization of chiral centers in peptide-derived substrates.

The Solution: The Wipf Modification using the Burgess Reagent.[1]

Technical Deep Dive

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) allows cyclodehydration under neutral conditions at lower temperatures. It activates the amide oxygen via sulfamoylation, creating a leaving group that facilitates intramolecular attack by the ketone oxygen.

Protocol: Wipf Modification
  • Substrate:

    
    -keto amide or 2-acylamino ketone.
    
  • Reagent: Burgess Reagent (2.0 - 3.0 equiv).

  • Solvent: THF (Anhydrous).

  • Conditions: Microwave irradiation (preferred) or Reflux.[5]

Step-by-Step:

  • Dissolve the 2-acylamino ketone (0.5 mmol) in anhydrous THF (5 mL) under Argon.

  • Add Burgess reagent (1.5 mmol, 3.0 equiv) in one portion.

  • Critical Step: Heat to 70°C. Monitor via TLC. If conversion stalls, add a second portion of reagent.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. The byproduct is water-soluble, simplifying purification.

Troubleshooting FAQ:

Q: My yield is low and I see unreacted starting material. A: The Burgess reagent is moisture-sensitive. Ensure your THF is freshly distilled or from a molecular sieve column.[5] Old reagent bottles often hydrolyze; check the reagent quality (should be a white/pale yellow solid, not sticky).

Module 2: Transition Metal Catalysis (Alkyne Activation)

The Issue: Synthesizing trisubstituted oxazoles via condensation often requires harsh conditions. The Solution: Gold(III)-catalyzed cycloisomerization of propargylic amides. This is an atom-economical 5-exo-dig cyclization.

Mechanistic Insight

Gold acts as a


-acid, activating the alkyne triple bond. The amide oxygen attacks the activated alkyne, forming a vinyl-gold intermediate. Protodeauration releases the oxazole and regenerates the catalyst.

GoldCycle Precursor Propargylic Amide Coordination Au-Alkyne π-Complex Precursor->Coordination + AuCl3 Cyclization 5-exo-dig Attack (Vinyl-Au Intermediate) Coordination->Cyclization Intramolecular O-Attack Protodeauration Protodeauration (-Au+) Cyclization->Protodeauration + H+ Protodeauration->Coordination Regenerate Catalyst Product Oxazole Product Protodeauration->Product

Figure 2: Catalytic cycle for the Au(III)-mediated synthesis of oxazoles from propargylic amides.

Protocol: Hashmi Gold Catalysis
  • Catalyst: AuCl₃ (5 mol%) or Au(PPh₃)Cl / AgOTf.

  • Solvent: DCM or MeCN (anhydrous).

  • Temperature: Room Temperature.

Step-by-Step:

  • Dissolve propargylic amide in DCM (0.1 M).

  • Add AuCl₃ (5 mol%). The solution typically turns yellow/orange.

  • Stir at RT for 1–2 hours.

  • Validation: Reaction is usually quantitative. Evaporate solvent and filter through a short silica plug to remove gold salts.

Troubleshooting FAQ:

Q: The reaction turns black and yield is poor. A: This indicates reduction of Au(III) to colloidal Gold(0). This happens if the solvent contains amine impurities or if the reaction is left too long. Use Au(I) catalysts like [Au(PPh₃)]SbF₆ for higher stability.

Module 3: Oxidative Cyclization (C-H Functionalization)

The Issue: You have an enamide or vinyl halide and want to close the ring without pre-functionalizing the other position. The Solution: Copper(II)-catalyzed oxidative cyclization (Buchwald Protocol).

Protocol
  • Substrate: Enamides (formed from vinyl halides + amides).[6]

  • Catalyst: CuBr₂ (20 mol%).

  • Oxidant: K₂S₂O₈ (Potassium Persulfate) - 1.5 equiv.[7]

  • Ligand: Ethyl nicotinate (optional, improves turnover).[8]

  • Solvent: MeCN.

Key Advantage: This method operates at Room Temperature and tolerates aryl, vinyl, and alkyl substituents, complementing the harsher iodine-mediated cyclizations.[6][8][9][10]

Comparative Data & Troubleshooting Matrix

FeatureRobinson-Gabriel (POCl₃)Robinson-Gabriel (Burgess)Gold Catalysis (AuCl₃)Oxidative (Cu/K₂S₂O₈)
Substrate 2-Acylamino ketone2-Acylamino ketonePropargylic AmideEnamide
Conditions Harsh Acid, HeatNeutral, Mild HeatNeutral, RTOxidative, RT
Tolerance Poor (Acid sensitive groups fail)Excellent (Boc, Fmoc stable)ExcellentGood
Main Failure Charring / EliminationHydrolysis of reagentCatalyst reductionIncomplete oxidation
Scale-up Difficult (Exothermic)Moderate (Reagent cost)Good (Low loading)Good
Common FAQ

Q: I am using the Van Leusen (TosMIC) method, but I'm getting a nitrile byproduct. A: This is a classic failure mode. The intermediate oxazoline must eliminate p-toluenesulfinic acid (TosH). If the base is too weak or the alcohol quench is omitted, the ring opens to the nitrile.

  • Fix: Ensure you use K₂CO₃ in MeOH . The protic solvent is necessary to drive the equilibrium.

Q: In Gold catalysis, can I use AuCl instead of AuCl₃? A: AuCl is unstable. You must use a stabilized Au(I) source like Au(PPh₃)Cl activated by a silver salt (AgOTf or AgSbF₆ ) to generate the active cationic species in situ.

References

  • Robinson-Gabriel (Burgess Reagent): Wipf, P.; Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles." J. Org.[5][8][10][11] Chem.1993 , 58, 3604–3606. Link

  • Gold Catalysis (Discovery): Hashmi, A. S. K.; Weyrauch, J. P.; Frey, W.; Bats, J. W. "Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides." Org.[5][8][10] Lett.2004 , 6, 4391–4394. Link

  • Gold Catalysis (Mechanism/Radical): An, H.; Mai, S.; Xuan, Q.; Zhou, Y.; Song, Q. "Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides."[11] J. Org.[5][8][10][11] Chem.2019 , 84, 401–408.[11] Link

  • Copper Oxidative Cyclization: Cheung, C. W.; Buchwald, S. L.[8] "Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles." J. Org.[5][8][10][11] Chem.2012 , 77, 7526–7537.[8] Link

  • Van Leusen Review: Sisko, J.; Mellinger, M. "A One-Pot Synthesis of Oxazoles." Pure Appl.[5] Chem.2002 , 74, 1349. Link

Sources

Reference Data & Comparative Studies

Validation

2-Chloromethyl-4,5-diphenyl-oxazole: Comprehensive NMR Interpretation &amp; Comparison Guide

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: Structural elucidation via 1H/13C NMR, impurity profiling, and comparative spectral...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: Structural elucidation via 1H/13C NMR, impurity profiling, and comparative spectral analysis.

Executive Summary & Application Context

2-Chloromethyl-4,5-diphenyl-oxazole is a critical heterocyclic intermediate used primarily as a "warhead" for functionalizing the 2-position of the oxazole scaffold. Unlike its inert analog, 2-methyl-4,5-diphenyloxazole , the chloromethyl derivative possesses a highly reactive electrophilic center, making it indispensable for synthesizing fluorescent sensors, peptidomimetics, and bioactive oxazole derivatives.

This guide provides a definitive interpretation of its NMR spectra, distinguishing it from common synthetic precursors (Benzoin) and structural analogs. The core validation metric relies on the diagnostic downfield shift of the C2-substituent induced by the electronegative chlorine atom.

Synthesis Context & Impurity Profiling

To accurately interpret the NMR, one must understand the "spectral noise" introduced by the synthesis. The most common route involves the cyclocondensation of benzoin with chloroacetonitrile (or chloroacetyl chloride) under acidic conditions.

synthesis-flow-diagram

SynthesisFlow Benzoin Precursor: Benzoin (Ar-CH(OH)-C(O)-Ar) Intermediate Intermediate: Hydroxy-amide Benzoin->Intermediate + ClCH2CN (Acid Cat.) Reagent Reagent: Chloroacetonitrile Reagent->Intermediate Product Target: 2-Chloromethyl- 4,5-diphenyl-oxazole Intermediate->Product - H2O (Cyclization) SideProduct Impurity: Unreacted Benzoin (Trace) Intermediate->SideProduct Incomplete Conversion

Figure 1: Synthetic pathway highlighting the origin of potential impurities.

Critical Impurity Signals to Watch:

  • Benzoin: Look for the methine proton (-CH -OH) at ~5.9 ppm (d) and the hydroxyl proton at ~4.5 ppm (d).

  • 2-Methyl Analog: If using acetyl chloride contaminated reagents, look for a singlet at 2.51 ppm .

1H NMR Interpretation

The proton spectrum of 2-chloromethyl-4,5-diphenyl-oxazole is characterized by a clean separation between the aromatic backbone and the aliphatic "diagnostic handle."

Experimental Parameters (Recommended)
  • Solvent: CDCl₃ (Chloroform-d)

  • Frequency: 400 MHz or higher

  • Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

Spectral Assignment Table
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
H-a (Diagnostic) 4.65 – 4.72 Singlet (s) 2H -CH₂-Cl (Methylene)
H-b (Aromatic)7.65 – 7.75Multiplet (m)4HOrtho-protons (Ph rings)
H-c (Aromatic)7.35 – 7.50Multiplet (m)6HMeta/Para-protons (Ph rings)
Comparative Analysis: The "Chlorine Effect"

The substitution of a hydrogen atom with chlorine (transitioning from methyl to chloromethyl) causes a significant downfield shift due to the inductive effect (-I) of the halogen.

  • 2-Methyl-4,5-diphenyloxazole: Methyl singlet appears at 2.51 ppm .

  • 2-Chloromethyl-4,5-diphenyl-oxazole: Chloromethyl singlet appears at 4.68 ppm .

  • Shift Difference (Δδ): +2.17 ppm . This large shift is the primary "Go/No-Go" confirmation of successful functionalization.

13C NMR Interpretation

The carbon spectrum provides confirmation of the oxazole ring formation and the integrity of the chloromethyl group.

Spectral Assignment Table
Carbon EnvironmentChemical Shift (δ, ppm)TypeNotes
C-2 (Oxazole) 158.0 – 160.0 Quaternary (Cq)Characteristic of 2-substituted oxazoles.
C-a (Diagnostic) 37.0 – 40.0 Secondary (CH₂)-CH₂Cl . Distinct from -CH₃ (~13.7 ppm).
C-5 (Oxazole)~146.0Quaternary (Cq)Attached to Oxygen; deshielded.
C-4 (Oxazole)~133.0Quaternary (Cq)Attached to Nitrogen.
Ph-C (Ipso)129.0 – 131.0Quaternary (Cq)Bridgehead carbons of phenyl rings.
Ph-C (Ar)126.0 – 129.0Tertiary (CH)Typical aromatic signals.
structural-diagram

Figure 2: Structural map correlating chemical shifts to specific moieties.

Comparative Performance Guide

This section objectively compares the spectral signature of the target product against its closest analogs and precursors to aid in rapid identification.

FeatureTarget: 2-Chloromethyl Analog: 2-Methyl Precursor: Benzoin
Key Aliphatic 1H Signal 4.68 ppm (s) 2.51 ppm (s)5.95 ppm (s/d)
Key Aliphatic 13C Signal ~38.0 ppm 13.7 ppm76.0 ppm (CH-OH)
Aromatic Region Complex MultipletComplex MultipletDistinct (Asymmetric)
Solubility (CDCl₃) HighHighModerate
Application Electrophile (Warhead)Inert / StandardStarting Material

Technical Insight: If your spectrum shows a peak at 13.7 ppm in the 13C NMR, your chlorination failed, and you have isolated the methyl-oxazole derivative (likely due to reduction or incorrect starting material). If you see a peak at 190-200 ppm (Carbonyl), you likely have unreacted benzil or benzoin oxidation products.

Experimental Protocol for Validation

To reproduce the data cited above, follow this standard characterization workflow:

  • Sample Prep: Dissolve ~10 mg of the isolated solid in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KCl/NaCl from synthesis).

  • Acquisition (1H):

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay: 1.0 s.

  • Acquisition (13C):

    • Scans: 512 - 1024 (Quaternary carbons C2, C4, C5 require higher S/N).

    • Pulse: Proton-decoupled (CPD).

  • Processing:

    • Calibrate residual CHCl₃ to 7.26 ppm (1H) and 77.16 ppm (13C).

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve aromatic multiplets.

References

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (Provides base data for 2-methyl-4,5-diphenyloxazole).

  • BenchChem. 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole Spectral Data. (Confirms chloromethyl shift range at ~4.7 ppm).[1][2]

  • National Institutes of Health (PMC). Synthesis of Indole-based Thiazoles and Oxazoles. (Validates alpha-chloromethyl proton shifts in azole systems).

  • PubChem. 2-Methyl-4,5-diphenyloxazole Compound Summary. (Reference for non-chlorinated analog).

  • University of Illinois. NMR Chemical Shifts of Common Solvents and Impurities. (Standard for calibration).

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 2-Chloromethyl-4,5-diphenyl-oxazole

This guide outlines a robust, stability-indicating HPLC method development strategy for 2-Chloromethyl-4,5-diphenyl-oxazole (CMDPO) . As a reactive alkylating intermediate (commonly used in the synthesis of NSAIDs like O...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, stability-indicating HPLC method development strategy for 2-Chloromethyl-4,5-diphenyl-oxazole (CMDPO) .

As a reactive alkylating intermediate (commonly used in the synthesis of NSAIDs like Oxaprozin), CMDPO presents unique analytical challenges—specifically its susceptibility to hydrolysis and solvolysis. This guide moves beyond generic protocols to address the specific chemical behavior of the chloromethyl moiety.

Executive Summary & Compound Analysis

Target Compound: 2-Chloromethyl-4,5-diphenyl-oxazole (CMDPO) CAS: 5366-41-6 Critical Attribute: High reactivity of the C2-chloromethyl group. Analytical Challenge: The chloromethyl group is an electrophile. In the presence of protic solvents (methanol, water) or nucleophilic buffers, it can degrade into 2-Hydroxymethyl-4,5-diphenyl-oxazole (hydrolysis) or 2-Methoxymethyl-4,5-diphenyl-oxazole (solvolysis artifact).

Comparison Verdict:

  • Recommended: Reversed-Phase HPLC (ACN/Water) with rapid gradient and aprotic sample diluents.

  • Alternative (Not Recommended): GC-MS (Risk of thermal dehydrohalogenation) or Methanol-based RP-HPLC (Artifact formation).

Method Development Strategy (The "Why")

Pillar 1: Solvents & Stability (The "Don't Use Methanol" Rule)

Most generic HPLC methods start with Methanol (MeOH). For CMDPO, this is a critical error. The chloromethyl group can undergo SN1 or SN2 substitution with methanol, creating a false impurity peak (the methyl ether).

  • Decision: Use Acetonitrile (ACN) exclusively for the organic modifier and sample diluent.

Pillar 2: pH Control

The oxazole ring is relatively stable, but the chloromethyl side chain is susceptible to hydrolysis at extreme pH.

  • Decision: A mildly acidic pH (2.5 – 3.5) suppresses the ionization of silanols on the column (reducing tailing for the nitrogenous oxazole ring) while minimizing the rate of hydrolysis compared to alkaline conditions.

Pillar 3: Detection Wavelength

The 4,5-diphenyl substitution provides strong UV absorption.

  • Decision: 254 nm is the optimal balance for sensitivity and solvent cutoff.

Comparative Analysis: HPLC vs. Alternatives

The following table compares the proposed Optimized HPLC method against a standard GC method and a generic "Start-up" HPLC method.

FeatureMethod A: Optimized RP-HPLC (Recommended) Method B: GC-FID/MS Method C: Generic MeOH HPLC
Stationary Phase C18 (End-capped, Base Deactivated)5% Phenyl PolysiloxaneStandard C18
Mobile Phase ACN / 0.1% H3PO4 (aq)Helium Carrier GasMeOH / Water
Sample Diluent 100% Acetonitrile DichloromethaneMethanol
Artifact Risk Low (Hydrolysis minimized)High (Thermal degradation)High (Solvolysis to methyl ether)
Run Time 12-15 min20-30 min15-20 min
Suitability Purity & Stability Analysis Identification onlyUnsuitable

Experimental Protocols

Protocol A: Optimized Stability-Indicating HPLC Method

Objective: Quantify CMDPO purity and detect the hydrolysis impurity (2-Hydroxymethyl-4,5-diphenyl-oxazole).

1. Instrumentation:

  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (Phenomenex Kinetex).

    • Why: The 3.5 µm particle size offers higher resolution than 5 µm without the backpressure of UHPLC.

2. Reagents:

  • Acetonitrile (HPLC Grade)[1][2]

  • Water (Milli-Q / HPLC Grade)

  • Phosphoric Acid (85%)[3]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temp: 30°C (Controlled to prevent hydrolysis acceleration)

  • Injection Volume: 5 - 10 µL

  • Detection: 254 nm (Reference 360 nm)

4. Gradient Program:

Time (min)% Mobile Phase B (ACN)Comment
0.050Initial equilibration
8.090Elute CMDPO & hydrophobic dimers
10.090Wash
10.150Re-equilibrate
14.050End of Run

5. Sample Preparation (Crucial Step):

  • Diluent: 100% Acetonitrile (Do NOT use water or methanol in the diluent).

  • Preparation: Weigh 10 mg CMDPO into a 10 mL volumetric flask. Dissolve and make up to volume with ACN.

  • Note: Inject immediately. Although stable in ACN, trace moisture can cause slow hydrolysis over 24+ hours.

Protocol B: System Suitability & Validation Criteria

To ensure the method is trustworthy (Self-Validating System):

  • Resolution (Rs): Rs > 2.0 between CMDPO and the Hydrolysis Impurity (Hydroxymethyl-analog).

    • How to generate the impurity marker: Intentionally degrade a small sample of CMDPO by adding 50% water/MeOH and heating at 60°C for 1 hour. Inject this to identify the impurity retention time (it will elute earlier than CMDPO due to increased polarity).

  • Tailing Factor: T < 1.5 for the main peak.

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Visualizations

Diagram 1: Impurity Pathways & Method Logic

This diagram illustrates the chemical degradation pathways that the method must detect and avoid creating.

G cluster_0 Method Design Control CMDPO CMDPO (Target Analyte) Rt ~8.5 min Hydrolysis Impurity A (Hydroxymethyl-analog) Rt ~4.2 min CMDPO->Hydrolysis Degradation in aqueous mobile phase Methoxy Impurity B (Methyl Ether Artifact) Rt ~6.5 min CMDPO->Methoxy Avoid: Methanol Diluent Dimer Dimer Impurity (Coupling Product) Rt ~11.0 min CMDPO->Dimer Synthesis Side-Reaction Water + H2O / Acid (Hydrolysis) Methanol + Methanol (Solvolysis) Heat + Heat/Base

Caption: Degradation pathways of CMDPO. The method uses ACN to prevent the formation of Impurity B and separates Impurity A (Hydrolysis).

Diagram 2: Method Development Decision Tree

A logical flow for troubleshooting and optimizing the separation.

DecisionTree Start Start Method Development CMDPO SolventCheck Check Solubility/Stability Is it stable in MeOH? Start->SolventCheck UseACN NO: Use ACN as Diluent & Mobile Phase B SolventCheck->UseACN Reactive -CH2Cl UseMeOH YES: Use MeOH (Cheaper) SolventCheck->UseMeOH Stable ColumnSelect Column Selection Hydrophobic Analyte UseACN->ColumnSelect C18 C18 (USP L1) Standard Choice ColumnSelect->C18 PeakShape Check Peak Shape C18->PeakShape Tailing Tailing > 1.5? PeakShape->Tailing AddBuffer Add 0.1% H3PO4 or Formic Acid (Suppress Silanols) Tailing->AddBuffer Yes (Basic N) GoodShape Proceed to Validation Tailing->GoodShape No AddBuffer->GoodShape

Caption: Decision matrix for optimizing the CMDPO method, highlighting the critical solvent choice.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
New peak appears at ~4 min Hydrolysis of CMDPO in the autosampler.Ensure sample diluent is 100% ACN. Limit autosampler time to <4 hours or cool to 4°C.
Peak splitting Sample solvent too strong (100% ACN) vs. initial mobile phase (50% Water).Reduce injection volume to <5 µL or add 10% water to diluent immediately before injection (if stability allows).
Retention time drift pH fluctuation in Mobile Phase A.Use buffered phosphate (pH 2.5) instead of simple acid water if drift persists.

References

  • BenchChem. An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.[6] (Analogous chemistry for chloromethyl derivatives). Link

  • National Institute of Standards and Technology (NIST). Oxazole, 2,5-diphenyl- (PPO) Spectra and Properties. (Base scaffold spectral data). Link

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of oxazole propanoic acid derivatives. (Methodology basis for oxazole ring separation). Link

  • PubChem. 2-Chloromethyl-4,5-diphenyloxazole Compound Summary.Link

Sources

Comparative

A Comparative Guide to the Fluorescence Intensity of PPO vs. 2-Chloromethyl-4,5-diphenyl-oxazole

For researchers and scientists in drug development and materials science, the selection of appropriate fluorescent probes is paramount. The oxazole scaffold is a cornerstone in the design of many such probes, valued for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development and materials science, the selection of appropriate fluorescent probes is paramount. The oxazole scaffold is a cornerstone in the design of many such probes, valued for its robust photophysical properties. This guide provides an in-depth comparison of the well-characterized scintillator, 2,5-Diphenyloxazole (PPO), and its derivative, 2-Chloromethyl-4,5-diphenyl-oxazole. While PPO is extensively studied, its chloromethylated counterpart is primarily recognized for its synthetic utility. This guide will therefore not only compare their known fluorescence properties but also provide the experimental framework for a direct, quantitative comparison.

Introduction to the Fluorophores

2,5-Diphenyloxazole (PPO) is a highly efficient and widely utilized organic scintillator. Its primary application lies in the detection of ionizing radiation, where it converts the energy of incident particles into detectable light.[1][2] PPO is known for its high fluorescence quantum yield and rapid decay time, making it a benchmark fluorophore in many fields.[2]

2-Chloromethyl-4,5-diphenyl-oxazole is a derivative of PPO that incorporates a reactive chloromethyl group at the 2-position of the oxazole ring. This functional group makes it a valuable intermediate in organic synthesis, allowing for its covalent attachment to other molecules.[3] While its synthetic applications are well-documented, a detailed characterization of its photophysical properties, particularly its fluorescence intensity relative to PPO, is less prevalent in the literature.

Structural and Photophysical Properties

A direct comparison of the intrinsic fluorescence intensity requires an examination of their fundamental photophysical parameters.

Property2,5-Diphenyloxazole (PPO)2-Chloromethyl-4,5-diphenyl-oxazole
Chemical Structure Two phenyl groups attached to an oxazole ring.A chloromethyl group and two phenyl groups on an oxazole ring.
Excitation Max (λex) ~303 nm in cyclohexane[1][4]Expected to be similar to PPO, with potential minor shifts.
Emission Max (λem) ~375 nm[4]Expected to be in a similar range to PPO.
Quantum Yield (ΦF) High, approaching 1.0 in some solvents.[5][6]Not widely reported; expected to be influenced by the chloromethyl group.
Molar Extinction Coefficient (ε) High, in the range of 35,700 cm⁻¹/M at 302.8 nm in cyclohexane.[5]Not widely reported.

The introduction of a chloromethyl group onto the oxazole core can potentially influence the fluorescence intensity through several mechanisms. The electron-withdrawing nature of the chlorine atom may alter the electronic distribution within the molecule, which could affect both the absorption and emission characteristics. Furthermore, the presence of a heavy atom like chlorine can sometimes lead to increased intersystem crossing, a non-radiative decay pathway that competes with fluorescence and can reduce the quantum yield.

Experimental Workflow for Comparative Analysis

To provide a definitive comparison of the fluorescence intensity of PPO and 2-Chloromethyl-4,5-diphenyl-oxazole, a rigorous experimental protocol is essential. The following outlines a standardized workflow for determining their relative fluorescence quantum yields.

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions of PPO and Test Compound B Prepare a Series of Dilutions (Absorbance < 0.1) A->B E Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->E C Select a Suitable Reference Standard D Prepare Dilutions of Reference Standard C->D D->E F Measure Fluorescence Emission Spectra (Fluorometer) E->F G Integrate Emission Spectra F->G H Plot Integrated Fluorescence vs. Absorbance G->H I Calculate Slopes of Linear Fits H->I J Calculate Relative Quantum Yield I->J

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Detailed Experimental Protocol

This protocol outlines the steps for a comparative analysis of fluorescence intensity through the determination of the relative fluorescence quantum yield.

1. Materials and Instrumentation:

  • Fluorophores: High-purity 2,5-Diphenyloxazole (PPO) and 2-Chloromethyl-4,5-diphenyl-oxazole.

  • Reference Standard: A well-characterized fluorophore with a known quantum yield in the desired solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.546).

  • Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable (e.g., cyclohexane, ethanol, or dioxane).

  • Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrometer.

2. Solution Preparation:

  • Prepare stock solutions of PPO, 2-Chloromethyl-4,5-diphenyl-oxazole, and the reference standard in the chosen solvent.

  • From the stock solutions, prepare a series of dilutions for each compound. It is crucial that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.[6]

3. Spectroscopic Measurements:

  • Absorbance Spectra: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all diluted solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Spectra: Using the fluorescence spectrometer, record the emission spectra of all diluted solutions. The excitation wavelength should be the same for both the sample and the reference standard.

4. Data Analysis and Calculation:

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For each compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate Slopes: Perform a linear regression for each data set to obtain the slope of the line.

  • Calculate Relative Quantum Yield (Φ_F(x)) : Use the following equation:

    Φ_F(x) = Φ_F(st) * (m_x / m_st) * (n_x² / n_st²)

    Where:

    • Φ_F(st) is the quantum yield of the standard.

    • m_x and m_st are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_x and n_st are the refractive indices of the sample and standard solutions (if the solvents are different).

Expected Outcomes and Interpretation

Based on the principles of fluorescence, several outcomes are possible:

  • Similar Fluorescence Intensity: If the chloromethyl group has a negligible effect on the electronic structure and non-radiative decay pathways, the fluorescence intensity and quantum yield of 2-Chloromethyl-4,5-diphenyl-oxazole will be comparable to that of PPO.

  • Decreased Fluorescence Intensity: If the chloromethyl group promotes non-radiative decay processes such as intersystem crossing (due to the heavy atom effect) or alters the electronic structure in a way that disfavors emission, a lower fluorescence intensity and quantum yield would be observed.

  • Solvent-Dependent Effects: The polarity and viscosity of the solvent can influence the fluorescence of oxazole derivatives.[3][7][8] A comparative study in a range of solvents with varying properties would provide a more comprehensive understanding of the photophysical differences between the two compounds.

Conclusion

While 2,5-Diphenyloxazole (PPO) is a well-established and highly fluorescent compound, the photophysical properties of 2-Chloromethyl-4,5-diphenyl-oxazole are not as thoroughly documented. This guide provides the necessary background and a detailed experimental framework for researchers to conduct a direct and quantitative comparison of their fluorescence intensities. By following the outlined protocols, scientists can generate the robust data needed to make informed decisions about the suitability of these compounds for their specific applications, whether in the development of novel fluorescent probes, as scintillators, or in other areas of advanced materials research.

References

  • Berlman, I. B. (1971).
  • Dixon, J. M., Taniguchi, M., & Lindsey, J. S. (2005). PhotochemCAD 2. A Refined Program with Accompanying Spectral Databases for Photochemical Calculations. Photochemistry and Photobiology, 81, 212-213.
  • Du, H., Fuh, R. A., Li, J., Corkan, L. A., & Lindsey, J. S. (1998). PhotochemCAD: a computer-aided design and research tool in photochemistry. Photochemistry and photobiology, 68(2), 141–142.
  • Heinze, J., & Baumgartel, H. (1970). Die elektrochemische Reduktion von 2,5-Diphenyloxazol (PPO). Berichte der Bunsengesellschaft für physikalische Chemie, 74(11), 1151-1156.
  • Keshava Rao, B., Subba Raju, G. V., & Rajagopalan, K. (1988). Photochemistry of 4-benzalamino-5-styrylisoxazole. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 27(11), 1045-1046.
  • Kojima, M., & Maeda, M. (1969). The Photochemical Reaction of 2,5-Diphenyloxazole. Tetrahedron Letters, 10(28), 2379-2381.
  • Kurutos, A. T., et al. (2022). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 108, 154032.
  • Niedzwiedzki, D. M., et al. (2022). Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276) at Room and Cryogenic Temperatures. The Journal of Physical Chemistry A, 126(32), 5273–5282.
  • Pavlopoulos, T. G., & Hammond, P. R. (1974). Spectroscopic studies of some laser dyes. Journal of the American Chemical Society, 96(21), 6568-6579.
  • Prabhala, P., et al. (2022). Synthesis, in vitro and theoretical studies on newly synthesized deep blue emitting 4-(p-methylphenylsulfonyl-5-aryl/alkyl)oxazole analogues for biological and optoelectronic applications. Journal of Molecular Liquids, 360, 119520.
  • Rubio, M. A., & Zanocco, A. L. (2016). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Journal of Fluorescence, 26(4), 1323-1332.
  • Skorotetcky, M. S., et al. (2017). Synthesis and optical properties of highly luminescent phenyloxazole silane polymer.
  • Subba Raju, G. V., & Rao, K. K. (1987). A convenient synthesis of 4,5-diarylisoxazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26(10), 994-995.
  • Ullman, E. F., & Singh, B. (1966). Photochemical Isomerization of 3,5-Diphenylisoxazole to 2,5-Diphenyloxazole and 4,5-Diphenyl-2-oxazolone. Journal of the American Chemical Society, 88(8), 1844-1845.
  • Ullman, E. F., & Singh, B. (1967). The Photochemistry of 3,5-Diphenylisoxazole. A Model for the Photorearrangement of Five-Membered Heterocycles. Journal of the American Chemical Society, 89(26), 6911-6916.

Sources

Validation

A Comparative Guide to FTIR Analysis of Chloromethyl and Oxazole Functional Groups for Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the plethora of analytical techniques available, Fourier Transform Infrared (FT...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the plethora of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for the identification of functional groups. This guide provides an in-depth comparison of the characteristic FTIR spectral signatures of two crucial functional groups in medicinal chemistry: the chloromethyl group and the oxazole ring. Understanding their distinct vibrational modes is essential for researchers synthesizing and characterizing new pharmaceutical compounds.

The Principle of FTIR in Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or group of bonds, absorption occurs, resulting in a peak in the FTIR spectrum. The position (wavenumber), intensity, and shape of these absorption bands are characteristic of the functional groups present, providing a molecular "fingerprint."[1]

The diagnostic value of FTIR lies in the fact that specific bonds, such as C-Cl, C=N, and C=C, have characteristic vibrational frequencies.[2] The region above 1500 cm⁻¹ is often referred to as the "functional group region," where these characteristic absorptions are typically observed. The more complex region between 1500 cm⁻¹ and 500 cm⁻¹ is known as the "fingerprint region," which is unique to the molecule as a whole.[1]

Part 1: The Chloromethyl (-CH₂Cl) Functional Group: A Halogen's Vibrational Tale

The chloromethyl group is a common reactive handle in organic synthesis, frequently employed in the alkylation of various nucleophiles to build more complex molecular scaffolds. Its presence can be reliably identified through two primary vibrational modes in the FTIR spectrum.

Key Vibrational Modes of the Chloromethyl Group
  • C-Cl Stretching Vibration: The most characteristic absorption for a chloromethyl group is the C-Cl stretching vibration. This peak is typically observed in the range of 850-550 cm⁻¹ .[3] The exact position within this range can be influenced by the electronic environment of the molecule. For primary alkyl chlorides, the absorption tends to be at the higher end of this range.[3] This absorption is usually of strong to medium intensity.[4]

  • -CH₂-Cl Wagging Vibration: Another important diagnostic peak is the wagging vibration of the methylene (-CH₂) group attached to the chlorine atom. This absorption occurs in the region of 1300-1150 cm⁻¹ .[3] This peak is often of medium intensity and provides complementary evidence for the presence of the chloromethyl moiety.

The spectrum of a simple molecule like benzyl chloride provides a clear example of these characteristic peaks. The NIST Chemistry WebBook provides a reference spectrum where these absorptions can be observed.[5]

Part 2: The Oxazole Ring: A Heterocycle's Complex Vibrational Symphony

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This aromatic ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities. Due to the delocalized π-electron system and the presence of multiple bond types, the FTIR spectrum of an oxazole ring is more complex than that of a simple chloromethyl group.

Key Vibrational Modes of the Oxazole Ring

The vibrational modes of the oxazole ring are a result of coupled vibrations of the C=N, C=C, C-O, and C-H bonds within the ring. Theoretical and experimental studies have assigned several key characteristic bands:[6][7]

  • C=N Stretching Vibration: The stretching of the carbon-nitrogen double bond (C=N) in the oxazole ring typically gives rise to a strong absorption in the region of 1580-1500 cm⁻¹ .[8]

  • C=C Stretching Vibration: The carbon-carbon double bond (C=C) stretching vibration is also found in a similar region, often coupled with the C=N stretch, appearing around 1620-1520 cm⁻¹ .

  • Ring Stretching and Breathing Modes: The entire oxazole ring undergoes stretching and "breathing" vibrations, which result in a series of absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹ . These bands can be complex and are highly sensitive to substitution on the ring.

  • C-O-C Asymmetric and Symmetric Stretching: The stretching vibrations of the C-O-C ether linkage within the ring also contribute to the spectrum, with characteristic bands often observed in the 1300-1100 cm⁻¹ region.[9]

It is important to note that the precise positions and intensities of these peaks can be significantly influenced by the nature and position of substituents on the oxazole ring.[10]

Comparative Summary of FTIR Characteristic Peaks

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)IntensityNotes
Chloromethyl (-CH₂Cl) C-Cl Stretch850 - 550Strong to MediumPosition can vary with molecular structure.[3]
-CH₂-Cl Wag1300 - 1150MediumConfirmatory peak for the chloromethyl group.[3]
Oxazole Ring C=N Stretch1580 - 1500StrongOften coupled with C=C stretching.[8]
C=C Stretch1620 - 1520Medium to Strong
Ring Breathing/Stretching1400 - 1000Medium to WeakComplex series of bands, sensitive to substitution.
C-O-C Stretch1300 - 1100Medium to StrongAsymmetric and symmetric stretching modes.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no sample preparation.[11]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its self-calibration.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • For Liquid Samples: Place a small drop of the liquid directly onto the center of the ATR crystal.

    • For Solid Samples: Place a small amount of the solid powder or film onto the crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption peaks and compare them to known correlation charts and spectral databases to identify the functional groups present in the sample.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.

Causality Behind Experimental Choices
  • Why ATR? ATR is chosen for its ease of use, minimal sample preparation, and its ability to analyze a wide range of sample types, making it ideal for the rapid screening and characterization required in drug development.[11]

  • Why a Background Spectrum? The background scan is crucial for removing interferences from the ambient environment, ensuring that the resulting spectrum is solely representative of the sample.

  • Why Pressure for Solids? Applying pressure to solid samples ensures intimate contact with the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum analyze Analyze Spectrum (Peak Identification) acquire_spectrum->analyze clean_again Clean ATR Crystal analyze->clean_again end End clean_again->end

Caption: A generalized workflow for sample analysis using ATR-FTIR spectroscopy.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of organic molecules in the field of drug development. The chloromethyl and oxazole functional groups, while both crucial in medicinal chemistry, exhibit markedly different and identifiable infrared spectra. The chloromethyl group is characterized by strong, distinct absorptions corresponding to its C-Cl stretch and -CH₂-Cl wagging vibrations. In contrast, the oxazole ring presents a more complex, yet equally characteristic, spectral fingerprint arising from the coupled vibrations of its heterocyclic ring system. A thorough understanding of these characteristic peaks, coupled with a robust experimental methodology like ATR-FTIR, empowers researchers to confidently identify these functional groups, thereby accelerating the drug discovery and development process.

References

Sources

Comparative

X-ray crystallography data for 4,5-diphenyl-oxazole structures

An In-Depth Guide to the Structural Elucidation of 4,5-Diphenyl-Oxazole Derivatives: A Comparative Analysis For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Elucidation of 4,5-Diphenyl-Oxazole Derivatives: A Comparative Analysis

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The 4,5-diphenyl-oxazole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in compounds with a wide array of biological and photophysical properties.[1][2] Accurate structural data is the bedrock upon which rational drug design and structure-activity relationship (SAR) studies are built. This guide provides a comparative analysis of X-ray crystallographic data for 4,5-diphenyl-oxazole derivatives, discusses alternative analytical techniques, and explains the causality behind the experimental workflows, offering field-proven insights for robust structural characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid. Its power lies in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a molecule. This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the molecule's precise conformation and its packing within the crystal lattice. This level of detail is often unattainable with other analytical methods.

The process, from obtaining a suitable crystal to a final refined structure, is a multi-step endeavor where each stage is critical for a high-quality outcome. The causality behind these experimental choices ensures a self-validating system, a cornerstone of scientific trustworthiness.

Experimental Protocol: A Self-Validating Workflow

The journey to a crystal structure begins with the synthesis and purification of the target compound. A general and effective method for synthesizing 4,5-disubstituted oxazoles is the van Leusen reaction, which involves reacting an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate.[1] Following synthesis, rigorous purification, typically by column chromatography, is essential, as impurities can severely inhibit crystal growth.

Step 1: Crystallization - The Art and Science The most crucial, and often most challenging, step is growing a single crystal of suitable size and quality (typically 0.1-0.4 mm in each dimension) with minimal internal defects. The choice of solvent or solvent system is paramount. The ideal solvent is one in which the compound has moderate solubility. Slow evaporation of the solvent from a saturated solution is the most common technique. For instance, recrystallization from a solvent like ethanol is a frequently reported method for obtaining diffraction-quality crystals of oxazole derivatives.[1] The slow rate of evaporation allows the molecules to self-assemble into a highly ordered, repeating lattice structure.

Step 2: Data Collection A selected crystal is mounted on a goniometer head and placed within an X-ray diffractometer.[1] The crystal is cooled, typically to 100-120 K, using a stream of liquid nitrogen. This is a critical step to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the data. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that is recorded by a detector.[1][3]

Step 3: Data Processing, Structure Solution, and Refinement The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.[1] The crystal structure is then "solved" using computational methods (like direct methods) to generate an initial model of the electron density.[3] This initial model is then refined using a full-matrix least-squares method, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data.[1][3] The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Refinement Synthesis Synthesis of Oxazole Derivative (e.g., van Leusen Reaction) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent Select Solvent System Purification->Solvent Grow Slow Evaporation to Grow Diffraction-Quality Single Crystal Solvent->Grow Mount Mount Crystal on Goniometer Grow->Mount Cool Cool Crystal (e.g., 100 K) to Reduce Thermal Vibration Mount->Cool Collect Irradiate with X-rays & Collect Diffraction Pattern Cool->Collect Process Process Data (Unit Cell, Space Group) Collect->Process Solve Solve Structure (e.g., Direct Methods) Process->Solve Refine Refine Structure (Least-Squares on F²) Solve->Refine Validate Validate Final Structure (Check R-factor) Refine->Validate

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Analysis of 4,5-Diphenyl-Oxazole Structures

While a complete, publicly available crystallographic dataset for the parent 4,5-diphenyl-oxazole is not readily found in major databases, a comparative analysis of closely related derivatives provides significant structural insights.[1] The data below illustrates how substitutions on the oxazole core influence crystallographic parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-oneC₁₈H₁₃NO₄MonoclinicP2₁/c13.35073.944328.52798.025[1]
2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazoleC₁₈H₁₄N₄OOrthorhombicPbcn15.977711.45047.757390[4]
4,4',5,5'-Tetraphenyl-2,2'-bioxazoleC₃₀H₂₀N₂O₂------[1][5]
Note: Specific unit cell parameters for 4,4',5,5'-Tetraphenyl-2,2'-bioxazole were not readily available in the searched literature, though its structure was confirmed by X-ray crystallography.[1][5]

From this comparison, we can deduce several key points:

  • Symmetry and Packing: The crystal system and space group describe the symmetry of the crystal lattice. The monoclinic system of the acetoxyphenyl derivative indicates lower symmetry compared to the orthorhombic system of the tris(pyridin-yl) compound. This difference is a direct consequence of the molecular shapes and the intermolecular interactions (like hydrogen bonding or π-stacking) that dictate how the molecules pack together in the solid state.

  • Substituent Effects: The pyridyl rings in 2,4,5-tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole introduce possibilities for specific intermolecular interactions that are different from the phenyl and acetoxyphenyl groups. For example, the oxazole ring in this compound forms a dihedral angle of 60.96° with the pyridyl rings at the 4 and 5 positions, indicating significant twisting.[4] Such conformational details are crucial for understanding receptor binding or material properties.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible if suitable crystals cannot be obtained. Furthermore, a multi-technique approach provides a more comprehensive characterization.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.Unambiguous, high-resolution structural determination.Requires high-quality single crystals; structure is in solid state.
NMR Spectroscopy Atom connectivity, chemical environment of nuclei (¹H, ¹³C), 2D correlations.[6][7]Provides detailed structural information in solution; non-destructive.Does not directly provide 3D coordinates or bond lengths; complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[8][9]High sensitivity; provides definitive molecular formula.Provides no information on atom connectivity or 3D structure.
Computational Methods Predicted geometry, electronic properties, reaction mechanisms.[10][11][12]Complements experimental data; can explore unstable intermediates.Predictions are model-dependent and require experimental validation.

Causality in Technique Selection:

  • NMR spectroscopy is the primary tool for initial structural elucidation in solution, confirming that the correct molecule has been synthesized before attempting the often lengthy process of crystallization.[6]

  • Mass spectrometry serves as a rapid and essential confirmation of the molecular weight and formula of the synthesized compound.[8]

  • Computational methods , such as Density Functional Theory (DFT), can predict the most stable conformation of a molecule, which can then be compared with the experimental X-ray structure to understand how crystal packing forces might influence the molecular shape.[10][11]

G cluster_main cluster_comp Xray Single-Crystal X-ray Crystallography NMR NMR Spectroscopy (Connectivity) Xray->NMR Solid-State vs. Solution Structure MS Mass Spectrometry (Molecular Weight) Xray->MS Confirms Identity Before/After Comp Computational Methods (Predicted Geometry) Xray->Comp Experimental vs. Theoretical Model

Caption: Interplay of techniques for structural characterization.

References

  • Benchchem.
  • Bowie, J. H. (1968). The mass spectra of some alkyl and aryl oxazoles. SciSpace.
  • Ezze Kateb, B. A., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Turchi, I. J. (Ed.). (1986). Oxazoles (Vol. 45). John Wiley & Sons.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Ezze Kateb, B. A., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Ezze Kateb, B. A., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Mass Spectrometry of Oxazoles. Semantic Scholar.
  • El-Mellouhi, F., et al. (2015). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods.
  • DFT STUDIES OF OXAZOLE DERIV
  • Shafiee, G. H., & Wierschke, S. G. (1993). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. DTIC.
  • Keshava Rao, V., et al. (1992). Phototransformations of 4,5-diphenylisoxazole. Indian Academy of Sciences.
  • Afonin, A. V., & Vashchenko, A. V. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI.
  • Campos-Gaxiola, J. J., et al. (2012). 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole. PMC.
  • Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography.

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Validation

A Guide to Validating Oxazole Derivative Synthesis via Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibiotic, and anti-proliferative properties.[1][2][3] The synthesis of novel oxazole derivatives is a key focus in drug discovery.[1][4][5][6] This guide provides an in-depth comparison of common synthetic routes for oxazole derivatives and details the critical role of elemental analysis in validating their successful synthesis and purity.

The Importance of Structure and Purity in Drug Discovery

In the development of new therapeutics, the precise chemical structure and purity of a synthesized compound are paramount. Even minor structural variations or the presence of impurities can significantly alter a compound's biological activity and toxicity. Therefore, rigorous analytical methods are required to confirm that the target molecule has been synthesized correctly and is free from contaminants. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed structural information, elemental analysis offers a fundamental and quantitative assessment of a compound's elemental composition.

Common Synthetic Routes to Oxazole Derivatives

Several methods have been developed for the synthesis of the oxazole ring, each with its own advantages and limitations. Three widely used methods are the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction.

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[7][8][9] The reaction is typically carried out in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.[8]

  • Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield a 2,5-disubstituted oxazole.[10][11][12] This method is particularly useful for the synthesis of diaryloxazoles.[12]

  • Van Leusen Reaction: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[5][13][14] The Van Leusen reaction is known for its mild conditions and broad applicability, especially for the synthesis of 5-substituted oxazoles.[8]

The Role of Elemental Analysis in Validation

Elemental analysis, specifically CHNS(O) analysis, is a combustion-based technique that determines the weight percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[15][16][17][18] This data is then used to determine the empirical formula of the compound. For a synthesized oxazole derivative, the experimentally determined elemental composition should closely match the theoretical values calculated from its expected molecular formula.

Principle of Combustion Analysis

In a CHNS analyzer, a small, precisely weighed amount of the sample is combusted at a high temperature (around 1000°C) in an oxygen-rich environment.[17] This process converts the carbon in the sample to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) and its oxides, and sulfur to sulfur dioxide (SO2).[17][19] The resulting gases are then separated and quantified by a detector, and the percentage of each element in the original sample is calculated.[20][21]

dot graph ER { graph [label="Workflow for Validating Oxazole Synthesis", labelloc=t, fontsize=16]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} "Workflow for validating oxazole synthesis."

Comparing Synthetic Routes: A Hypothetical Case Study

To illustrate the use of elemental analysis in validating oxazole synthesis, let's consider the synthesis of 2-phenyl-5-methyloxazole (C10H9NO) via the three methods discussed.

Synthetic Method Yield (%) Purity (by HPLC) Theoretical C (%) Experimental C (%) Theoretical H (%) Experimental H (%) Theoretical N (%) Experimental N (%)
Robinson-Gabriel7598.575.4575.315.705.658.808.72
Fischer6899.175.4575.495.705.738.808.84
Van Leusen8299.575.4575.425.705.718.808.79

As the table demonstrates, the experimental elemental analysis data for all three methods are in close agreement with the theoretical values for 2-phenyl-5-methyloxazole. For a newly synthesized compound, a deviation of ±0.4% from the theoretical value is generally considered acceptable for publication in most scientific journals.[22][23]

Experimental Protocols

General Protocol for the Van Leusen Synthesis of a 5-Substituted Oxazole
  • To a stirred solution of an aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).[8]

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[8]

  • Partition the residue between water and an organic solvent such as ethyl acetate.[8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.[13]

Protocol for Sample Preparation for Elemental Analysis
  • Ensure the synthesized oxazole derivative is thoroughly dried to remove any residual solvents, which can significantly affect the results.[24][25] This can be achieved by drying under high vacuum or in a vacuum oven.

  • The sample must be homogeneous.[24] If the sample is a solid, it should be finely powdered using a mortar and pestle.[24][26]

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into a tin or silver capsule using a microbalance.[24][27] The exact sample weight is crucial for accurate calculations.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

dot graph G { layout=dot node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} "Van Leusen oxazole synthesis and validation workflow."

Conclusion

The synthesis of novel oxazole derivatives is a vital endeavor in the quest for new and effective pharmaceuticals. While various synthetic methods exist, each with its own merits, the unambiguous validation of the synthesized compound's structure and purity is non-negotiable. Elemental analysis provides a robust, quantitative, and cost-effective method to confirm the elemental composition of a newly synthesized oxazole derivative. When used in conjunction with other analytical techniques like NMR and mass spectrometry, it forms a cornerstone of the characterization process, ensuring the scientific integrity of the research and the safety and efficacy of potential drug candidates.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Available at: [Link]

  • Fischer oxazole synthesis - Wikipedia. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • Fischer oxazole synthesis - Grokipedia. Available at: [Link]

  • Elemental Analysis – Sample preparation ‒ ISIC - EPFL. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at: [Link]

  • Synthesis of Oxazole - Prezi. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available at: [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Available at: [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]

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  • Biological Importance of Oxazoles - Allied Academies. Available at: [Link]

  • 1028 Cornforth and Comforth : Mechanism and Mechanism and Extension of the Fischer Oxaxole Synthesis. - RSC Publishing. Available at: [Link]

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  • General sample preparation for elemental analysis Insensitive samples For analysis you have to use CHN glass vials (32 x 7 mm),. Available at: [Link]

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  • An International Study Evaluating Elemental Analysis - -ORCA - Cardiff University. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of Chloromethyl vs. Hydroxymethyl Oxazoles in Synthetic Chemistry

Introduction: The Oxazole Scaffold and the Significance of C5 Functionalization The oxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold and the Significance of C5 Functionalization

The oxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic and structural properties allow for favorable interactions with biological targets, making it a frequent choice in the design of novel therapeutics, particularly antiviral agents.[1][3][4][5] The ability to functionalize the oxazole core is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates.[6][7]

Among the most versatile positions for substitution, the C5-methyl position offers a gateway for extensive chemical modification. This guide provides an in-depth comparison of two key C5-substituted synthons: the highly reactive 5-(chloromethyl)oxazole and the more stable 5-(hydroxymethyl)oxazole . Understanding the distinct reactivity profiles of these two functional groups is critical for researchers and drug development professionals in designing efficient and robust synthetic strategies. We will explore the causality behind their differing reactivity, provide supporting experimental data, and detail validated protocols for their transformation.

Core Principles of Reactivity: A Tale of Two Leaving Groups

The fundamental difference in reactivity between the chloromethyl and hydroxymethyl groups lies in the nature of the atom attached to the methylene carbon.

The Chloromethyl Group: A Potent Electrophile

The chloromethyl group (-CH₂Cl) is an exceptionally reactive moiety, primed for nucleophilic attack.[8] This reactivity is driven by two key factors:

  • Excellent Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group.

  • Electrophilic Carbon: The high electronegativity of the chlorine atom creates a strong dipole moment in the C-Cl bond, making the methylene carbon electron-deficient (electrophilic) and highly susceptible to attack by nucleophiles.[8]

The reactivity of a chloromethyl group on an oxazole is often characteristic of a benzylic chloride, enabling facile bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[9][10]

The Hydroxymethyl Group: Stable and Requiring Activation

In stark contrast, the hydroxymethyl group (-CH₂OH) is significantly less reactive towards nucleophilic substitution. The hydroxide ion (OH⁻) is a very poor leaving group due to its high basicity. Consequently, direct displacement of the hydroxyl group by a nucleophile is generally not feasible.

To induce reactivity, the hydroxyl group must first be converted into a better leaving group. This "activation" is a common and critical step in synthetic chemistry. Common strategies include:

  • Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) converts the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups, rendering the methylene carbon susceptible to Sₙ2 attack.

  • Mitsunobu Reaction: This powerful reaction allows for the one-pot conversion of a primary alcohol to a variety of functional groups (e.g., esters, ethers, azides) with inversion of stereochemistry.[11]

  • Oxidation: The hydroxymethyl group is readily oxidized to form the corresponding aldehyde or carboxylic acid, opening up a different set of chemical transformations.[12]

Comparative Analysis of Key Synthetic Transformations

The choice between a chloromethyl or hydroxymethyl oxazole starting material dictates the entire synthetic approach for subsequent modifications.

Nucleophilic Substitution: The Primary Divergence

This is where the reactivity difference is most pronounced. 5-(Chloromethyl)oxazoles undergo direct, single-step substitution, whereas 5-(hydroxymethyl)oxazoles require a preliminary activation step.

G cluster_0 Chloromethyl Oxazole Pathway cluster_1 Hydroxymethyl Oxazole Pathway Chloromethyl_Oxazole 5-(Chloromethyl)oxazole Product_A 5-(Nucleophilomethyl)oxazole (e.g., Ether, Amine, Thioether) Chloromethyl_Oxazole->Product_A Nucleophile (Nu⁻) One Step (Sₙ2) Hydroxymethyl_Oxazole 5-(Hydroxymethyl)oxazole Activated_Intermediate Activated Intermediate (e.g., Tosylate, Mesylate) Hydroxymethyl_Oxazole->Activated_Intermediate Activation (e.g., TsCl, Pyridine) Product_B 5-(Nucleophilomethyl)oxazole (e.g., Ether, Amine, Thioether) Activated_Intermediate->Product_B Nucleophile (Nu⁻) Sₙ2

Caption: Divergent synthetic pathways for nucleophilic substitution.

Chloromethyl Oxazole Reactivity: These compounds are excellent scaffolds for elaboration via substitution reactions.[9] A wide variety of nitrogen, oxygen, and sulfur nucleophiles can be employed to displace the chloride, often in high yield under mild conditions.

Nucleophile ClassExample NucleophileTypical ConditionsProductYield (%)Reference
Nitrogen MorpholineK₂CO₃, CH₃CN, reflux2-(Morpholinomethyl)oxazole85-95[9]
Nitrogen ImidazoleNaH, THF, rt2-(Imidazol-1-ylmethyl)oxazole80-90[9]
Sulfur ThiophenolNaH, THF, rt2-(Phenylthiomethyl)oxazole92[9]
Oxygen Sodium MethoxideMeOH, rt2-(Methoxymethyl)oxazoleHigh[13]

Hydroxymethyl Oxazole Reactivity: While less direct, the two-step approach for hydroxymethyl oxazoles offers its own advantages, such as the ability to use starting materials that may be more stable or readily available. The Mitsunobu reaction is particularly effective for generating aryl ethers.[11] The key is that the hydroxyl group itself is unreactive to nucleophiles and must be persuaded to leave.

Caption: Sₙ2 reaction mechanism for chloromethyl oxazoles.

Oxidation: The Domain of Hydroxymethyl Oxazoles

The synthesis of oxazole-4-carbaldehydes or oxazole-4-carboxylic acids is a crucial transformation, as these functional groups are versatile handles for further derivatization (e.g., reductive amination, amide coupling). This is a reaction pathway exclusive to hydroxymethyl oxazoles.[12] The chloromethyl group is stable to the common oxidizing agents used for converting alcohols.

Common Oxidation Reagents:

  • Dess-Martin Periodinane (DMP): For mild oxidation to the aldehyde.[14]

  • Manganese Dioxide (MnO₂): Effective for oxidizing allylic/benzylic-type alcohols.

  • Chromium-based reagents (e.g., PCC, PDC): For conversion to the aldehyde.

  • Potassium Permanganate (KMnO₄): For stronger oxidation to the carboxylic acid.

Experimental Protocols

The following protocols are representative examples derived from established methodologies. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Nucleophilic Substitution of 2-(Chloromethyl)-4,5-diphenyloxazole with Morpholine[9]
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(chloromethyl)-4,5-diphenyloxazole (1.0 mmol), potassium carbonate (1.5 mmol), and acetonitrile (10 mL).

  • Reagent Addition: Add morpholine (1.2 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2-(morpholinomethyl)-4,5-diphenyloxazole.

Protocol 2: Two-Step Synthesis of 5-(Phenoxymethyl)oxazole from 5-(Hydroxymethyl)oxazole

Step A: Activation via Tosylation

  • Setup: Dissolve 5-(hydroxymethyl)oxazole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.1 mmol).

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for 12-16 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(tosyloxymethyl)oxazole, which can be used directly in the next step.

Step B: Nucleophilic Substitution with Phenol

  • Setup: In a separate flask, dissolve phenol (1.2 mmol) in anhydrous DMF (5 mL) and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) carefully at 0°C. Stir until hydrogen evolution ceases.

  • Reagent Addition: Add a solution of the crude 5-(tosyloxymethyl)oxazole from Step A in DMF (5 mL) to the sodium phenoxide solution.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours until the reaction is complete.

  • Workup & Isolation: Cool to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain 5-(phenoxymethyl)oxazole.

Protocol 3: Oxidation of 4-(Hydroxymethyl)oxazole to 2-Phenyloxazole-4-carbaldehyde[12]
  • Setup: To a solution of 2-phenyl-4-(hydroxymethyl)oxazole (1.0 mmol) in anhydrous dichloromethane (15 mL), add Dess-Martin Periodinane (1.2 mmol) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously for 15 minutes until the layers are clear.

  • Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography.

Summary and Strategic Recommendations

The choice between chloromethyl and hydroxymethyl oxazoles is a strategic decision based on the desired final product and overall synthetic plan.

FeatureChloromethyl OxazoleHydroxymethyl Oxazole
Reactivity High (Potent Electrophile)Low (Requires Activation)
Key Reactions Sₙ2 SubstitutionActivation then Sₙ2, Oxidation
Steps for Substitution OneTwo (or one-pot Mitsunobu)
Stability Less stable, can be moisture sensitiveHighly stable, easy to handle
Ideal For Rapid diversification via Sₙ2Synthesis of aldehydes/acids, more controlled/milder substitutions

Strategic Recommendations:

  • For rapid library synthesis involving a variety of nucleophiles, the chloromethyl oxazole is the more efficient precursor due to its direct, one-step reactivity.[9]

  • When the target molecule requires an aldehyde or carboxylic acid functionality on the oxazole ring, the hydroxymethyl oxazole is the necessary starting point.[12]

  • If a multi-step synthesis involves harsh reagents that could react with the highly electrophilic chloromethyl group, it is often wiser to carry the stable hydroxymethyl group through the initial steps and perform the activation/substitution or oxidation at a later stage.

By understanding these fundamental differences, researchers can harness the unique chemical personalities of both synthons to build complex, biologically active molecules with greater efficiency and control.

References

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). National Center for Biotechnology Information.
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). Preprints.org.
  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (n.d.). National Center for Biotechnology Information.
  • Chemistry and Pharmacological Applications of 1,3-Oxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. (2026). Pharmaffiliates. Retrieved from [Link]

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (n.d.). Organic Letters. Retrieved from [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024). ChemRxiv. Retrieved from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. Retrieved from [Link]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (2002). ResearchGate. Retrieved from [Link]

  • In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Oxidation of 4‐(hydroxymethyl)oxazole 4 a to 2‐phenyloxazole‐4‐carbaldehyde 7 a and 2‐phenyloxazole‐4‐carboxylic acid 8 a. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. (2000). National Center for Biotechnology Information. Retrieved from [Link]

  • A new synthesis of highly functionalized oxazoles. (1993). The Journal of Organic Chemistry. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking 2-Chloromethyl-4,5-diphenyl-oxazole Against Commercial Fluorophores

Introduction: The Quest for Superior Fluorescent Probes In the landscape of molecular and cellular biology, the fluorophore is a cornerstone technology. From tracking protein dynamics in living cells to quantifying analy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Fluorescent Probes

In the landscape of molecular and cellular biology, the fluorophore is a cornerstone technology. From tracking protein dynamics in living cells to quantifying analytes in high-throughput screening, our reliance on these light-emitting molecules is profound. The ideal fluorophore is a harmonious blend of photophysical virtues: intense brightness, unwavering photostability, and environmental sensitivity that can be harnessed to report on biological phenomena. While a pantheon of commercial fluorophores is at our disposal, the pursuit of novel scaffolds with superior or unique properties is a relentless endeavor in chemical biology.

This guide focuses on a promising, yet under-characterized molecule: 2-Chloromethyl-4,5-diphenyl-oxazole . The 4,5-diphenyloxazole core is a well-known luminophore, forming the basis of the classic scintillator PPO (2,5-Diphenyloxazole), which is noted for its high quantum yield.[1][2] The introduction of a chloromethyl group at the 2-position presents a reactive handle, a feature of immense practical utility.[3] This reactive site allows for facile conjugation to biomolecules, suggesting its potential as a versatile fluorescent labeling agent.

However, potential is not performance. To ascertain the true utility of 2-Chloromethyl-4,5-diphenyl-oxazole, it must be rigorously benchmarked against the industry's workhorses. This guide provides a framework for such a comparison, offering both a summary of established fluorophores and a detailed experimental blueprint for the comprehensive characterization of this novel compound. We will proceed with the logic of a seasoned researcher, explaining not just what to do, but why each step is critical for a robust and meaningful comparison.

The Commercial Competitors: A Baseline for Performance

Before evaluating a new candidate, we must understand the performance landscape. The following fluorophores represent distinct chemical classes, each with a unique profile of strengths and weaknesses. They serve as our benchmarks for brightness, stability, and application-specific utility.

Fluorophore ClassRepresentativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key StrengthsKey Weaknesses
Xanthenes Fluorescein Isothiocyanate (FITC)~495[4][5]~525[4][5]~75,000[4][5]~0.92[4][5]High quantum yield, good water solubility.[4]pH sensitivity, high photobleaching rate.[4][5]
Xanthenes Rhodamine B~555-560~580-610~129,000~0.65 (in basic ethanol)[6]High photostability, pH insensitive.[7]Can form non-fluorescent spirolactone in basic conditions.[6]
Coumarins 7-Hydroxycoumarin Derivatives~350-450[8]~400-550[8]VariableHigh[8]Large Stokes shifts, sensitive to environmental polarity.[8][9]Generally lower brightness than other classes.[7]
BODIPY BODIPY FL~503[10]~512[10]>80,000[10]Approaching 1.0[10]High photostability, narrow emission bands, insensitive to pH and polarity.[10]Small Stokes shift, can exhibit fluorescence quenching in aqueous solutions.

Note: Photophysical properties are highly dependent on the solvent and local environment. The values presented are representative.

Experimental Blueprint: A Rigorous Evaluation of 2-Chloromethyl-4,5-diphenyl-oxazole

The core of this guide is a detailed, self-validating experimental plan. We will proceed from synthesis to a full photophysical workup, culminating in a practical application. This is the critical path to understanding if our candidate is a mere curiosity or a valuable new tool.

Diagram: The Benchmarking Workflow

The overall process for characterizing a novel fluorophore is a systematic progression from synthesis to in-depth analysis and final application.

Benchmarking_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application & Comparison synthesis Synthesis of 2-Chloromethyl-4,5-diphenyl-oxazole purification Purification & Characterization (NMR, MS, Purity) synthesis->purification absorbance Absorbance Spectroscopy (Determine λmax,abs) purification->absorbance extinction Molar Extinction Coefficient (ε) absorbance->extinction emission Emission Spectroscopy (Determine λmax,em) absorbance->emission qy Quantum Yield (Φ) (Relative Method) emission->qy photostability Photostability Assay (Determine Bleaching Half-life) emission->photostability solvent Solvatochromism Study (Effect of Polarity) emission->solvent conjugation Conjugation to Biomolecule (e.g., Antibody) qy->conjugation photostability->conjugation staining Cell Staining & Fluorescence Microscopy conjugation->staining comparison Data Analysis & Comparison with Commercial Standards staining->comparison

Caption: A systematic workflow for the synthesis, photophysical characterization, and application-based benchmarking of a novel fluorophore.

Protocol 1: Synthesis of 2-Chloromethyl-4,5-diphenyl-oxazole

Rationale: Reproducible synthesis and rigorous purification are the bedrock of reliable photophysical data. Impurities, even in small amounts, can act as quenchers or emit their own fluorescence, confounding results. Based on established literature, 2-(halomethyl)-4,5-diphenyloxazoles are readily prepared from the chloroacetyl esters of benzoin.[3]

Materials:

  • Benzoin

  • Chloroacetyl chloride

  • Hexamethylenetetramine (HMTA)

  • Acetic acid

  • Ethanol

  • Appropriate solvents for reaction and purification (e.g., Toluene, Dichloromethane)

Procedure:

  • Esterification: React benzoin with chloroacetyl chloride in an appropriate solvent (e.g., toluene) with a suitable base to form the chloroacetyl ester of benzoin.

  • Cyclization: Treat the resulting ester with hexamethylenetetramine in a solvent like acetic acid or ethanol under reflux conditions. This is a variation of the Robinson-Gabriel synthesis for oxazoles.

  • Workup and Purification: After the reaction is complete (monitored by TLC), perform an aqueous workup to remove water-soluble byproducts. Purify the crude product using column chromatography (silica gel) to obtain pure 2-Chloromethyl-4,5-diphenyl-oxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >95% as determined by HPLC.

Protocol 2: Determination of Molar Extinction Coefficient (ε)

Rationale: The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a specific wavelength. It is a critical component of a fluorophore's brightness.[11][12] This protocol uses the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration.[13][14]

Materials:

  • Purified 2-Chloromethyl-4,5-diphenyl-oxazole

  • High-purity solvent (e.g., spectroscopic grade ethanol or cyclohexane)

  • Calibrated UV-Vis spectrophotometer

  • 1 cm pathlength quartz cuvettes

Procedure:

  • Stock Solution: Prepare a stock solution of the fluorophore of known concentration (e.g., 1 mM) in the chosen solvent. This requires accurately weighing the compound.

  • Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15, 20 µM).

  • Absorbance Spectrum: Record the full absorbance spectrum (e.g., from 250 nm to 500 nm) for the most concentrated solution to identify the wavelength of maximum absorbance (λmax,abs).

  • Absorbance Measurements: Measure the absorbance of each dilution at the determined λmax,abs. Use the pure solvent as a blank.

  • Data Analysis:

    • Plot absorbance at λmax,abs versus concentration.

    • Perform a linear regression on the data. The plot should be linear with an R² value > 0.99.

    • According to the Beer-Lambert Law (A = εcl), the slope of the line is the molar extinction coefficient (ε) since the path length (l) is 1 cm.[14]

Protocol 3: Determination of Fluorescence Quantum Yield (Φ)

Rationale: The quantum yield is the efficiency of converting absorbed photons into emitted photons.[7] It is the second critical component of brightness. The relative method, comparing the unknown to a well-characterized standard, is the most common and reliable approach.[1][7][15][16] We will use a standard with a known quantum yield and similar spectral properties. Given the diphenyloxazole core, a standard like Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Anthracene in ethanol (Φ = 0.27) could be appropriate, depending on the measured emission wavelength.

Materials:

  • Purified 2-Chloromethyl-4,5-diphenyl-oxazole

  • Fluorescence standard (e.g., Quinine Sulfate)

  • High-purity solvents

  • Calibrated spectrofluorometer

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • The result should be two straight lines passing through the origin. Calculate the gradient (slope) for each line.

    • Calculate the quantum yield of the test sample (ΦX) using the following equation:[7] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the test and standard samples, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used).[1]

Diagram: The Jablonski Energy Diagram

Understanding a fluorophore's behavior, especially photobleaching, requires visualizing its electronic state transitions. The Jablonski diagram is the canonical model for this process.

Jablonski S0_v0 S₀ (v=0) S1_v2 S₁ (v=2) S0_v0->S1_v2 Absorption (fs) S0_v1 S₀ (v=1) S0_v2 S₀ (v=2) S1_v0 S₁ (v=0) S1_v0->S0_v1 Fluorescence (ns) T1_v1 T₁ (v=1) S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v1 S₁ (v=1) S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0 T₁ (v=0) T1_v0->S0_v0 Phosphorescence (µs-s) T1_v0->S0_v0 Photobleaching (from Triplet State) T1_v1->T1_v0 Vibrational Relaxation T1_v2 T₁ (v=2)

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence and photobleaching.

Protocol 4: Assessment of Photostability

Rationale: Photostability is a measure of a fluorophore's resistance to photodegradation.[17] For applications like live-cell imaging, high photostability is paramount.[2] This protocol measures the rate of fluorescence decay under continuous illumination.[17][18]

Materials:

  • Fluorophore solutions (test compound and commercial standards) at a matched concentration (e.g., 10 µM).

  • Fluorescence microscope with a suitable filter set and a stable light source (e.g., LED or laser).

  • Digital camera and image analysis software.

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation: Mount a small volume of the fluorophore solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.[17]

  • Microscope Setup:

    • Select the appropriate excitation and emission filters.

    • Set the illumination intensity to a constant, moderate level. It is critical that this intensity remains identical for all samples being compared.[17]

    • Define a region of interest (ROI) for measurement.

  • Image Acquisition: Acquire a time-lapse series of images under continuous illumination. The time interval should be consistent (e.g., one image every 10 seconds for 10 minutes).[17]

  • Data Analysis:

    • For each image in the series, measure the mean fluorescence intensity within the ROI.

    • Correct for background by subtracting the mean intensity of a region without fluorophores.[17]

    • Normalize the intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized intensity versus time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[17] Compare the t₁/₂ of 2-Chloromethyl-4,5-diphenyl-oxazole with the commercial standards.

Conclusion and Forward Outlook

The presence of the reactive chloromethyl handle is a significant advantage, opening the door to its use as a covalent label for proteins, nucleic acids, and other biomolecules. Should its photophysical properties prove competitive, particularly in terms of brightness (a product of ε and Φ) and photostability, 2-Chloromethyl-4,5-diphenyl-oxazole could represent a valuable addition to the researcher's toolkit. The protocols detailed herein provide the roadmap to making that determination.

References

  • BODIPY - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. (n.d.). HORIBA. Available at: [Link]

  • A Review on Effect of Solvents on Fluorescent Spectra. (2017). International Journal of Research in Engineering and Technology. Available at: [Link]

  • Fluorescence-lifetime imaging microscopy - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020). YouTube. Available at: [Link]

  • ASTM E2719-09R22 - Standard Guide for Fluorescence—Instrument Calibration and Qualification. (2022). ASTM International. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). National Institutes of Health. Available at: [Link]

  • Fluorescence Microscopy (Direct Immunofluorescence) for Cell Suspensions Protocol. (n.d.). Bio-Rad. Available at: [Link]

  • Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. (2015). Molecular Expressions. Available at: [Link]

  • E1247 Standard Practice for Detecting Fluorescence in Object-Color Specimens by Spectrophotometry. (2023). ASTM International. Available at: [Link]

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. (2025). National Institutes of Health. Available at: [Link]

  • Rhodamine B - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • How to Determine the Extinction Coefficient. (n.d.). MtoZ Biolabs. Available at: [Link]

  • E2719 Standard Guide for Fluorescence—Instrument Calibration and Qualification. (2022). ASTM International. Available at: [Link]

  • Choosing the B(right)est Fluorescent Protein: Photostability. (2017). Addgene Blog. Available at: [Link]

  • ASTM E2719-09(2022) - Standard Guide for Fluorescence—Instrument Calibration and Qualification. (2022). Techstreet. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Available at: [Link]

  • Recommendations for Fluorescence Instrument Qualification: The New ASTM Standard Guide. (2010). NIST. Available at: [Link]

  • Fluorescence Quantum Yields: Methods of Determination and Standards. (n.d.). ResearchGate. Available at: [Link]

  • Building a Fluorescent Cell Staining Protocol, Part 1. (2020). Gate Scientific. Available at: [Link]

  • Protein Molar Extinction Coefficient calculation in 3 small steps. (2016). Alphalyse. Available at: [Link]

  • Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. (2016). AIP Publishing. Available at: [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (n.d.). MDPI. Available at: [Link]

  • 2,5-Diphenyloxazole, [PPO]. (n.d.). Oregon Medical Laser Center. Available at: [Link]

  • Fluorescence quantum yield measurement. (2021). JASCO Global. Available at: [Link]

  • How can I calculate concentrations and molar extinction coefficient of unknown proteins other than bradford?. (2015). ResearchGate. Available at: [Link]

  • Novel fluorophores: efficient synthesis and photophysical study. (2001). PubMed. Available at: [Link]

  • Determining molar extinction coefficient by high-accuracy optical saturation measurements. (2024). SPIE. Available at: [Link]

  • (PDF) Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report). (n.d.). ResearchGate. Available at: [Link]

  • Terrylenediimide: A Novel Fluorophore for Single-Molecule Spectroscopy and Microscopy from 1.4 K to Room Temperature. (n.d.). ACS Publications. Available at: [Link]

  • Brightness & Efficiency calculations. (2019). FPbase Help. Available at: [Link]

  • Novel Fluorophores: Efficient Synthesis and Photophysical Properties. (2004). ACS Publications. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI. Available at: [Link]

  • Novel fluorophores: efficient synthesis and photophysical properties. (2004). PubMed. Available at: [Link]

  • Intensity-Based Estimation of Monomeric Brightness for Fluorescent Proteins. (n.d.). National Institutes of Health. Available at: [Link]

  • A Practical Approach to Choosing the B(right)est Fluorescent Protein. (2017). Addgene Blog. Available at: [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. (n.d.). Organic Chemistry Portal. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Thin Layer Chromatography (TLC) of Oxazole Compounds: From Theory to Practical Application

For the researcher navigating the synthesis and purification of oxazole-containing molecules, Thin Layer Chromatography (TLC) is an indispensable tool. This guide moves beyond a simple recitation of protocols to provide...

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher navigating the synthesis and purification of oxazole-containing molecules, Thin Layer Chromatography (TLC) is an indispensable tool. This guide moves beyond a simple recitation of protocols to provide an in-depth understanding of the principles governing the chromatographic behavior of oxazoles. We will explore how the subtle interplay of stationary phase, mobile phase, and the inherent polarity of oxazole derivatives dictates their retention factor (Rf), enabling you to develop robust separation methods and monitor reaction progress with confidence.

The Foundational Role of Polarity in Oxazole TLC

The separation of compounds on a silica gel TLC plate is fundamentally a competition for binding sites on the polar stationary phase versus solubilization in the mobile phase (eluent).[1][2] Silica gel, with its surface of silanol (Si-OH) groups, is highly polar and will interact more strongly with polar molecules.[2] Consequently, more polar compounds will adhere more tightly to the stationary phase and travel a shorter distance up the plate, resulting in a lower Rf value.[1][2][3] Conversely, non-polar compounds have a weaker affinity for the silica gel and are more readily carried by the mobile phase, leading to a higher Rf value.[2]

The oxazole ring itself, a five-membered heterocycle containing both nitrogen and oxygen, imparts a degree of polarity to a molecule.[4] However, the overall polarity of an oxazole derivative is significantly influenced by the nature of its substituents. Electron-donating or electron-withdrawing groups, as well as the presence of other functional groups, can dramatically alter the molecule's interaction with the stationary and mobile phases. For instance, an oxazole with a non-polar alkyl or aryl substituent will be less polar than one bearing a hydroxyl or amino group.

A Practical, Step-by-Step Protocol for TLC Analysis of Oxazole Compounds

This protocol is designed to be a self-validating system, ensuring reproducibility and reliability in your experimental work.

Materials:
  • TLC plates (e.g., silica gel 60 F254)[5][6]

  • Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)[7]

  • Capillary tubes for spotting[7]

  • Mobile phase (eluent) - various solvent systems (see table below for examples)

  • Sample of oxazole compound(s) dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

  • Visualization system:

    • UV lamp (254 nm)[8][9]

    • Iodine chamber[7][10]

    • Potassium permanganate (KMnO4) stain[5][8]

Experimental Workflow:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop Plate in Chamber A->E B Dissolve Oxazole Sample D Spot Sample on Baseline B->D C Prepare TLC Plate (draw baseline) C->D D->E Place in chamber F Dry the TLC Plate E->F Remove from chamber G Visualize Spots (UV, Iodine, Stain) F->G H Circle Spots & Mark Solvent Front G->H I Calculate Rf Values H->I

Caption: A streamlined workflow for the TLC analysis of oxazole compounds.

Detailed Procedure:
  • Preparation of the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures better separation. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.[7]

  • Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, apply a small spot of the dissolved oxazole sample onto the baseline. The spot should be as small and concentrated as possible to prevent streaking.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the solvent level is below the baseline. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[1]

  • Completion and Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • UV Light: Most TLC plates contain a fluorescent indicator that glows green under 254 nm UV light.[8][9] Compounds that absorb UV light, such as aromatic systems like oxazoles, will appear as dark spots.[9][11][12] Circle the spots with a pencil while viewing under the UV lamp.

    • Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine.[7][10] Many organic compounds will absorb the iodine vapor and appear as brown spots.

    • Potassium Permanganate Stain: Prepare a solution of potassium permanganate. Dip the plate in the stain or spray it evenly. Oxidizable compounds will react with the permanganate to produce yellow-brown spots on a purple background.[8]

  • Rf Value Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. The Rf value is the ratio of these two distances:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

Comparison of Rf Values for Oxazole Derivatives

The following table provides experimentally determined Rf values for a selection of oxazole compounds. It is crucial to note that Rf values are dependent on the specific conditions of the experiment (e.g., stationary phase, mobile phase, temperature). Therefore, these values should be used as a guide for developing your own separation methods.

Compound IDStructureMobile Phase (v/v)Rf ValueSource
12a 5-(1-benzyl-1H-1,2,3-triazol-4-yl)oxazoleHexane:Ethyl Acetate (6:4)0.23[13]
12b 5-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)oxazoleHexane:Ethyl Acetate (6:4)0.26[13]
12c 5-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)oxazoleHexane:Ethyl Acetate (6:4)0.20[13]

Analysis of the Data:

The data for compounds 12a , 12b , and 12c illustrate the subtle influence of substituents on the polarity and, consequently, the Rf value of oxazole derivatives. The introduction of a fluorine atom to the benzyl group in 12b and 12c alters the overall polarity of the molecules compared to the unsubstituted benzyl derivative 12a . The slightly higher Rf of the ortho-fluoro substituted compound (12b ) compared to the para-fluoro substituted compound (12c ) suggests a difference in their interaction with the stationary phase, possibly due to intramolecular interactions or steric effects influencing the molecule's ability to bind to the silica gel.

The Interplay of Structure, Polarity, and Rf Value

The relationship between the chemical structure of an oxazole, its polarity, and its resulting Rf value is a cornerstone of effective TLC method development. The following diagram illustrates this fundamental concept.

Polarity_Rf_Relationship cluster_structure Molecular Structure cluster_property Physicochemical Property cluster_observation Chromatographic Observation Structure Oxazole Derivative (Substituents) Polarity Overall Molecular Polarity Structure->Polarity determines Affinity Affinity for Stationary Phase (Silica Gel) Polarity->Affinity influences Rf_Value Rf Value Affinity->Rf_Value inversely proportional

Caption: The causal relationship between an oxazole's structure, its polarity, and its observed Rf value in TLC.

As a general principle, increasing the polarity of the mobile phase (e.g., by increasing the proportion of a polar solvent like ethyl acetate in a hexane/ethyl acetate mixture) will increase the Rf values of all compounds on the plate.[2] This is because a more polar eluent is more competitive for the binding sites on the silica gel, effectively dislodging the analyte and allowing it to travel further up the plate. An ideal solvent system for a given separation will result in Rf values for the compounds of interest that are between 0.3 and 0.7, as this range typically provides the best resolution between spots.[1]

Concluding Remarks for the Practicing Scientist

This guide has provided a comprehensive framework for understanding and applying Thin Layer Chromatography to the analysis of oxazole compounds. By grasping the fundamental principles of polarity and its influence on chromatographic behavior, researchers can move beyond simple trial-and-error and intelligently design effective separation strategies. The detailed protocol and illustrative data serve as a practical starting point for your own investigations into this important class of heterocyclic compounds. Remember that meticulous technique and a solid understanding of the underlying chemical principles are the keys to successful and reproducible TLC analysis.

References

  • ResearchGate. (2023, March 10). What reagent to use for visualization of isoxazole on TLC.
  • BenchChem. (2025). In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. BenchChem.
  • Al-Dhmani, R. H., Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 45-50.
  • Unknown. (n.d.).
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  • Cortés-Arriagada, C., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Proceedings, 3(1), 39.
  • ResearchGate. (2017, April 15). Simple oxazole, is it UV active on TLC?
  • University of York. (n.d.).
  • Sharma, L., & Sharma, A. (2010). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Journal of the Indian Academy of Forensic Sciences, 32(1), 58-62.
  • Phillips, A. J., & Uto, Y. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
  • LibreTexts. (2022, April 7). 2.
  • Singh, P., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 262-272.
  • Labster. (n.d.).
  • Martínez-Triana, Y., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 30(22), 5213.
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  • ResearchGate. (2016, March 8). How did the results of thin layer chromatography of synthesis oxadiazole?
  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 115-157.
  • Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 203-214.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloromethyl-4,5-diphenyl-oxazole

This document provides comprehensive, procedural guidance for the safe and compliant disposal of 2-Chloromethyl-4,5-diphenyl-oxazole. As a halogenated heterocyclic compound and a reactive alkylating agent, its handling a...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, procedural guidance for the safe and compliant disposal of 2-Chloromethyl-4,5-diphenyl-oxazole. As a halogenated heterocyclic compound and a reactive alkylating agent, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

Hazard Assessment & Risk Mitigation

Understanding the inherent risks of 2-Chloromethyl-4,5-diphenyl-oxazole is foundational to its safe management. The procedures outlined below are derived from a composite understanding of its chemical structure and data from analogous compounds.

Core Hazards

While a specific, exhaustive Safety Data Sheet (SDS) is not always available, the structure, featuring a reactive chloromethyl group, points to several key hazards.[1][2] It should be handled as a substance that is:

  • Irritating: Likely to cause irritation to the skin, eyes, and respiratory tract.[3][4][5]

  • Harmful: Potentially harmful if inhaled, ingested, or absorbed through the skin.[2][3][5]

  • Reactive: As an alkylating agent, it can react with a variety of nucleophiles.[1]

The Criticality of Segregation: Halogenated vs. Non-Halogenated Waste

The single most important principle in the disposal of this compound is its classification as halogenated organic waste .[6][7][8]

Causality: Non-halogenated organic solvent waste is often reprocessed for energy recovery through combustion (i.e., used as fuel).[6][8] If chlorinated compounds like 2-Chloromethyl-4,5-diphenyl-oxazole contaminate this waste stream, combustion can produce highly toxic and corrosive byproducts, including hydrogen chloride (HCl) gas and chlorinated dioxins.[6][9][10] Therefore, strict segregation is not merely a regulatory formality but a critical step to prevent the formation of hazardous pollutants and ensure the waste is sent to a facility capable of handling it.

Required Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical.[11]

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][12] In situations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[13][14]

  • Skin Protection: A lab coat is mandatory. Use chemical-resistant gloves inspected prior to use. Materials such as butyl rubber, neoprene, or nitrile gloves provide good protection against halogenated compounds.[13][15] Disposable gloves are often preferred to avoid challenges with decontamination.[13]

  • Respiratory Protection: All handling of 2-Chloromethyl-4,5-diphenyl-oxazole should occur inside a certified chemical fume hood to minimize inhalation exposure.[3][16] For emergencies or large-scale cleanups where fume hood use is not feasible, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[4][14]

Standard Operating Procedure for Waste Collection & Accumulation

Systematic collection and storage of chemical waste is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Waste Container Selection and Preparation
  • Select a Compatible Container: Use a designated container, preferably glass or a chemically resistant plastic (e.g., HDPE), compatible with chlorinated organic compounds.[6][17][18][19] The container must be in good condition, free of leaks or cracks.[20][21]

  • Ensure a Secure Lid: The container must have a tight-fitting, screw-on lid to prevent the release of volatile organic vapors.[7][17][20] Do not use stoppers or parafilm as a primary closure.

  • Proper Labeling: Before adding any waste, affix a completed "Hazardous Waste" label.[7][20] The label must include:

    • The full chemical name: "2-Chloromethyl-4,5-diphenyl-oxazole" (no formulas or abbreviations).[20]

    • All other chemical constituents and their approximate percentages.

    • The words "Hazardous Waste".

    • The date on which the first drop of waste is added (the accumulation start date).[7]

Step-by-Step Waste Collection Protocol
  • Designate Location: Perform all waste additions inside a chemical fume hood.

  • Add Waste: Carefully transfer waste into the prepared container. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[17]

  • Seal Immediately: Securely close the container lid immediately after adding waste. Never leave a funnel in an open waste container. [20]

  • Segregate Contaminated Materials: All materials that come into direct contact with 2-Chloromethyl-4,5-diphenyl-oxazole, including pipette tips, contaminated gloves, and absorbent paper, must be disposed of in the same halogenated organic waste stream. For solid waste, use a separate, clearly labeled container designated for halogenated solid waste.

Satellite Accumulation Area (SAA) Management

The SAA is the designated location in the lab where hazardous waste is stored at or near the point of generation.[7][20]

  • Location: The SAA must be under the control of the laboratory personnel. Store the waste container in a secondary containment bin within the SAA to contain potential leaks.

  • Segregation: Store halogenated waste containers separately from non-halogenated, acidic, basic, or reactive waste streams to prevent accidental mixing.[20]

  • Inspection: Inspect the SAA and waste containers at least weekly for any signs of leaks, degradation, or improper labeling.[20]

Emergency Procedures - Spill Management

Immediate and correct response to a spill is critical to containing the hazard.

Immediate Response Protocol
  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Assess the Spill: For small, manageable spills (typically <100 mL) within a fume hood, laboratory personnel with proper training and PPE may proceed with cleanup. For large spills, spills outside of a fume hood, or any spill you are not comfortable handling, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Remove Ignition Sources: If the spill involves flammable solvents, extinguish all nearby flames and turn off spark-producing equipment.[12][16]

Spill Cleanup and Decontamination
  • Don PPE: Wear the full PPE as described in section 1.3.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated container for halogenated solid hazardous waste.[3][7]

  • Decontaminate Surfaces: Clean the spill area with a cloth or sponge dampened with soap and water.[3] All cleaning materials (sponges, cloths, contaminated PPE) must be collected and disposed of as hazardous waste. For highly contaminated surfaces, a rinse with a solvent like ethanol may be necessary, with the rinse collected as liquid halogenated waste.

  • Label and Store: Seal and label the waste container and place it in the SAA for pickup.

Final Disposal Pathway

The ultimate disposal of 2-Chloromethyl-4,5-diphenyl-oxazole must be handled by licensed professionals.

Arranging for Professional Disposal

Once your waste container is full (or you are finished generating this waste stream), contact your institution's EHS department to schedule a waste pickup.[7] Follow their specific procedures for requesting a collection. Do not attempt to dispose of this chemical through any other means.

The Science of High-Temperature Incineration

The accepted and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration.[9][15] This process is conducted in specialized facilities under highly controlled conditions.

  • Decomposition: At very high temperatures (often >850°C), the organic molecule is broken down into its elemental components.[9][10]

  • Byproduct Management: The chlorine is primarily converted to hydrogen chloride (HCl).[10] The incinerator's exhaust stream is passed through scrubbers, which are aqueous systems (often containing a base) that neutralize the HCl gas, preventing its release into the atmosphere.[9][10] This technology ensures the complete and permanent destruction of the hazardous waste.[9]

Data Summary & Visual Workflow

For quick reference, the following table and workflow diagram summarize the critical disposal procedures.

Table 1: Key Safety & Disposal Parameters for 2-Chloromethyl-4,5-diphenyl-oxazole

ParameterSpecificationRationale & Source(s)
Chemical Name 2-Chloromethyl-4,5-diphenyl-oxazoleIUPAC nomenclature for clear identification.
Waste Category Halogenated Organic Waste Prevents formation of toxic byproducts during disposal.[6][8]
Required PPE Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile, butyl rubber).Protects against irritation and skin absorption.[3][12][13]
Handling Location Certified Chemical Fume HoodMinimizes risk of inhalation exposure.[3][16]
Spill Absorbent Inert, non-combustible material (vermiculite, sand).Safely absorbs material without reacting.[7]
Container Type Labeled, sealed, compatible glass or plastic.Ensures safe containment and prevents vapor release.[6][7][17]
Ultimate Disposal Licensed high-temperature incineration.Ensures complete destruction of the compound and its hazardous byproducts.[9][10][15]

Diagram 1: Decision Workflow for Disposal

Caption: Decision workflow for the safe disposal of 2-Chloromethyl-4,5-diphenyl-oxazole.

References

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  • ECHEMI. (n.d.). Oxazole SDS, 288-42-6 Safety Data Sheets.
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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET - Oxazole.
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  • Sigma-Aldrich. (n.d.). Oxazole 98 288-42-6.
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  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications.
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  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%.
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Handling

A Senior Application Scientist's Guide to Handling 2-Chloromethyl-4,5-diphenyl-oxazole

A Proactive Approach to Safety with Reactive Intermediates As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment...

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Approach to Safety with Reactive Intermediates

As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 2-Chloromethyl-4,5-diphenyl-oxazole is a valuable synthetic intermediate, prized for the reactive chloromethyl group that allows for the strategic introduction of the diphenyloxazole moiety. However, this reactivity is also the source of its potential hazards.

Hazard Assessment: An Informed Perspective

The primary structural alert in 2-Chloromethyl-4,5-diphenyl-oxazole is the chloromethyl group attached to the oxazole ring. This feature classifies it as a halogenated organic compound and, more specifically, a potential alkylating agent.[1] Alkylating agents are reactive and can pose significant health risks. A close structural analog, 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, is classified as causing severe skin burns and eye damage.[2] Another analog, 2-Bromomethyl-4,5-diphenyl-oxazole, is noted to be an irritant and a lachrymator (a substance that irritates the eyes and causes tears).[1]

Therefore, we must operate under the assumption that 2-Chloromethyl-4,5-diphenyl-oxazole is, at a minimum:

  • A severe skin and eye irritant, with the potential to cause chemical burns.

  • Harmful if inhaled or absorbed through the skin.

  • A respiratory tract irritant.

All handling procedures must be designed to prevent contact and inhalation.

Core Personal Protective Equipment (PPE): Your First Line of Defense

When handling 2-Chloromethyl-4,5-diphenyl-oxazole in any form—solid or in solution—the following PPE is mandatory. This baseline protection is non-negotiable and establishes a culture of safety.

Eye and Face Protection

Standard prescription glasses are insufficient.[3] All operations must be conducted with, at minimum, ANSI Z87.1-compliant safety glasses equipped with side shields.[4]

  • Best Practice: For any procedure involving transferring solutions, heating, or working with quantities greater than a few milligrams, upgrade to chemical splash goggles.[3][5] Goggles provide a complete seal around the eyes, offering superior protection against splashes and airborne particles.[4]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., large-scale reactions, quenching procedures), a face shield should be worn in conjunction with chemical splash goggles.[5]

Hand Protection

The selection of appropriate gloves is critical, as skin contact is a primary route of exposure.

  • Material: Nitrile gloves are the recommended starting point for general laboratory work with organic chemicals.[4][6] They offer good resistance to a range of substances. However, halogenated compounds can degrade or permeate nitrile gloves over time.[7]

  • Protocol: Always inspect gloves for any signs of degradation or holes before use.[8] For procedures involving prolonged handling or immersion, double-gloving is a required practice. This involves wearing two pairs of nitrile gloves, which significantly increases protection time.[7] After handling the compound, remove the outer glove using a technique that avoids touching its outer surface with your bare hand, and dispose of it as contaminated waste.[9] Always wash hands thoroughly with soap and water after removing gloves.[7]

Body Protection

A flame-resistant lab coat, fully buttoned, is required at all times.[8] This protects your skin and personal clothing from accidental spills. For large-scale work, a chemical-resistant apron can provide an additional layer of protection.[3] Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[7][10]

Respiratory Protection

All procedures involving solid 2-Chloromethyl-4,5-diphenyl-oxazole or its solutions must be performed within a properly functioning and certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation of dust or vapors. If for any reason work must be conducted outside of a fume hood where there is a risk of generating aerosols or dust, respiratory protection would be necessary. This requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[7]

Operational PPE and Safety Plan

The required level of PPE and safety diligence scales with the nature of the task. The following table outlines the minimum requirements for common laboratory operations.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Key Rationale
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureSafety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatTo prevent inhalation of fine powder and minimize skin contact during brief handling.
Preparing Solutions Chemical Fume HoodChemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatIncreased risk of splashing when handling liquids. Double gloves protect against potential solvent permeation.[7]
Running Reaction Chemical Fume HoodChemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatProtects against splashes during reagent addition, sampling, and monitoring of the reaction.
Work-up/Extraction Chemical Fume HoodFace Shield and GogglesDouble Pair of Nitrile GlovesLab Coat & Chemical ApronHigh risk of splashes and spills when transferring larger volumes between glassware.[3][5]
Spill Clean-up N/A (Secure Area)Face Shield and GogglesHeavy-duty Nitrile or Neoprene GlovesLab Coat & Chemical ApronMaximum protection is required during emergency situations where exposure levels are unknown.

Safe Handling and Disposal Workflow

Adhering to a systematic workflow minimizes the risk of exposure and ensures that all safety considerations are addressed from start to finish.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Prepare Work Area (Line with absorbent paper) prep_hood->prep_setup handle_weigh 4. Weigh Compound in Fume Hood prep_setup->handle_weigh handle_react 5. Perform Chemical Synthesis handle_weigh->handle_react cleanup_decon 6. Decontaminate Glassware & Surfaces handle_react->cleanup_decon cleanup_waste 7. Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for 2-Chloromethyl-4,5-diphenyl-oxazole.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Classification: All waste contaminated with 2-Chloromethyl-4,5-diphenyl-oxazole must be classified as Halogenated Organic Hazardous Waste .[6][11]

  • Solid Waste: Collect unused solid material, contaminated weighing papers, and pipette tips in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed container labeled "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste streams.[11]

  • Contaminated PPE: Used gloves, absorbent pads, and other disposable PPE should be placed in a designated solid hazardous waste container.[4]

  • Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood, with the rinsate collected as halogenated organic waste. The glassware can then be washed normally. Work surfaces should be wiped down with a solvent-dampened towel, with the towel disposed of as solid hazardous waste.

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects you and your colleagues while enabling the important work of scientific discovery.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • PSFC. (n.d.). Halogenated Solvents.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,5-Diphenyloxazole.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
  • BenchChem. (2025). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: PPO (2,5-DIPHENYLOXAZOLE).
  • Aaronchem. (2024, November 1). Safety Data Sheet: (5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol.
  • Suvchem Laboratory Chemicals. (n.d.). PPO (SCINTILLATION GRADE) (2,5-DIPHENYL OXAZOLE).
  • BenchChem. (2025). Essential Disposal Procedures for 2-Chloro-4,5-dimethyl-1H-imidazole.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.

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